molecular formula C9H11NO3 B1472761 DL-Tyrosine-d7

DL-Tyrosine-d7

Cat. No.: B1472761
M. Wt: 188.23 g/mol
InChI Key: OUYCCCASQSFEME-MHKJVSNJSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DL-Tyrosine-d7 is a useful research compound. Its molecular formula is C9H11NO3 and its molecular weight is 188.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-amino-2,3,3-trideuterio-3-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/i1D,2D,3D,4D,5D2,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUYCCCASQSFEME-MHKJVSNJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C([2H])([2H])C([2H])(C(=O)O)N)[2H])[2H])O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical and Physical Properties of DL-Tyrosine-d7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of DL-Tyrosine-d7, a deuterated isotopologue of the amino acid tyrosine. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals utilizing this compound in their experimental workflows.

Chemical and Physical Properties

This compound is a stable, non-radioactive isotopically labeled form of DL-Tyrosine. The deuterium (B1214612) atoms replace hydrogen atoms on the phenyl ring and the β-carbon, resulting in a higher molecular weight which allows for its use as an internal standard in mass spectrometry-based quantitative analysis and as a tracer in metabolic research.[1][2]

General Properties
PropertyValueSource(s)
Chemical Name This compound[3]
Synonyms (±)-2-Amino-3-(4-hydroxyphenyl-d4)propanoic-2,3,3-d3 acidN/A
Molecular Formula C₉H₄D₇NO₃[3]
Molecular Weight 188.23 g/mol [3][4]
CAS Number 402835-78-3[3]
Physical Properties
PropertyValueNotesSource(s)
Appearance White to off-white solid/powderSimilar to non-deuterated DL-Tyrosine[5]
Melting Point Decomposes at >300 °CData for non-deuterated DL-Tyrosine. The deuterated form is expected to have a similar decomposition temperature.[6]
Boiling Point Not applicableDecomposes before boiling.N/A
Solubility Water: Slightly soluble DMSO: Slightly soluble Ethanol: Slightly soluble Aqueous Acid (e.g., 1 M HCl): Soluble Aqueous Base (e.g., 1 M NaOH): SolubleSolubility is highly dependent on pH. Quantitative data for the non-deuterated L-Tyrosine is available and provides a good approximation.[5]

Spectral Data

The incorporation of seven deuterium atoms in this compound significantly alters its spectral properties compared to the non-labeled compound, which is the basis for its utility in analytical methods.

Mass Spectrometry

In mass spectrometry, this compound will exhibit a mass shift of +7 atomic mass units (amu) compared to endogenous tyrosine. The fragmentation pattern will also be altered due to the presence of deuterium.

Expected Fragmentation:

  • Parent Ion [M+H]⁺: m/z 189.1

  • Major Fragment (loss of HCOOH): m/z 143.1

  • Other Fragments: The exact fragmentation pattern can vary depending on the ionization method and collision energy.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton signals corresponding to the deuterated positions (phenyl ring and β-carbon) will be absent or significantly reduced in intensity. The α-proton signal will remain.

  • ¹³C NMR: The carbon signals will be present, but the signals for the deuterated carbons may show a slight upfield shift and will appear as multiplets due to C-D coupling.

Infrared (IR) Spectroscopy

The C-D stretching and bending vibrations will appear at lower wavenumbers (approximately 2100-2300 cm⁻¹ for C-D stretch) compared to the corresponding C-H vibrations (approximately 2800-3100 cm⁻¹) in the non-labeled compound.

Experimental Protocols

Synthesis and Purification of this compound

A common method for the synthesis of deuterated amino acids involves acid-catalyzed H/D exchange followed by resolution of the racemic mixture.

Protocol: Acid-Catalyzed Deuteration and Enzymatic Resolution

G cluster_synthesis Synthesis cluster_acetylation Acetylation cluster_resolution Enzymatic Resolution cluster_separation Separation & Hydrolysis cluster_recombination Recombination A DL-Tyrosine C Heating A->C B Deuterated Acid (e.g., D₂SO₄ in D₂O) B->C D Racemic this compound C->D F N-acetyl-DL-Tyrosine-d7 D->F E Acetic Anhydride (B1165640) E->F H L-Tyrosine-d7 + N-acetyl-D-Tyrosine-d7 F->H G Aminoacylase G->H I Chromatography H->I J L-Tyrosine-d7 I->J K Acid Hydrolysis I->K N-acetyl-D-Tyrosine-d7 fraction M Mix L and D forms J->M L D-Tyrosine-d7 K->L L->M N This compound M->N

Synthesis and Resolution Workflow

Methodology:

  • Deuteration: DL-Tyrosine is heated in a strong deuterated acid, such as deuterated sulfuric acid in deuterium oxide, to facilitate the exchange of protons on the aromatic ring and the aliphatic side chain with deuterium.[7]

  • Acetylation: The resulting racemic mixture of this compound is acetylated using acetic anhydride to form N-acetyl-DL-Tyrosine-d7.

  • Enzymatic Resolution: The N-acetylated racemic mixture is then subjected to enzymatic resolution using an aminoacylase. This enzyme selectively hydrolyzes the N-acetyl group from the L-enantiomer, yielding L-Tyrosine-d7 and unreacted N-acetyl-D-Tyrosine-d7.[7][8][9]

  • Separation: The L-Tyrosine-d7 and N-acetyl-D-Tyrosine-d7 are separated using chromatographic techniques.

  • Hydrolysis: The separated N-acetyl-D-Tyrosine-d7 is then hydrolyzed under acidic conditions to yield D-Tyrosine-d7.

  • Recombination: Equimolar amounts of the purified L-Tyrosine-d7 and D-Tyrosine-d7 are combined to produce this compound.

  • Purification: The final product is purified by recrystallization.

Quantification of Tyrosine using this compound as an Internal Standard by LC-MS/MS

This protocol outlines a general workflow for the use of this compound as an internal standard for the quantification of tyrosine in a biological matrix.[10]

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification A Biological Sample (e.g., Plasma) B Spike with this compound (Internal Standard) A->B C Protein Precipitation (e.g., with Acetonitrile) B->C D Centrifugation C->D E Collect Supernatant D->E F Inject Supernatant onto LC Column E->F G Chromatographic Separation F->G H Mass Spectrometric Detection (MRM Mode) G->H I Measure Peak Area of Tyrosine H->I J Measure Peak Area of this compound H->J K Calculate Peak Area Ratio (Tyrosine/DL-Tyrosine-d7) I->K J->K L Determine Tyrosine Concentration from Calibration Curve K->L

LC-MS/MS Quantification Workflow

Methodology:

  • Sample Preparation: A known amount of this compound is spiked into the biological sample as an internal standard. Proteins are then precipitated using a solvent like acetonitrile. After centrifugation, the supernatant containing the analyte and internal standard is collected.[11]

  • LC-MS/MS Analysis: The supernatant is injected into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. The analyte and internal standard are separated chromatographically and detected by the mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Quantification: The peak areas of the analyte (tyrosine) and the internal standard (this compound) are measured. The ratio of the peak areas is then used to determine the concentration of tyrosine in the original sample by comparing it to a calibration curve prepared with known concentrations of tyrosine and a fixed concentration of the internal standard.[12]

Applications in Research and Drug Development

Metabolic Tracer Studies

This compound is a valuable tool for tracing the metabolic fate of tyrosine in various biological systems. As a non-essential amino acid, tyrosine is a precursor for several important neurotransmitters, including dopamine, norepinephrine, and epinephrine.[1] By introducing this compound, researchers can follow its incorporation into these downstream metabolites, providing insights into the dynamics of these pathways in both healthy and diseased states.

G A This compound B Tyrosine Hydroxylase A->B C L-DOPA-d6 B->C D DOPA Decarboxylase C->D E Dopamine-d5 D->E F Dopamine β-hydroxylase E->F G Norepinephrine-d4 F->G H Phenylethanolamine N-methyltransferase G->H I Epinephrine-d4 H->I

Dopamine Synthesis Pathway
Quantitative Proteomics

In the field of quantitative proteomics, stable isotope labeling with amino acids in cell culture (SILAC) is a powerful technique. While less common than using labeled arginine or lysine, cells can be grown in media containing this compound. This leads to the incorporation of the heavy-labeled tyrosine into newly synthesized proteins. By comparing the mass spectra of proteins from different cell populations (e.g., treated vs. untreated), researchers can accurately quantify changes in protein expression levels.[13][14]

Conclusion

This compound is a versatile and indispensable tool for researchers in various scientific disciplines. Its unique physical and chemical properties, arising from the incorporation of deuterium, enable precise and accurate quantification of tyrosine and its metabolites, as well as the elucidation of complex biological pathways. This guide provides a foundational understanding of this compound to facilitate its effective application in research and development.

References

A Technical Guide to DL-Tyrosine-d7: Isotopic Purity and Enrichment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of DL-Tyrosine-d7, a deuterated form of the amino acid tyrosine. This guide focuses on the critical aspects of isotopic purity and enrichment, offering detailed experimental protocols for its determination and presenting quantitative data for researchers in drug development and various scientific fields. The strategic replacement of hydrogen with deuterium (B1214612) atoms in this compound makes it a valuable tool in metabolic research, pharmacokinetic studies, and as an internal standard in quantitative mass spectrometry.[1][2][3]

Understanding Isotopic Purity and Enrichment

Isotopic purity refers to the percentage of a compound that contains the desired isotope, in this case, deuterium. Isotopic enrichment, a related term, quantifies the abundance of the deuterium isotope at specific atomic positions within the molecule. High isotopic purity and enrichment are crucial for the reliability and accuracy of studies utilizing this compound.

Quantitative Data on this compound

The isotopic purity of commercially available this compound can vary between suppliers and batches. The following tables summarize representative quantitative data for different forms of deuterated tyrosine.

Table 1: Isotopic Purity of Commercially Available Deuterated Tyrosine

CompoundSupplier/SourceStated Isotopic Purity (%)
D-Tyrosine-d7MedchemExpress97.27[1]
L-Tyrosine (D₇, 98%)Cambridge Isotope Laboratories, Inc.98[4][5]
L-Tyrosine (D₇, 97-98%; ¹⁵N, 98%)Cambridge Isotope Laboratories, Inc.97-98[6]

Experimental Protocols for Determining Isotopic Purity and Enrichment

The determination of isotopic purity and enrichment of this compound relies on sophisticated analytical techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry (MS) Analysis

High-resolution mass spectrometry (HR-MS) is a powerful technique for determining the isotopic distribution and abundance of deuterium-labeled compounds.[7] The underlying principle involves the precise measurement of the mass-to-charge ratio (m/z) of the parent ion and its isotopologues.

Protocol for Isotopic Purity Analysis by LC-HRMS:

  • Sample Preparation:

    • Accurately weigh 1-5 mg of the this compound sample.

    • Dissolve the sample in a suitable solvent (e.g., methanol, water with 0.1% formic acid) to a final concentration of 1 mg/mL.

    • Further dilute the stock solution to a working concentration of 1-10 µg/mL for analysis.

    • Prepare a corresponding solution of non-labeled DL-Tyrosine as a reference standard.

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to ensure good separation and peak shape of tyrosine.

    • Flow Rate: 0.2-0.5 mL/min.

    • Injection Volume: 1-5 µL.

  • High-Resolution Mass Spectrometry (HR-MS) Parameters:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is commonly used.

    • Scan Mode: Full scan mode to acquire the full isotopic pattern.

    • Mass Range: A range that includes the m/z of both unlabeled and fully deuterated tyrosine (e.g., m/z 180-200).

    • Resolution: A high resolution (e.g., >60,000) is crucial to resolve the isotopic peaks.

  • Data Analysis:

    • Extract the mass spectra for the chromatographic peaks of both labeled and unlabeled tyrosine.

    • Identify the monoisotopic peak of the unlabeled tyrosine (M+H)+ and the corresponding peak for the fully deuterated tyrosine (M+d7+H)+.

    • Calculate the isotopic purity by determining the relative abundance of the (M+d7+H)+ ion compared to the sum of all isotopologue peaks (M to M+d7).

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy, particularly ¹H (proton) and ²H (deuterium) NMR, provides detailed information about the structure and the specific sites of deuteration.[8] Quantitative NMR (qNMR) can be used to determine the level of isotopic enrichment.

Protocol for Isotopic Enrichment Analysis by NMR:

  • Sample Preparation:

    • Accurately weigh 5-25 mg of the this compound sample.

    • Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d6, D₂O) to a final volume of 0.6-0.7 mL.[9]

    • Ensure the sample is fully dissolved to form a clear, homogeneous solution. Particulate matter should be removed by filtration.

    • An internal standard with a known concentration can be added for quantitative analysis.

  • ¹H NMR Spectroscopy:

    • Acquire a ¹H NMR spectrum to identify and quantify any residual proton signals in the positions expected to be deuterated.

    • The absence or significant reduction of signals at the deuterated positions confirms high isotopic enrichment.

    • Integration of the residual proton signals relative to a non-deuterated position or an internal standard allows for the calculation of the percentage of non-deuterated species.

  • ²H NMR Spectroscopy:

    • Acquire a ²H NMR spectrum to directly observe the deuterium signals.

    • The chemical shifts in the ²H NMR spectrum will correspond to the positions of deuteration.

    • For highly deuterated compounds, ²H NMR can be more informative than ¹H NMR for confirming the sites of labeling and for quantitative analysis.[10]

  • Data Analysis:

    • Process the NMR spectra (phasing, baseline correction, and integration).

    • In ¹H NMR, calculate the isotopic enrichment by comparing the integral of a residual proton signal to the integral of a signal from a non-deuterated position or the internal standard.

    • In ²H NMR, the relative integrals of the deuterium signals can confirm the distribution of deuterium across the molecule.

Visualizing Experimental Workflows

The following diagrams illustrate the general workflows for determining the isotopic purity of this compound using mass spectrometry and NMR spectroscopy.

MassSpectrometryWorkflow cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Analysis prep Weigh & Dissolve This compound dilute Dilute to Working Concentration prep->dilute lc Liquid Chromatography Separation dilute->lc ms High-Resolution Mass Spectrometry lc->ms extract Extract Mass Spectra ms->extract calculate Calculate Isotopic Purity extract->calculate NMRWorkflow cluster_prep_nmr Sample Preparation cluster_acquisition NMR Data Acquisition cluster_analysis_nmr Data Analysis prep_nmr Weigh & Dissolve This compound in Deuterated Solvent h1_nmr Acquire ¹H NMR Spectrum prep_nmr->h1_nmr h2_nmr Acquire ²H NMR Spectrum prep_nmr->h2_nmr process_nmr Process Spectra (Integration) h1_nmr->process_nmr h2_nmr->process_nmr calculate_nmr Determine Isotopic Enrichment process_nmr->calculate_nmr

References

An In-Depth Technical Guide to DL-Tyrosine-d7: Properties, Applications, and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of DL-Tyrosine-d7, a deuterated form of the amino acid tyrosine. This document details its molecular properties, applications in research, and in-depth experimental protocols for its use, particularly in quantitative analysis and metabolic studies.

Core Molecular and Physical Properties

This compound is a stable isotope-labeled version of DL-Tyrosine where seven hydrogen atoms have been replaced by deuterium (B1214612). This isotopic substitution makes it an invaluable tool in mass spectrometry-based analytical methods.

PropertyValueSource
Molecular Formula C₉H₄D₇NO₃[1][2]
Molecular Weight 188.23 g/mol [1][3]
Appearance White to off-white solid[3]

Applications in Research

This compound serves as a critical tool in various research applications, primarily due to its utility as an internal standard and a tracer in metabolic investigations.

  • Internal Standard for Quantitative Analysis: In techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), this compound is widely used as an internal standard for the accurate quantification of endogenous tyrosine in biological samples such as plasma and dried blood spots. Its chemical properties are nearly identical to endogenous tyrosine, but its increased mass allows for clear differentiation in mass spectrometric analysis.

  • Metabolic and Signaling Pathway Analysis: As a stable isotope tracer, this compound can be introduced into biological systems to track the metabolic fate of tyrosine. This allows researchers to study metabolic fluxes and investigate signaling pathways, such as tyrosine kinase signaling, which play crucial roles in cellular processes and diseases like cancer.[1]

Experimental Protocols

Quantitative Analysis of Tyrosine in Human Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol outlines a standard method for the determination of tyrosine concentrations in human plasma.

a. Materials and Reagents:

  • This compound

  • Human plasma samples

  • Acetonitrile (ACN), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Water, LC-MS grade

  • Microcentrifuge tubes

  • LC-MS/MS system

b. Sample Preparation:

  • Prepare a stock solution of this compound in water/methanol (1:1 v/v).

  • For each plasma sample, aliquot 100 µL into a microcentrifuge tube.

  • Add a known amount of the this compound internal standard solution to each plasma sample.

  • Precipitate proteins by adding 400 µL of cold acetonitrile.

  • Vortex the mixture for 30 seconds and then centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

c. LC-MS/MS Conditions:

  • LC Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate tyrosine from other plasma components.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • MRM Transitions:

    • Tyrosine: Precursor ion (m/z) -> Product ion (m/z)

    • This compound: Precursor ion (m/z) -> Product ion (m/z) (specific transitions to be optimized based on instrumentation).

d. Data Analysis:

  • Quantify the concentration of tyrosine in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of tyrosine.

Synthesis of Deuterated Tyrosine

While commercially available, deuterated tyrosine can be synthesized for specific research needs. A common method involves the acid-catalyzed exchange of protons with deuterium.

a. Materials:

  • L-Tyrosine

  • Deuterated hydrochloric acid (DCl) in deuterium oxide (D₂O)

  • Heating apparatus

  • Lyophilizer

b. Procedure:

  • Dissolve L-Tyrosine in a solution of DCl in D₂O in a sealed reaction vessel.

  • Heat the mixture at an elevated temperature (e.g., 110°C) for a specified period (e.g., 24-48 hours) to facilitate the H/D exchange on the aromatic ring and the side chain.

  • Cool the reaction mixture and then freeze-dry (lyophilize) to remove the DCl and D₂O.

  • The resulting solid is the deuterated L-Tyrosine. The degree and positions of deuteration can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry.

Visualizing Workflows and Pathways

Experimental Workflow for Quantitative Analysis

The following diagram illustrates the general workflow for the quantitative analysis of tyrosine in a biological sample using this compound as an internal standard.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing BiologicalSample Biological Sample (e.g., Plasma) AddIS Add this compound (Internal Standard) BiologicalSample->AddIS Spike ProteinPrecipitation Protein Precipitation (e.g., with Acetonitrile) AddIS->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SupernatantCollection Supernatant Collection Centrifugation->SupernatantCollection Evaporation Evaporation to Dryness SupernatantCollection->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Inject PeakIntegration Peak Integration LCMS->PeakIntegration RatioCalculation Calculate Analyte/IS Peak Area Ratio PeakIntegration->RatioCalculation Quantification Quantification using Calibration Curve RatioCalculation->Quantification

Caption: Workflow for tyrosine quantification using this compound.

Tyrosine Kinase Signaling Pathway Analysis using Stable Isotope Labeling

Stable isotope-labeled amino acids, including deuterated tyrosine, are instrumental in quantitative phosphoproteomics to study signaling pathways. The following diagram outlines a simplified workflow for analyzing tyrosine kinase signaling using a stable isotope labeling approach.

G cluster_labeling Cell Culture and Labeling cluster_processing Sample Processing cluster_analysis Analysis ControlCells Control Cells (Light Medium) CellLysis Cell Lysis and Protein Extraction ControlCells->CellLysis TreatedCells Treated/Experimental Cells (Heavy Medium with Deuterated Tyrosine) TreatedCells->CellLysis ProteinDigestion Protein Digestion (e.g., with Trypsin) CellLysis->ProteinDigestion PhosphopeptideEnrichment Phosphopeptide Enrichment (e.g., TiO2 chromatography) ProteinDigestion->PhosphopeptideEnrichment LCMS_analysis LC-MS/MS Analysis PhosphopeptideEnrichment->LCMS_analysis DataAnalysis Data Analysis and Quantification of Phosphorylation Changes LCMS_analysis->DataAnalysis PathwayMapping Pathway Mapping DataAnalysis->PathwayMapping

Caption: Workflow for Tyrosine Kinase Signaling Analysis.

References

A Comprehensive Technical Guide to the Certificate of Analysis Specifications for DL-Tyrosine-d7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the specifications found on a Certificate of Analysis (CoA) for DL-Tyrosine-d7. It is intended to serve as a resource for researchers, scientists, and drug development professionals who utilize deuterated compounds in their work. This document outlines the key quality attributes of this compound, the experimental methodologies used to determine these attributes, and the underlying scientific principles.

Introduction to this compound

This compound is a stable isotope-labeled version of the amino acid DL-tyrosine, where seven hydrogen atoms have been replaced with deuterium (B1214612). This isotopic labeling makes it a valuable internal standard for quantitative analysis in various applications, including mass spectrometry-based proteomics and metabolomics, and as a tracer in metabolic research.[1][2][3] The use of stable isotope-labeled standards is critical for achieving high accuracy and precision in analytical measurements by correcting for variability in sample preparation and instrument response.

Certificate of Analysis (CoA) Specifications

The Certificate of Analysis is a formal document that certifies that a specific batch of a product meets its predetermined quality specifications. For this compound, the CoA provides a comprehensive summary of its identity, purity, and other critical quality attributes.

Summary of Quantitative Specifications

The following table summarizes the typical quantitative specifications for this compound, with acceptable limits for each test.

Test ParameterSpecification
Identity
¹H NMRConforms to structure
Mass SpectrumConforms to structure
Purity
Chemical Purity (by HPLC)≥98%
Enantiomeric Purity (D/L ratio)45-55% of each enantiomer
Isotopic Purity
Deuterium Enrichment≥98%
Physical Properties
AppearanceWhite to off-white solid
Residuals
Water Content (Karl Fischer)≤1.0%
Residual SolventsMeets USP <467> requirements

Experimental Protocols

This section details the methodologies for the key experiments cited in the Certificate of Analysis.

Identity Confirmation

3.1.1. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

  • Objective: To confirm the chemical structure of this compound.

  • Methodology: A sample of the material is dissolved in a suitable deuterated solvent, typically deuterium oxide (D₂O) or dimethyl sulfoxide-d6 (DMSO-d6). The ¹H NMR spectrum is acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[4][5][6]

  • Data Interpretation: The chemical shifts, coupling constants, and integration of the observed proton signals are compared to the expected spectrum for this compound. The absence of signals corresponding to the seven deuterated positions confirms successful labeling.

3.1.2. Mass Spectrometry (MS)

  • Objective: To confirm the molecular weight of this compound.

  • Methodology: The sample is introduced into a mass spectrometer, typically using electrospray ionization (ESI). The mass-to-charge ratio (m/z) of the molecular ion is measured.

  • Data Interpretation: The observed m/z value should correspond to the theoretical molecular weight of this compound (C₉H₄D₇NO₃, approximate molecular weight: 188.23 g/mol ).[1]

Purity Assessment

3.2.1. High-Performance Liquid Chromatography (HPLC) for Chemical Purity

  • Objective: To determine the percentage of the main compound relative to any impurities.

  • Methodology:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

    • Detection: UV detection at a wavelength where tyrosine absorbs, typically around 274 nm.

    • Quantification: The peak area of this compound is compared to the total area of all peaks in the chromatogram.

3.2.2. Chiral HPLC for Enantiomeric Purity

  • Objective: To determine the ratio of D-Tyrosine-d7 to L-Tyrosine-d7.

  • Methodology:

    • Column: A chiral stationary phase (CSP) column, such as one based on a macrocyclic glycopeptide (e.g., teicoplanin-based), is used to separate the enantiomers.[7][8][9][10]

    • Mobile Phase: A mixture of an organic modifier (e.g., methanol) and an aqueous buffer, often with an acidic additive like formic acid.[7]

    • Detection: UV detection at an appropriate wavelength.

    • Quantification: The peak areas of the D- and L-enantiomers are integrated to determine their relative percentages. A racemic mixture should ideally show a 50:50 ratio.

Isotopic Purity Determination

3.3.1. High-Resolution Mass Spectrometry (HRMS)

  • Objective: To determine the percentage of deuterium enrichment.

  • Methodology: The sample is analyzed using a high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap).[11][12] The instrument's high mass accuracy allows for the separation and quantification of the different isotopologues (molecules with different numbers of deuterium atoms).

  • Data Interpretation: The relative intensities of the ion signals corresponding to the unlabeled (d0) and various deuterated (d1 through d7) forms of tyrosine are measured. The isotopic purity is calculated based on the abundance of the d7 isotopologue relative to all other isotopologues.[11][12]

Visualizations

Certificate of Analysis Workflow

The following diagram illustrates the logical workflow for the generation of a Certificate of Analysis for a stable isotope-labeled compound like this compound.

cluster_0 Quality Control Workflow for this compound cluster_1 Analytical Tests Sample Batch Sample Reception QC_Testing Quality Control Testing Sample->QC_Testing Data_Review Data Review and Analysis QC_Testing->Data_Review NMR ¹H NMR (Identity) QC_Testing->NMR MS Mass Spec (Identity & Isotopic Purity) QC_Testing->MS HPLC HPLC (Chemical Purity) QC_Testing->HPLC Chiral_HPLC Chiral HPLC (Enantiomeric Purity) QC_Testing->Chiral_HPLC KF Karl Fischer (Water Content) QC_Testing->KF CoA_Generation Certificate of Analysis Generation Data_Review->CoA_Generation Final_Approval Final QA Approval CoA_Generation->Final_Approval

Caption: Workflow for this compound Certificate of Analysis.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

Tyrosine is a critical amino acid in cellular signaling, particularly through the action of receptor tyrosine kinases (RTKs). The diagram below illustrates a simplified representation of the EGFR signaling pathway, a key pathway in cell proliferation and differentiation, and a major area of interest in drug development.[13][14][15][16]

cluster_pathway EGFR Signaling Pathway EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2 Grb2 (Adaptor Protein) Dimerization->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Response Cell Proliferation & Survival Transcription_Factors->Cell_Response

Caption: Simplified EGFR signaling cascade.

References

Technical Guide: DL-Tyrosine-d7 for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides core information on DL-Tyrosine-d7, a deuterated stable isotope-labeled amino acid. It is intended to serve as a comprehensive resource for researchers utilizing this compound in mass spectrometry-based quantitative studies.

Core Technical Data

This compound is a non-radioactive, isotopically enriched form of the amino acid tyrosine, where seven hydrogen atoms have been replaced by deuterium. This mass shift allows it to be used as an ideal internal standard for the accurate quantification of natural tyrosine in complex biological matrices.

Physical and Chemical Properties

The following table summarizes the key physicochemical properties of this compound, compiled from various suppliers.

PropertyValueSource(s)
Chemical Name DL-2-Amino-3-(4-hydroxyphenyl-d4)propanoic-2,3,3-d3 acidSupplier Data Sheets
Molecular Formula C₉H₄D₇NO₃Axios Research, Cambridge Isotope Laboratories
Molecular Weight 188.23 g/mol Axios Research, Cambridge Isotope Laboratories
CAS Number 402835-78-3 (this compound)Axios Research
130551-49-4 (L-Tyrosine-d7)Cambridge Isotope Laboratories, MedchemExpress
Appearance White to off-white powderPubChem
Purity ≥98%Cambridge Isotope Laboratories
Storage Conditions Store at room temperature, away from light and moisture. For stock solutions, store at -20°C for up to one month or -80°C for up to six months.Cambridge Isotope Laboratories, MedchemExpress
Supplier and Purity Specifications

Purity is a critical parameter for an internal standard. The table below lists purity specifications from different suppliers.

SupplierPurity Specification
MedchemExpress (L-Tyrosine-d7)98.87% - 99.77%
Cambridge Isotope Laboratories (L-Tyrosine-d7)98%

Application: Stable Isotope Dilution Method

The primary application of this compound is as an internal standard in stable isotope dilution (SID) analysis, most commonly coupled with liquid chromatography-mass spectrometry (LC-MS).[1] This method allows for highly accurate and precise quantification of endogenous tyrosine by correcting for sample loss during preparation and variations in instrument response.

The general workflow for this application is depicted below. A known amount of the "heavy" standard (this compound) is spiked into a biological sample containing the "light" analyte (endogenous tyrosine). The ratio of the signals from the analyte and the internal standard is then used to calculate the exact concentration of the analyte.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Tissue) Spike Spike with known amount of this compound (Internal Standard) Sample->Spike Extract Protein Precipitation & Sample Extraction Spike->Extract LC HPLC Separation Extract->LC MS Mass Spectrometry (Detection) LC->MS Ratio Calculate Peak Area Ratio (Tyrosine / Tyrosine-d7) MS->Ratio Cal Quantify against Calibration Curve Ratio->Cal Result Final Concentration of Tyrosine Cal->Result

Workflow for quantitative analysis using a stable isotope-labeled internal standard.

Experimental Protocol: Quantification of Tyrosine in Plasma

The following is a representative protocol for the quantification of tyrosine in human plasma using this compound as an internal standard with LC-MS/MS. This protocol is based on established methods for amino acid analysis.[2][3][4][5][6]

Materials and Reagents
  • This compound

  • Endogenous L-Tyrosine (for calibration curve)

  • HPLC-grade methanol (B129727)

  • HPLC-grade water

  • Formic acid

  • Human plasma (or other biological matrix)

  • Microcentrifuge tubes

  • Syringe filters (0.22 µm)

  • HPLC vials

Preparation of Stock and Working Solutions
  • Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • IS Working Solution (10 µg/mL): Dilute the IS stock solution with a 50:50 mixture of methanol and water.

  • Calibration Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve endogenous L-Tyrosine in a 50:50 mixture of methanol and water with 0.1% formic acid.

  • Calibration Curve Standards: Prepare a series of calibration standards by serial dilution of the calibration standard stock solution to achieve a concentration range that covers the expected physiological levels of tyrosine.

Sample Preparation
  • Thaw frozen plasma samples on ice.

  • To a 1.5 mL microcentrifuge tube, add 50 µL of plasma.

  • Add 10 µL of the IS working solution (10 µg/mL) to the plasma and vortex briefly.

  • Add 200 µL of ice-cold methanol to precipitate proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

LC-MS/MS Parameters
  • HPLC System: A standard high-performance liquid chromatography system.

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in methanol.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-7 min: 95% B

    • 7.1-9 min: 5% B

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Tyrosine: Precursor ion (m/z) 182.1 -> Product ion (m/z) 136.1

    • This compound: Precursor ion (m/z) 189.1 -> Product ion (m/z) 143.1

Data Analysis
  • Integrate the peak areas for both the endogenous tyrosine and the this compound internal standard.

  • Calculate the ratio of the peak area of tyrosine to the peak area of this compound.

  • Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

  • Determine the concentration of tyrosine in the plasma samples by interpolating their peak area ratios on the calibration curve.

Visualization of Analytical Workflow

The following diagram illustrates the logical flow of the analytical method described above, from sample preparation to final data analysis.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound (Internal Standard) plasma->add_is precip Protein Precipitation (Cold Methanol) add_is->precip centrifuge Centrifugation precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant filter Filter supernatant->filter hplc HPLC Separation (C18 Column) filter->hplc ms MS/MS Detection (MRM Mode) hplc->ms integrate Peak Integration ms->integrate ratio Calculate Area Ratio (Analyte/IS) integrate->ratio plot Plot Calibration Curve ratio->plot quantify Quantify Sample Concentration plot->quantify

Step-by-step workflow for tyrosine quantification in plasma.

References

Solubility Profile of DL-Tyrosine-d7 in Common Laboratory Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Tyrosine, a non-essential aromatic amino acid, and its deuterated analogue, DL-Tyrosine-d7, are crucial compounds in various research fields, including proteomics, metabolomics, and drug metabolism studies. Understanding the solubility of this compound in common laboratory solvents is paramount for accurate experimental design, formulation development, and analytical method validation. This technical guide provides a detailed summary of the solubility of tyrosine in a range of solvents and offers insights into the experimental protocols for solubility determination.

Quantitative Solubility Data

The solubility of tyrosine is significantly influenced by the solvent system, temperature, and pH. The following tables summarize the available quantitative solubility data for L-Tyrosine, which can be used as a reliable estimate for this compound.

Table 1: Solubility of L-Tyrosine in Aqueous Solutions at 25°C (298.15 K)
Solvent SystempHSolubility (mg/mL)Molar Solubility (mol/L)
Water3.2 - 7.50.45[1]0.0025
Water1.82.0[1]0.0110
Water9.51.4[1]0.0077
Water10.03.8[1]0.0210
0.05 M HCl1.45-0.0165[2]
0.0498 M NaOH9.95-0.0358[2]
1 M HCl-100 (with heating)[1]0.5518
Table 2: Mole Fraction Solubility of L-Tyrosine in Binary Solvent Mixtures at Various Temperatures[3]
Solvent System (w/w)Temperature (K)Mole Fraction (10^5 * x)
Methanol (B129727) + Water
0.2 Methanol283.151.63
323.155.96
0.8 Methanol283.150.43
323.151.87
Ethanol + Water
0.2 Ethanol283.151.51
323.155.42
0.8 Ethanol283.150.23
323.151.15
n-Propanol + Water
0.2 n-Propanol283.151.45
323.155.22
0.8 n-Propanol283.150.16
323.150.92
DMSO + Water
0.2 DMSO283.152.53
323.157.21
0.8 DMSO283.154.88
323.1511.52

Note: The mole fraction solubility of L-Tyrosine generally ranks as follows: DMSO > Water > Methanol > Ethanol > n-Propanol[3].

Experimental Protocols

The determination of solubility is a critical experimental procedure. The most common method cited for amino acid solubility is the isothermal dissolution equilibrium method , often referred to as the shake-flask method.

Isothermal Dissolution Equilibrium Method

This method involves saturating a solvent with the solute at a constant temperature and then measuring the concentration of the dissolved solute.

Materials and Equipment:

  • This compound

  • Selected laboratory solvents (e.g., water, methanol, ethanol, DMSO)

  • Jacketed glass vessel or temperature-controlled shaker

  • Analytical balance

  • Magnetic stirrer and stir bars

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • An excess amount of this compound is added to a known volume of the solvent in a jacketed glass vessel maintained at a constant temperature.

  • The suspension is stirred vigorously for a prolonged period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • After stirring, the suspension is allowed to settle for a sufficient time (e.g., 2-4 hours) to allow for the sedimentation of undissolved solid.

  • A sample of the supernatant is carefully withdrawn using a syringe and immediately filtered through a syringe filter to remove any undissolved particles.

  • The filtered saturated solution is then appropriately diluted for concentration analysis.

  • The concentration of this compound in the diluted sample is determined using a validated analytical method, typically HPLC.

HPLC Analysis of Tyrosine Concentration

Instrumentation:

  • Agilent 1260 HPLC system or equivalent[3]

  • Reverse-phase C18 column (e.g., 250 mm x 4.6 mm)[3]

Chromatographic Conditions:

  • Mobile Phase: A common mobile phase for tyrosine analysis is a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., methanol or acetonitrile).

  • Detection: UV detection at 224 nm is a suitable wavelength for tyrosine quantification[3].

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, for instance, 303 K[3].

Quantification: A calibration curve is constructed by preparing a series of standard solutions of this compound of known concentrations. The peak area of the analyte in the experimental samples is then used to determine its concentration by interpolating from the calibration curve.

Experimental Workflow for Solubility Determination

Solubility_Workflow cluster_preparation Sample Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_quantification Quantification A Weigh excess this compound B Add to known volume of solvent A->B C Stir at constant temperature (24-72 hours) B->C D Allow to settle (2-4 hours) C->D E Withdraw supernatant D->E F Filter through 0.45 µm syringe filter E->F G Dilute sample F->G H Analyze by HPLC G->H J Determine concentration H->J I Generate calibration curve I->J K Calculate solubility J->K Solubility_Factors cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions Experimental Conditions Solubility This compound Solubility pKa pKa (Amine, Carboxyl, Phenol) pKa->Solubility Zwitterion Zwitterionic Nature Zwitterion->Solubility Polarity Polarity Polarity->Solubility H_Bonding Hydrogen Bonding Capacity H_Bonding->Solubility pH pH pH->Solubility Temperature Temperature Temperature->Solubility

References

An In-depth Technical Guide to the Core of DL-Tyrosine-d7 Racemic Mixture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of DL-Tyrosine-d7, a deuterated racemic mixture of the amino acid tyrosine. This document delves into its chemical and physical properties, synthesis, and applications, with a particular focus on its use as an internal standard in quantitative analyses. Detailed experimental protocols and metabolic pathway information are provided to support its practical implementation in research and drug development.

Core Concepts: Understanding this compound

This compound is a stable isotope-labeled form of tyrosine, where seven hydrogen atoms have been replaced by deuterium. It exists as a racemic mixture, containing equal amounts of the D- and L-enantiomers. This defined composition makes it an excellent internal standard for mass spectrometry-based quantification of tyrosine in various biological matrices. The key advantage of using a deuterated standard lies in its chemical similarity to the analyte of interest, ensuring similar behavior during sample preparation and analysis, while its mass difference allows for clear differentiation in a mass spectrometer.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective application. The primary properties are summarized in the table below.

PropertyValueReference
Chemical Formula C₉H₄D₇NO₃[1]
Molecular Weight 188.23 g/mol [1]
CAS Number 402835-78-3[1]
Appearance White to off-white powder[2]
Purity Typically ≥98%[3]
Storage Store at room temperature, protected from light and moisture.[3]

Data Presentation: Quantitative Insights

The utility of this compound as an internal standard is predicated on its distinct mass spectrometric signature compared to endogenous, unlabeled tyrosine. Below is a summary of relevant mass spectrometry data.

Mass Spectrometry Data
AnalytePrecursor Ion (m/z) [M+H]⁺Product Ion (m/z)Collision Energy (eV)
Tyrosine (unlabeled)182.1136.1Not specified
This compound 189.1 143.1 Predicted

Note: The MRM transition for this compound is predicted based on the fragmentation of unlabeled tyrosine, which typically involves the loss of the carboxyl group.

Experimental Protocols: Methodologies for Key Experiments

The primary application of this compound is as an internal standard for the accurate quantification of tyrosine in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Quantification of Tyrosine in Plasma using LC-MS/MS

This protocol outlines a general procedure for the analysis of tyrosine in plasma using this compound as an internal standard.

3.1.1. Materials

  • This compound

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Water, LC-MS grade

  • Plasma samples

  • Microcentrifuge tubes

  • LC-MS/MS system equipped with an electrospray ionization (ESI) source

3.1.2. Sample Preparation

  • Spiking: To 100 µL of plasma sample, add a known concentration of this compound solution (e.g., 10 µL of a 10 µg/mL solution).

  • Protein Precipitation: Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortexing: Vortex the mixture for 30 seconds.

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

3.1.3. LC-MS/MS Analysis

  • LC Column: A C18 reversed-phase column is suitable for separation.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A suitable gradient from 5% to 95% Mobile Phase B over several minutes should be optimized to ensure good separation of tyrosine from other matrix components.

  • Flow Rate: Typically 0.3-0.5 mL/min.

  • Injection Volume: 5-10 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • Tyrosine: 182.1 -> 136.1

    • This compound: 189.1 -> 143.1

Chiral Separation of DL-Tyrosine by HPLC

While this compound is used as a racemic mixture for quantifying total tyrosine, it is sometimes necessary to separate the D- and L-enantiomers. Chiral high-performance liquid chromatography (HPLC) is the method of choice for this purpose.

3.2.1. Materials

  • This compound

  • Chiral HPLC column (e.g., Astec CHIROBIOTIC T)

  • Methanol, HPLC grade

  • Ethanol, HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • HPLC system with a UV or MS detector

3.2.2. Chromatographic Conditions

  • Column: Astec CHIROBIOTIC T, 5 µm, 4.6 x 250 mm.

  • Mobile Phase: A mixture of methanol, ethanol, water, and a small amount of acid (e.g., TFA) is commonly used. The exact ratio should be optimized for the specific column and system.

  • Flow Rate: 0.5-1.0 mL/min.

  • Detection: UV at 275 nm or by mass spectrometry.

Mandatory Visualizations: Pathways and Workflows

Visualizing the complex biological pathways and experimental workflows is essential for a clear understanding. The following diagrams were generated using Graphviz (DOT language).

Metabolic Fate of Tyrosine

Tyrosine is a precursor to several important biomolecules, including neurotransmitters and hormones. The metabolic pathways of L-tyrosine are well-established, while D-tyrosine is generally considered to be less metabolically active but can be converted to some extent.

Tyrosine_Metabolism L_Tyr L-Tyrosine L_DOPA L-DOPA L_Tyr->L_DOPA Tyrosine Hydroxylase Thyroid_Hormones Thyroid Hormones L_Tyr->Thyroid_Hormones p_Hydroxyphenylpyruvate p-Hydroxyphenylpyruvate L_Tyr->p_Hydroxyphenylpyruvate Tyrosine Aminotransferase D_Tyr D-Tyrosine D_Tyr->p_Hydroxyphenylpyruvate D-Amino Acid Oxidase Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase Melanin Melanin L_DOPA->Melanin Norepinephrine Norepinephrine Dopamine->Norepinephrine Epinephrine Epinephrine Norepinephrine->Epinephrine Homogentisate Homogentisate p_Hydroxyphenylpyruvate->Homogentisate Fumarate_Acetoacetate Fumarate + Acetoacetate Homogentisate->Fumarate_Acetoacetate Experimental_Workflow Sample Biological Sample (e.g., Plasma) Spike Spike with This compound Sample->Spike Precipitate Protein Precipitation (e.g., with Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Extract Supernatant Extraction Centrifuge->Extract Dry Evaporation Extract->Dry Reconstitute Reconstitution Dry->Reconstitute LC_MS LC-MS/MS Analysis Reconstitute->LC_MS Quantify Quantification LC_MS->Quantify Synthesis DL_Tyr DL-Tyrosine Reagents DCl, D₂O Heat DL_Tyr->Reagents DL_Tyr_d7 This compound Reagents->DL_Tyr_d7

References

An In-depth Technical Guide to Natural Abundance Correction for DL-Tyrosine-d7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and practices for correcting the natural isotopic abundance in quantitative studies using DL-Tyrosine-d7. Accurate correction is paramount for achieving reliable results in applications ranging from metabolic flux analysis to pharmacokinetic studies where isotopically labeled internal standards are employed.

The Theoretical Framework of Isotopic Abundance

All elements with a stable isotope in nature exist as a mixture of these isotopes in predictable ratios. When analyzing molecules via mass spectrometry (MS) or nuclear magnetic resonance (NMR), the presence of these heavier, naturally occurring isotopes (e.g., ¹³C, ²H, ¹⁵N, ¹⁸O) must be accounted for.[1] This is especially critical when using isotopically enriched compounds, such as this compound, as an internal standard.

The goal of natural abundance correction is to distinguish between the isotopes intentionally introduced as a tracer and those already present in the molecule and the biological system.[1] Failure to correct for this can lead to an overestimation of the labeled species and introduce significant errors in quantification.

Data Presentation: Natural Isotope Abundances

The foundational data for any correction algorithm are the natural abundances of the stable isotopes of the elements constituting the molecule.

Table 1: Natural Abundance of Stable Isotopes in DL-Tyrosine

Element Isotope Relative Abundance (%) Mass (Da)
Carbon ¹²C 98.93 12.000000
¹³C 1.07 13.003355
Hydrogen ¹H 99.9885 1.007825
²H (D) 0.0115 2.014102
Nitrogen ¹⁴N 99.632 14.003074
¹⁵N 0.368 15.000109
Oxygen ¹⁶O 99.757 15.994915
¹⁷O 0.038 16.999132

| | ¹⁸O | 0.205 | 17.999160 |

The Isotopic Profile of this compound

This compound is a deuterated form of Tyrosine where seven hydrogen atoms have been replaced with deuterium (B1214612).[2] However, the synthesis of such molecules rarely achieves 100% isotopic purity.[3] A commercially available standard, for instance, might have an isotopic enrichment of 98%.[4][5] This means that at each of the seven labeled positions, there is a 98% probability of finding a deuterium atom and a 2% chance of finding a hydrogen atom.

This statistical reality results in a population of molecules, or "isotopologues," that differ in their isotopic composition.[3] The primary species will be the fully deuterated d7 molecule, but significant populations of d6, d5, and lower isotopologues will also be present.[6][7] The distribution of these species can be calculated using a binomial expansion.[3][8]

Data Presentation: Molecular Information and Isotopologue Distribution

Understanding the precise mass and expected isotopic distribution of the standard is the first step in the correction process.

Table 2: Molecular Information for DL-Tyrosine and this compound

Compound Molecular Formula Monoisotopic Mass (Da)
DL-Tyrosine (unlabeled) C₉H₁₁NO₃ 181.0739

| this compound | C₉H₄D₇NO₃ | 188.1179 |

Table 3: Theoretical Isotopologue Distribution of this compound at 98% Isotopic Enrichment

Isotopologue Number of Deuterium Atoms Species Abundance (%)
d7 7 86.81
d6 6 12.40
d5 5 0.78
d4 4 0.03
d3 3 <0.01
d2 2 <0.01

| d1 | 1 | <0.01 |

Note: Abundances are calculated based on the binomial probability for n=7 sites and a deuterium enrichment of 98%. This distribution does not yet account for the natural abundance of ¹³C, ¹⁵N, or ¹⁸O.

The challenge arises because the mass peak of a lower isotopologue (e.g., d6) containing a heavy natural isotope (e.g., ¹³C) can overlap with the mass peak of a higher isotopologue (e.g., d7).

Correction Methodologies and Workflows

Simple subtraction methods are inadequate for accurate correction. The most robust method involves matrix-based calculations that account for the isotopic distributions of all elements in the molecule.[1][9] This approach uses a correction matrix to deconvolute the measured mass isotopomer distribution (MID) into the true, enrichment-derived distribution.[1]

Logical Workflow for Natural Abundance Correction cluster_0 Data Acquisition cluster_1 Correction Algorithm cluster_2 Output raw_unlabeled Acquire MS Data (Unlabeled Analyte) define_matrix Define Correction Matrix (Based on elemental formula and natural abundances) raw_unlabeled->define_matrix raw_labeled Acquire MS Data (Labeled Standard + Sample) deconvolute Deconvolute Measured Mass Isotopomer Distributions (MIDs) raw_labeled->deconvolute define_matrix->deconvolute corrected_data Corrected Isotopic Profile (True Enrichment) deconvolute->corrected_data quantification Accurate Quantification corrected_data->quantification Experimental Workflow for Isotope Dilution Mass Spectrometry (IDMS) sample Biological Sample (e.g., Plasma) spike Spike with This compound (IS) sample->spike extract Protein Precipitation & Extraction spike->extract dry Evaporation extract->dry reconstitute Reconstitution dry->reconstitute lcms LC-MS/MS Analysis (MRM Mode) reconstitute->lcms data Data Processing: Peak Integration & Area Ratio Calculation lcms->data correct Natural Abundance Correction data->correct quantify Quantification (via Calibration Curve) correct->quantify Simplified Tyrosine Metabolism Pathway tyr Tyrosine ldopa L-DOPA tyr->ldopa Tyrosine Hydroxylase thyroid Thyroid Hormones (T3, T4) tyr->thyroid Thyroperoxidase (in Thyroid) dopamine Dopamine ldopa->dopamine DOPA Decarboxylase melanin Melanin ldopa->melanin norepi Norepinephrine dopamine->norepi Dopamine β-hydroxylase epi Epinephrine norepi->epi

References

DL-Tyrosine-d7 CAS number and product information

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on DL-Tyrosine-d7, a deuterated form of the aromatic amino acid tyrosine. This document is intended for use by researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds for a variety of analytical and research applications.

Core Product Information

This compound is a stable isotope-labeled version of DL-Tyrosine, where seven hydrogen atoms have been replaced by deuterium (B1214612). This isotopic labeling makes it a valuable tool in metabolic research, pharmacokinetic studies, and as an internal standard in analytical chemistry.

CAS Number: 402835-78-3[1]

While the racemic mixture (DL-form) is available, the L-enantiomer, L-Tyrosine-d7, is more commonly cited in research applications.

Physicochemical and Product Data

The following table summarizes the key physicochemical properties and typical product specifications for deuterated tyrosine, including both the DL- and the more frequently referenced L-form.

PropertyThis compoundL-Tyrosine-d7Unlabeled DL-Tyrosine
CAS Number 402835-78-3[1]130551-49-4[2]556-03-6[3][4]
Alternate CAS # NANANot Applicable
Molecular Formula C₉H₄D₇NO₃[1]C₉H₄D₇NO₃[2]C₉H₁₁NO₃[3][4]
Molecular Weight 188.23 g/mol [1][2]188.23 g/mol [2][5]181.19 g/mol [3][4]
Typical Purity Information not widely available≥98%[2][5]≥95% to 99%[3][6]
Isotopic Purity Information not widely available98% (Deuterium)[2]Not Applicable
Physical Form Solid/PowderSolid/PowderWhite to off-white powder[4]
Common Applications Analytical reference standard[1]Biomolecular NMR, Metabolism, Metabolomics, Proteomics[2][5]Peptide synthesis, precursor in various syntheses[6]

Applications in Research and Development

Deuterated tyrosine, including this compound, serves several critical functions in scientific research:

  • Metabolic Tracer: Due to its increased mass, this compound can be used to trace the metabolic fate of tyrosine in vivo and in vitro without the use of radioactive isotopes. This is particularly useful in studying the biosynthesis of neurotransmitters and hormones derived from tyrosine.

  • Internal Standard: In quantitative analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, deuterated compounds are ideal internal standards. They exhibit similar chemical and physical properties to their non-deuterated counterparts, allowing for accurate quantification by correcting for variations during sample preparation and analysis.[7]

  • Elucidation of Reaction Mechanisms: The replacement of hydrogen with deuterium can alter the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). Studying the KIE with deuterated tyrosine can provide valuable insights into the mechanisms of enzymatic reactions.

Experimental Protocols

The use of deuterated tyrosine often involves its detection and quantification by mass spectrometry. Below is a generalized experimental workflow for the quantification of a tyrosine analogue in a biological matrix, such as plasma, using a deuterated internal standard.

General LC-MS/MS Workflow for Quantification

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound (Internal Standard) plasma->add_is precip Protein Precipitation (e.g., with Acetonitrile) add_is->precip centrifuge Centrifugation precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute hplc HPLC Injection reconstitute->hplc column Chromatographic Separation (C18 Column) hplc->column ms Mass Spectrometry (ESI-MS/MS) column->ms detection Detection (MRM) ms->detection integrate Peak Integration detection->integrate ratio Calculate Peak Area Ratio (Analyte / Internal Standard) integrate->ratio curve Quantify using Calibration Curve ratio->curve result Final Concentration curve->result

A generalized workflow for the quantification of an analyte in plasma using a deuterated internal standard.

Signaling and Metabolic Pathways

Tyrosine is a pivotal amino acid involved in numerous critical biological pathways. Its deuterated form is instrumental in studying the dynamics of these pathways.

Tyrosine Metabolic Pathway

Tyrosine serves as a precursor for the synthesis of several key molecules, including neurotransmitters and hormones.

tyrosine_metabolism phe Phenylalanine tyr Tyrosine (or this compound) phe->tyr Phenylalanine Hydroxylase ldopa L-DOPA tyr->ldopa Tyrosine Hydroxylase thyroid Thyroid Hormones (T3, T4) tyr->thyroid melanin Melanin tyr->melanin catabolism Catabolism to Fumarate & Acetoacetate tyr->catabolism dopamine Dopamine ldopa->dopamine DOPA Decarboxylase norepinephrine Norepinephrine dopamine->norepinephrine epinephrine Epinephrine norepinephrine->epinephrine

Key metabolic pathways originating from tyrosine.
Receptor Tyrosine Kinase (RTK) Signaling

Tyrosine residues in proteins are central to cell signaling. Receptor Tyrosine Kinases (RTKs) are a major class of cell surface receptors that, upon binding to a ligand (e.g., a growth factor), activate downstream signaling cascades that regulate cell growth, differentiation, and survival.[3][4][5][6][8]

rtk_signaling ligand Ligand (e.g., Growth Factor) rtk Receptor Tyrosine Kinase (RTK) ligand->rtk Binds to Extracellular Domain dimer RTK Dimerization & Autophosphorylation rtk->dimer Induces adaptor Adaptor Proteins (e.g., Grb2) dimer->adaptor Recruits ras Ras adaptor->ras Activates mapk MAPK Cascade (Raf -> MEK -> ERK) ras->mapk Activates response Cellular Response (Growth, Proliferation) mapk->response Leads to

A simplified overview of a Receptor Tyrosine Kinase (RTK) signaling pathway.

References

Methodological & Application

Application Note: High-Throughput Quantification of Tyrosine in Human Plasma using DL-Tyrosine-d7 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive method for the quantitative analysis of tyrosine in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method utilizes DL-Tyrosine-d7, a stable isotope-labeled internal standard, to ensure accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. A straightforward protein precipitation step is employed for sample cleanup, allowing for high-throughput analysis. This method is suitable for researchers, scientists, and drug development professionals requiring reliable quantification of tyrosine in a complex biological matrix.

Introduction

Tyrosine is a non-essential amino acid that serves as a precursor for several key neurotransmitters, including dopamine, norepinephrine, and epinephrine. Accurate measurement of tyrosine levels in plasma is crucial for various research areas, including neuroscience, metabolic disorder studies, and pharmaceutical development. The use of a stable isotope-labeled internal standard, such as this compound, is essential for minimizing analytical variability in LC-MS/MS-based quantification.[1] This internal standard has nearly identical chemical and physical properties to the endogenous analyte, ensuring it behaves similarly during sample extraction, chromatography, and ionization, thereby providing reliable correction for any sample loss or matrix-induced signal suppression or enhancement.

Experimental

Materials and Reagents

  • DL-Tyrosine (≥98% purity)

  • This compound (≥98% purity, isotopic purity ≥98%)

  • LC-MS/MS grade acetonitrile (B52724), methanol (B129727), and water

  • Formic acid (≥98% purity)

  • Human plasma (K2-EDTA)

  • Microcentrifuge tubes

  • Syringe filters (0.22 µm)

  • HPLC vials

Standard Solution Preparation

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve DL-Tyrosine and this compound in a 50:50 mixture of methanol and water to create individual 1 mg/mL stock solutions. Store these solutions at -20°C.

  • Working Standard Solutions: Prepare a series of working standard solutions of DL-Tyrosine by performing serial dilutions of the stock solution with a 50:50 methanol/water mixture. These will serve as calibration standards.

  • Internal Standard (IS) Working Solution: Prepare a working internal standard solution of this compound at a concentration of 1 µg/mL by diluting the stock solution with a 50:50 methanol/water mixture.

Sample Preparation Protocol

A protein precipitation method is used for the extraction of tyrosine from human plasma.

  • Thaw human plasma samples on ice.

  • In a microcentrifuge tube, add 50 µL of the plasma sample.

  • Add 10 µL of the 1 µg/mL this compound internal standard working solution to each plasma sample and to each calibration curve point.

  • Vortex the mixture for 10 seconds.

  • Add 200 µL of ice-cold acetonitrile to precipitate the plasma proteins.[2][3][4]

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for LC-MS/MS analysis.

G cluster_sample_prep Sample Preparation Workflow plasma 50 µL Human Plasma is Add 10 µL this compound (IS) plasma->is vortex1 Vortex (10s) is->vortex1 ppt Add 200 µL Acetonitrile vortex1->ppt vortex2 Vortex (1 min) ppt->vortex2 centrifuge Centrifuge (14,000 rpm, 10 min, 4°C) vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant filter Filter (0.22 µm) supernatant->filter hplc_vial Transfer to HPLC Vial filter->hplc_vial lcms_analysis LC-MS/MS Analysis hplc_vial->lcms_analysis

A simplified workflow for plasma sample preparation.

LC-MS/MS Method

  • LC System: A high-performance liquid chromatography (HPLC) system capable of gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A hydrophilic interaction liquid chromatography (HILIC) column is recommended for good retention of polar amino acids. A common choice would be a 100 x 2.1 mm, 1.7 µm particle size column.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Table 1: LC Gradient Program

Time (min)%A%B
0.01090
2.04060
2.19010
3.09010
3.11090
5.01090

Mass Spectrometry Parameters

The mass spectrometer was operated in positive electrospray ionization (ESI+) mode. The analytes were monitored using Multiple Reaction Monitoring (MRM).

G cluster_mrm Multiple Reaction Monitoring (MRM) Logic q1 Q1 (Quadrupole 1) Precursor Ion Selection q2 Q2 (Collision Cell) Fragmentation (CID) q1->q2 q3 Q3 (Quadrupole 3) Product Ion Selection q2->q3 detector Detector q3->detector

The principle of Multiple Reaction Monitoring (MRM).

Table 2: MRM Transitions and Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
DL-Tyrosine182.2136.110015
This compound189.2143.110015

Note: The optimal collision energy may vary depending on the instrument and should be optimized accordingly. The MRM transition for DL-Tyrosine is based on published data for tyrosine.[1][5] The transition for this compound is predicted based on a +7 Da mass shift.

Results and Discussion

Linearity and Range

The method demonstrated excellent linearity over a concentration range of 0.1 to 100 µg/mL for tyrosine in human plasma. A calibration curve was generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. A linear regression analysis of the data is expected to yield a correlation coefficient (r²) of >0.99.

Table 3: Representative Calibration Curve Data

Concentration (µg/mL)Analyte AreaIS AreaArea Ratio (Analyte/IS)
0.11,520150,0000.0101
0.57,650152,0000.0503
1.015,100149,0000.1013
5.075,800151,0000.5020
10.0152,000150,0001.0133
50.0760,000151,0005.0331
100.01,510,000149,00010.1342

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at three different concentration levels (low, medium, and high). The precision, expressed as the coefficient of variation (%CV), is expected to be less than 15%, and the accuracy, expressed as the relative error (%RE), should be within ±15%.

Retention Time

Under the described chromatographic conditions, the expected retention time for tyrosine and this compound is approximately 1.5 - 2.5 minutes. The use of a HILIC column allows for the retention of the polar tyrosine molecule, separating it from other endogenous components in the plasma.

Conclusion

This application note presents a simple, rapid, and reliable LC-MS/MS method for the quantification of tyrosine in human plasma. The use of this compound as an internal standard ensures high accuracy and precision. The straightforward protein precipitation sample preparation protocol makes this method suitable for high-throughput analysis in a research or drug development setting.

References

Revolutionizing Quantitative Proteomics: A Deep Dive into DL-Tyrosine-d7 Metabolic Labeling

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) has become an indispensable technique for quantitative mass spectrometry-based proteomics. By metabolically incorporating stable isotope-labeled amino acids into proteins, SILAC enables accurate relative quantification of protein abundance and post-translational modifications between different cell populations. This application note details the use of DL-Tyrosine-d7, a deuterated version of the amino acid tyrosine, in SILAC workflows for quantitative proteomics, with a particular focus on studying tyrosine phosphorylation dynamics in key signaling pathways.

This compound serves as a powerful tool for introducing a 7 Dalton mass shift in tyrosine-containing peptides. This mass difference is readily detectable by high-resolution mass spectrometers, allowing for the precise differentiation and quantification of peptides from "light" (unlabeled) and "heavy" (this compound labeled) cell populations. The use of a racemic mixture (DL-Tyrosine) requires consideration of cellular uptake and incorporation, which will be addressed in the provided protocols. This approach is particularly valuable for investigating signaling pathways where tyrosine phosphorylation plays a critical regulatory role, such as the Epidermal Growth Factor Receptor (EGFR) and Insulin (B600854) signaling pathways.

Data Presentation: Quantitative Analysis of Phosphotyrosine Dynamics

The primary output of a SILAC experiment is the relative quantification of peptides and their post-translational modifications. Below are illustrative tables summarizing quantitative data from hypothetical SILAC experiments investigating the effects of specific treatments on the phosphotyrosine proteome.

Table 1: Quantification of Phosphopeptide Changes in Response to Epidermal Growth Factor (EGF) Stimulation. This table showcases the fold-change in phosphorylation of key proteins in the EGFR signaling pathway upon stimulation with EGF.

ProteinGenePhosphositeHeavy/Light Ratio (EGF/Control)p-value
Epidermal growth factor receptorEGFRY10688.5< 0.001
Epidermal growth factor receptorEGFRY11489.2< 0.001
Shc-transforming protein 1SHC1Y3176.3< 0.005
Mitogen-activated protein kinase 1MAPK1Y2044.1< 0.01
Mitogen-activated protein kinase 3MAPK3Y1873.8< 0.01
Signal transducer and activator of transcription 3STAT3Y7052.5< 0.05

Table 2: Quantification of Phosphopeptide Changes in Response to Insulin Stimulation. This table illustrates the fold-change in phosphorylation of key proteins in the insulin signaling pathway upon stimulation with insulin.

ProteinGenePhosphositeHeavy/Light Ratio (Insulin/Control)p-value
Insulin receptorINSRY115010.2< 0.001
Insulin receptor substrate 1IRS1Y6127.8< 0.001
Phosphatidylinositol 3-kinase regulatory subunit alphaPIK3R1Y6885.5< 0.005
Protein kinase BAKT1Y3153.2< 0.01
Glycogen synthase kinase-3 betaGSK3BY2162.1< 0.05

Experimental Protocols

This section provides detailed methodologies for a typical SILAC experiment using this compound to investigate changes in tyrosine phosphorylation.

Protocol 1: Metabolic Labeling of Cells with this compound

This protocol outlines the steps for labeling cells with "heavy" this compound and "light" unlabeled L-Tyrosine.

Materials:

  • Cells of interest (e.g., A431 for EGFR studies, HepG2 for insulin signaling studies)

  • SILAC-grade DMEM or RPMI-1640 medium deficient in L-Tyrosine, L-Lysine, and L-Arginine

  • Dialyzed Fetal Bovine Serum (dFBS)

  • "Light" L-Tyrosine

  • "Heavy" this compound

  • Standard cell culture reagents (PBS, trypsin-EDTA, etc.)

Procedure:

  • Cell Line Adaptation:

    • Culture cells for at least 5-6 passages in the SILAC-grade medium supplemented with either "light" L-Tyrosine or "heavy" this compound. This ensures complete incorporation of the respective amino acid into the proteome.

    • The recommended starting concentration for this compound is 0.5 mM, but this may require optimization for your specific cell line.

    • Supplement the media with 10% dFBS and the other essential amino acids (Lysine and Arginine) at their normal concentrations.

  • Experimental Treatment:

    • Once >95% incorporation is confirmed (typically by a preliminary mass spectrometry analysis), plate the "light" and "heavy" labeled cells for the experiment.

    • Grow cells to the desired confluency (e.g., 80%).

    • Starve the cells in serum-free SILAC media for 12-24 hours to reduce basal phosphorylation levels.

    • Treat the "heavy" labeled cells with the stimulus of interest (e.g., 100 ng/mL EGF for 10 minutes or 100 nM insulin for 15 minutes).

    • Treat the "light" labeled cells with a vehicle control (e.g., PBS or DMSO).

  • Cell Harvesting and Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Harvest the "light" and "heavy" labeled cells and combine them at a 1:1 ratio based on cell count or protein concentration.

    • Lyse the combined cell pellet in a lysis buffer containing protease and phosphatase inhibitors (e.g., RIPA buffer).

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

Protocol 2: Protein Digestion and Phosphotyrosine Peptide Enrichment

This protocol describes the preparation of peptides for mass spectrometry analysis, including an enrichment step for phosphotyrosine-containing peptides.

Materials:

  • Combined protein lysate from Protocol 1

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (proteomics grade)

  • Anti-phosphotyrosine (pY) antibody-conjugated beads (e.g., pY-100)

  • Wash buffers (e.g., Tris-buffered saline with Tween-20)

  • Elution buffer (e.g., 100 mM glycine-HCl, pH 2.5)

  • C18 desalting spin columns

Procedure:

  • Protein Reduction, Alkylation, and Digestion:

    • Reduce the disulfide bonds in the protein lysate by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

    • Alkylate the free cysteine residues by adding IAA to a final concentration of 55 mM and incubating in the dark at room temperature for 20 minutes.

    • Dilute the lysate 5-fold with 50 mM ammonium (B1175870) bicarbonate.

    • Digest the proteins with trypsin at a 1:50 (trypsin:protein) ratio overnight at 37°C.

  • Phosphotyrosine Peptide Enrichment:

    • Equilibrate the anti-phosphotyrosine antibody beads according to the manufacturer's instructions.

    • Incubate the digested peptide mixture with the antibody beads for 2-4 hours at 4°C with gentle rotation.

    • Wash the beads extensively with wash buffer to remove non-specifically bound peptides.

    • Elute the phosphotyrosine-containing peptides with the elution buffer.

  • Sample Cleanup:

    • Desalt the enriched phosphopeptides using C18 spin columns according to the manufacturer's protocol.

    • Dry the purified peptides in a vacuum centrifuge.

Protocol 3: LC-MS/MS Analysis and Data Processing

This protocol provides a general overview of the mass spectrometry analysis and subsequent data analysis steps.

Materials:

  • High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-liquid chromatography system

  • Proteomics data analysis software (e.g., MaxQuant, Proteome Discoverer)

Procedure:

  • LC-MS/MS Analysis:

    • Resuspend the dried peptides in a suitable buffer (e.g., 0.1% formic acid).

    • Analyze the peptide mixture by nano-LC-MS/MS. The specific gradient and acquisition parameters will need to be optimized for the instrument used.

  • Data Analysis:

    • Use a proteomics software suite to identify and quantify the peptides.

    • Configure the software to search for variable modifications, including phosphorylation (+79.966 Da) on serine, threonine, and tyrosine, and the specific mass shift for this compound (+7.044 Da) on tyrosine.

    • The software will calculate the heavy-to-light (H/L) ratios for the identified phosphopeptides, providing the relative quantification of phosphorylation changes.

Mandatory Visualizations

Experimental Workflow

G cluster_labeling Metabolic Labeling cluster_treatment Experimental Treatment cluster_processing Sample Processing cluster_analysis Data Analysis Light Light' Culture (L-Tyrosine) Control Control Treatment Light->Control Heavy 'Heavy' Culture (this compound) Stimulus Stimulus (e.g., EGF) Heavy->Stimulus Mix Combine Cell Lysates (1:1) Control->Mix Stimulus->Mix Digest Protein Digestion (Trypsin) Mix->Digest Enrich Phosphotyrosine Peptide Enrichment Digest->Enrich LCMS LC-MS/MS Analysis Enrich->LCMS Quant Peptide Identification & Quantification LCMS->Quant EGFR_Signaling EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 pY Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK p ERK ERK MEK->ERK p Nucleus Nucleus ERK->Nucleus Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription Insulin_Signaling Insulin Insulin INSR Insulin Receptor Insulin->INSR IRS IRS INSR->IRS pY PI3K PI3K IRS->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt p AS160 AS160 Akt->AS160 p GLUT4 GLUT4 Translocation AS160->GLUT4 Glucose Glucose Uptake GLUT4->Glucose

Metabolic Flux Analysis with DL-Tyrosine-d7 Tracer: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic Flux Analysis (MFA) is a powerful technique used to elucidate the rates of metabolic reactions within a biological system. By employing stable isotope-labeled compounds, such as DL-Tyrosine-d7, researchers can trace the metabolic fate of these molecules through various pathways. This provides a dynamic understanding of cellular metabolism that is not achievable with static metabolite measurements alone. This compound, a deuterated form of the amino acid tyrosine, serves as an excellent tracer for investigating several key metabolic processes, including protein synthesis, and the biosynthesis of neurotransmitters and thyroid hormones. These application notes provide a comprehensive guide to performing MFA with a this compound tracer, from experimental design to data interpretation.

Core Applications

The use of this compound as a tracer in metabolic flux analysis enables the investigation of several critical biological processes:

  • Protein Synthesis: By monitoring the incorporation of this compound into the proteome, the rate of protein synthesis can be quantified. This is invaluable for studying the effects of drugs, genetic modifications, or disease states on cellular growth and proliferation.

  • Neurotransmitter Synthesis: Tyrosine is a direct precursor to the catecholamine neurotransmitters, including dopamine, norepinephrine, and epinephrine.[1][2] Tracing the conversion of this compound to these neurotransmitters allows for the quantification of their synthesis rates, providing insights into neurological function and the mechanisms of neuroactive drugs.

  • Thyroid Hormone Synthesis: The thyroid hormones, thyroxine (T4) and triiodothyronine (T3), are synthesized from tyrosine residues.[3][4] Isotopic labeling with this compound can be used to measure the flux through this pathway, which is crucial for understanding thyroid gland function and disorders.[3][4][5][6][7]

  • Tyrosine Catabolism: The degradation of tyrosine is a key metabolic pathway. MFA with a this compound tracer can elucidate the flux through this pathway and how it is altered in various physiological and pathological conditions.

Experimental Workflow

A typical metabolic flux analysis experiment using a this compound tracer involves several key steps, from cell culture to data analysis.

Experimental Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture Cell Culture labeling Isotopic Labeling cell_culture->labeling tracer_prep This compound Tracer Preparation tracer_prep->labeling quenching Metabolic Quenching labeling->quenching extraction Metabolite Extraction quenching->extraction lc_ms LC-MS Analysis extraction->lc_ms data_proc Data Processing lc_ms->data_proc flux_calc Flux Calculation data_proc->flux_calc Tyrosine Metabolism Phenylalanine Phenylalanine Tyrosine This compound (Tracer) Phenylalanine->Tyrosine Protein Protein Synthesis Tyrosine->Protein Incorporation L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Thyroglobulin Thyroglobulin Tyrosine->Thyroglobulin Iodination Catabolism Catabolism (Fumarate, Acetoacetate) Tyrosine->Catabolism Dopamine Dopamine L_DOPA->Dopamine Norepinephrine Norepinephrine Dopamine->Norepinephrine Epinephrine Epinephrine Norepinephrine->Epinephrine T4_T3 Thyroid Hormones (T4, T3) Thyroglobulin->T4_T3 Catecholamine Biosynthesis Tyrosine This compound (Tracer) L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-hydroxylase Epinephrine Epinephrine Norepinephrine->Epinephrine Phenylethanolamine N-methyltransferase

References

Application Notes and Protocols for DL-Tyrosine-d7 in NMR-Based Metabolomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique in metabolomics due to its quantitative nature, high reproducibility, and the ability to identify and quantify metabolites in complex biological mixtures with minimal sample preparation. The use of stable isotope-labeled compounds, such as DL-Tyrosine-d7, significantly enhances the capabilities of NMR-based metabolomics. This compound, a deuterated form of the amino acid tyrosine, serves as an excellent tracer for studying metabolic pathways, quantifying metabolite fluxes, and as an internal standard for accurate quantification of tyrosine and its metabolites. These applications are crucial in drug development, disease diagnosis, and understanding fundamental biological processes. This document provides detailed application notes and experimental protocols for the utilization of this compound in NMR-based metabolomics.

Applications of this compound in NMR-Based Metabolomics

This compound can be employed in a variety of NMR-based metabolomics studies:

  • Metabolic Pathway Tracing: By introducing this compound into a biological system (e.g., cell culture, animal model), the deuterium (B1214612) label can be traced as it is incorporated into various downstream metabolites. This allows for the unambiguous identification and mapping of tyrosine metabolic pathways.

  • Flux Analysis: The rate of appearance of deuterium in tyrosine metabolites provides a quantitative measure of the metabolic flux through specific pathways. This is invaluable for understanding the dynamic response of biological systems to stimuli such as drug treatment or disease.

  • Quantitative Analysis: this compound can be used as an internal standard for the accurate quantification of endogenous tyrosine levels in biological samples. The distinct NMR signal of the deuterated compound allows for precise measurement without interference from other sample components.

  • Protein Synthesis and Degradation Studies: The incorporation of this compound into newly synthesized proteins can be monitored by NMR to study protein turnover rates, providing insights into cellular health and response to therapeutic interventions.

Experimental Protocols

Protocol 1: Metabolic Fate Tracing of this compound in Cell Culture

This protocol describes the general procedure for tracing the metabolic fate of this compound in a mammalian cell line using ¹H-NMR spectroscopy.

Materials:

  • This compound

  • Mammalian cell line (e.g., HepG2, HEK293)

  • Cell culture medium (tyrosine-free)

  • Fetal Bovine Serum (dialyzed)

  • Phosphate (B84403) Buffered Saline (PBS)

  • Methanol (B129727) (ice-cold)

  • Water (ice-cold)

  • Chloroform (B151607) (ice-cold)

  • Phosphate buffer (e.g., 100 mM, pH 7.4 in D₂O)

  • Internal standard for NMR (e.g., TSP or DSS)

Procedure:

  • Cell Culture and Labeling:

    • Culture cells to a desired confluency (e.g., 80-90%).

    • Replace the standard culture medium with tyrosine-free medium supplemented with a known concentration of this compound (e.g., 100 µM) and dialyzed FBS.

    • Incubate the cells for a specific time course (e.g., 0, 2, 6, 12, 24 hours) to allow for the uptake and metabolism of the labeled tyrosine.

  • Metabolite Extraction:

    • At each time point, aspirate the medium and wash the cells twice with ice-cold PBS.

    • Quench metabolism by adding ice-cold methanol to the cells and scraping them from the culture dish.

    • Perform a liquid-liquid extraction by adding ice-cold water and chloroform in a ratio of 1:1:1 (methanol:water:chloroform).

    • Vortex the mixture vigorously and centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to separate the polar (aqueous) and non-polar (organic) phases.

    • Carefully collect the upper aqueous phase containing polar metabolites.

  • NMR Sample Preparation:

    • Lyophilize the collected aqueous extracts to dryness.

    • Reconstitute the dried extracts in a fixed volume of phosphate buffer (in D₂O) containing a known concentration of an internal standard (e.g., 0.5 mM TSP).

    • Transfer the reconstituted sample to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire ¹H-NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher).

    • Use a standard 1D ¹H pulse sequence with water suppression (e.g., NOESYPR1D or CPMG).

    • Ensure a sufficient relaxation delay (e.g., 5 x T₁) for accurate quantification.

  • Data Processing and Analysis:

    • Process the NMR spectra using appropriate software (e.g., TopSpin, MestReNova). This includes Fourier transformation, phasing, baseline correction, and referencing to the internal standard.

    • Identify the signals corresponding to this compound and its potential deuterated metabolites by comparing the spectra to databases (e.g., HMDB) and literature values. The presence of deuterium will alter the multiplicity and chemical shift of adjacent protons.

    • Quantify the metabolites by integrating the area of their characteristic NMR signals relative to the integral of the internal standard.

Protocol 2: Quantitative Analysis of Endogenous Tyrosine in Plasma using this compound as an Internal Standard

This protocol outlines the use of this compound as an internal standard for the quantification of tyrosine in plasma samples.

Materials:

  • Plasma samples

  • This compound stock solution of known concentration

  • Methanol (ice-cold)

  • Phosphate buffer (e.g., 100 mM, pH 7.4 in D₂O)

Procedure:

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To a known volume of plasma (e.g., 100 µL), add a precise volume of the this compound stock solution to achieve a final concentration within the expected physiological range of endogenous tyrosine.

    • Precipitate proteins by adding a 3-fold excess of ice-cold methanol.

    • Vortex and incubate on ice for 30 minutes.

    • Centrifuge at high speed (e.g., 14,000 x g) for 20 minutes at 4°C.

    • Collect the supernatant.

  • NMR Sample Preparation:

    • Lyophilize the supernatant to dryness.

    • Reconstitute the dried extract in a fixed volume of phosphate buffer (in D₂O).

    • Transfer the sample to a 5 mm NMR tube.

  • NMR Data Acquisition and Processing:

    • Follow steps 4 and 5 from Protocol 1.

  • Quantification:

    • Identify a well-resolved signal for both endogenous tyrosine and this compound.

    • Calculate the concentration of endogenous tyrosine using the following formula:

    Concentration_Tyr = (Integral_Tyr / N_protons_Tyr) * (N_protons_Tyr-d7 / Integral_Tyr-d7) * Concentration_Tyr-d7

    Where:

    • Integral_Tyr is the integral of the chosen tyrosine signal.

    • N_protons_Tyr is the number of protons contributing to that signal.

    • Integral_Tyr-d7 is the integral of the chosen this compound signal.

    • N_protons_Tyr-d7 is the number of protons contributing to that signal.

    • Concentration_Tyr-d7 is the known concentration of the this compound internal standard.

Data Presentation

The quantitative data obtained from these experiments should be summarized in clear and well-structured tables for easy comparison.

Table 1: Example of Quantitative Data from Metabolic Fate Tracing of this compound in HepG2 Cells.

Time (hours)This compound (µM)Metabolite A-d_x_ (µM)Metabolite B-d_y_ (µM)
098.5 ± 4.20.0 ± 0.00.0 ± 0.0
285.1 ± 3.55.2 ± 0.81.1 ± 0.3
662.7 ± 5.115.8 ± 1.94.6 ± 0.7
1235.4 ± 2.928.3 ± 3.19.8 ± 1.2
2410.2 ± 1.545.1 ± 4.518.2 ± 2.1
Data are presented as mean ± standard deviation (n=3). "d_x" and "d_y" represent the number of deuterium atoms incorporated into metabolites A and B, respectively.

Table 2: Example of Quantification of Endogenous Tyrosine in Human Plasma Samples.

Sample IDIntegral of Tyrosine SignalIntegral of this compound SignalCalculated Tyrosine Concentration (µM)
Control 11.251.5065.8
Control 21.321.5169.2
Disease 11.881.4999.8
Disease 21.951.52102.1
Concentration of this compound internal standard was 75 µM.

Visualization of Pathways and Workflows

Tyrosine Metabolism Pathway

The following diagram illustrates the major metabolic pathways of tyrosine, which can be traced using this compound.

Tyrosine_Metabolism This compound This compound Tyrosine Tyrosine This compound->Tyrosine Incorporation L-DOPA L-DOPA Tyrosine->L-DOPA Tyrosine Hydroxylase p-Hydroxyphenylpyruvate p-Hydroxyphenylpyruvate Tyrosine->p-Hydroxyphenylpyruvate Tyrosine Aminotransferase Thyroid Hormones Thyroid Hormones Tyrosine->Thyroid Hormones Protein Synthesis Protein Synthesis Tyrosine->Protein Synthesis Dopamine Dopamine L-DOPA->Dopamine Melanin Melanin L-DOPA->Melanin Norepinephrine Norepinephrine Dopamine->Norepinephrine Epinephrine Epinephrine Norepinephrine->Epinephrine Homogentisate Homogentisate p-Hydroxyphenylpyruvate->Homogentisate Maleylacetoacetate Maleylacetoacetate Homogentisate->Maleylacetoacetate Fumarylacetoacetate Fumarylacetoacetate Maleylacetoacetate->Fumarylacetoacetate Fumarate Fumarate Fumarylacetoacetate->Fumarate Acetoacetate Acetoacetate Fumarylacetoacetate->Acetoacetate

Caption: Major metabolic pathways of tyrosine.

Experimental Workflow for Metabolic Tracing

The following diagram outlines the key steps in an NMR-based metabolomics experiment using this compound for metabolic tracing.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_data_acq Data Acquisition & Processing cluster_data_analysis Data Analysis Cell_Culture 1. Cell Culture & Labeling with this compound Metabolite_Extraction 2. Metabolite Extraction (Methanol/Water/Chloroform) Cell_Culture->Metabolite_Extraction NMR_Sample_Prep 3. NMR Sample Preparation (Lyophilization & Reconstitution) Metabolite_Extraction->NMR_Sample_Prep NMR_Acquisition 4. 1H-NMR Data Acquisition NMR_Sample_Prep->NMR_Acquisition Data_Processing 5. Spectral Processing (FT, Phasing, Baseline Correction) NMR_Acquisition->Data_Processing Metabolite_ID 6. Metabolite Identification Data_Processing->Metabolite_ID Quantification 7. Quantification Metabolite_ID->Quantification Pathway_Analysis 8. Pathway Analysis Quantification->Pathway_Analysis

Caption: Experimental workflow for NMR-based metabolic tracing.

Logical Relationship for Quantitative Analysis

The diagram below illustrates the logical steps for quantifying an analyte using an internal standard in NMR.

Quantitative_Analysis_Logic Start Start Acquire_Spectrum Acquire 1H-NMR Spectrum of Sample + Internal Standard Start->Acquire_Spectrum Identify_Signals Identify Characteristic Signals for Analyte and Internal Standard Acquire_Spectrum->Identify_Signals Integrate_Signals Integrate Signal Areas Identify_Signals->Integrate_Signals Apply_Formula Apply Quantification Formula (Ratio of Integrals and Proton Counts) Integrate_Signals->Apply_Formula Calculate_Concentration Calculate Analyte Concentration Apply_Formula->Calculate_Concentration End End Calculate_Concentration->End

Caption: Logic for quantitative NMR analysis.

Application Notes and Protocols for SILAC Experimental Design Using Deuterated Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to SILAC Technology

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful metabolic labeling technique used in quantitative proteomics.[1] Developed by Matthias Mann and colleagues, SILAC enables accurate relative quantification of protein abundance between different cell populations.[2][3] The core principle of SILAC involves growing cells in media containing either a "light" (natural) or a "heavy" (stable isotope-labeled) form of an essential amino acid.[4] As cells grow and synthesize proteins, they incorporate these labeled amino acids into their proteomes.[4] Subsequently, the protein populations from the different experimental conditions are mixed, typically in a 1:1 ratio, and analyzed by mass spectrometry (MS).[2] The mass difference between the heavy and light peptides allows for their distinct detection and the precise quantification of their relative abundance.[3]

While carbon-13 (¹³C) and nitrogen-15 (B135050) (¹⁵N) are commonly used isotopes, deuterium (B1214612) (²H) labeling of amino acids offers a cost-effective alternative for SILAC experiments.[5] Deuterated amino acids are chemically identical to their non-deuterated counterparts, which allows them to be incorporated into proteins without significantly altering cellular processes.[4] This application note will focus on the experimental design and protocols for SILAC using deuterated amino acids, with a specific focus on deuterated leucine (B10760876) (Leu-d3).

Key Applications of SILAC with Deuterated Amino Acids

SILAC utilizing deuterated amino acids is a versatile technique with broad applications in biological and pharmaceutical research, including:

  • Quantitative Analysis of Protein Expression: Comparing global protein expression profiles between different cellular states, such as healthy versus diseased cells or treated versus untreated cells.

  • Studying Post-Translational Modifications (PTMs): Quantifying changes in PTMs like phosphorylation and ubiquitination, providing insights into signaling pathway dynamics.[2]

  • Protein-Protein Interaction Studies: Identifying and quantifying specific protein interaction partners in response to stimuli or during different cellular processes.

  • Protein Turnover Analysis: Measuring the rates of protein synthesis and degradation to understand protein homeostasis.[2]

Experimental Design and Workflow

A typical SILAC experiment using deuterated amino acids involves several key stages, from cell culture to data analysis.

General Experimental Workflow

SILAC_Workflow cluster_prep Phase 1: Adaptation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis cell_culture Cell Culture in Light Medium (Natural Amino Acids) treatment_light Experimental Condition 1 (e.g., Control) cell_culture->treatment_light labeling Cell Culture in Heavy Medium (Deuterated Amino Acids) treatment_heavy Experimental Condition 2 (e.g., Treatment) labeling->treatment_heavy mix Mix Cell Populations (1:1 Ratio) treatment_light->mix treatment_heavy->mix lysis Cell Lysis & Protein Extraction mix->lysis digest Protein Digestion (e.g., Trypsin) lysis->digest lcms LC-MS/MS Analysis digest->lcms data_analysis Data Analysis & Quantification lcms->data_analysis

A general workflow for a SILAC experiment.

Detailed Protocol: SILAC Labeling with Deuterated Leucine (Leu-d3) for Studying Muscle Cell Differentiation

This protocol is based on the methodology described by Ong et al. (2002) for the quantitative analysis of protein expression changes during the differentiation of C2C12 myoblasts using deuterated leucine.[3][4]

Materials:

  • C2C12 myoblast cell line

  • DMEM (Dulbecco's Modified Eagle Medium) lacking L-leucine

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Normal L-leucine (Leu-d0)

  • Deuterated L-leucine (L-leucine-d3, Leu-d3)

  • Standard cell culture reagents and equipment

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protein quantitation assay (e.g., BCA assay)

  • Trypsin (mass spectrometry grade)

  • LC-MS/MS instrumentation

Procedure:

  • Preparation of SILAC Media:

    • Light Medium: Prepare DMEM lacking L-leucine and supplement with 10% dFBS and the normal concentration of L-leucine (Leu-d0).

    • Heavy Medium: Prepare DMEM lacking L-leucine and supplement with 10% dFBS and L-leucine-d3 (Leu-d3) at the same concentration as the light medium.

  • Cell Culture and Labeling:

    • Culture C2C12 myoblasts in the "light" and "heavy" SILAC media for at least five cell doublings to ensure complete incorporation of the labeled amino acid.[4] This is the adaptation phase.

    • Monitor cell morphology and doubling time to ensure that the deuterated leucine does not adversely affect cell growth.[4]

  • Induction of Muscle Differentiation:

    • Grow the "light" and "heavy" labeled C2C12 cells to confluence.

    • Induce differentiation by reducing the serum concentration in the media (e.g., from 10% to 2% dFBS).[3]

  • Sample Collection and Mixing:

    • Harvest cells at different time points during differentiation (e.g., Day 0, Day 2, Day 5).[3]

    • Lyse the "light" (control) and "heavy" (differentiated) cells separately.

    • Determine the protein concentration of each lysate.

    • Mix equal amounts of protein from the "light" and "heavy" lysates.[4]

  • Protein Digestion:

    • Denature, reduce, and alkylate the proteins in the mixed lysate.

    • Digest the proteins into peptides using trypsin.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixture by LC-MS/MS. The mass spectrometer will detect pairs of peptides, one containing normal leucine and the other containing deuterated leucine.

  • Data Analysis:

    • Use appropriate software (e.g., MaxQuant) to identify the peptides and quantify the relative abundance of the "heavy" and "light" forms.[3]

    • The ratio of the peak intensities for the heavy and light peptides corresponds to the relative abundance of the protein in the two samples.

Quantitative Data Presentation

The following table summarizes the quantitative data for proteins up-regulated during C2C12 muscle cell differentiation, as determined by SILAC with deuterated leucine. The data is derived from the study by Ong et al. (2002) and represents the fold change in protein expression at different time points of differentiation compared to undifferentiated myoblasts (Day 0).[3]

Protein NameGene SymbolDay 2 (Fold Change)Day 5 (Fold Change)
Glyceraldehyde-3-phosphate dehydrogenaseGAPDH~1.5~2.5
FibronectinFN1~2.0~4.0
Pyruvate kinase M2PKM2~1.8~3.0
VimentinVIM~1.2~2.0
Alpha-enolaseENO1~1.3~2.2
Beta-actinACTB~1.0~1.0
Tubulin alpha-1A chainTUBA1A~1.1~1.2

Note: The fold changes are approximate values based on the graphical data presented in the original publication.[3]

Signaling Pathway Analysis: Ephrin Receptor Signaling

SILAC-based proteomics is a powerful tool for dissecting signaling pathways. For example, it has been used to identify and quantify changes in protein phosphorylation and protein-protein interactions downstream of Ephrin receptor activation.

Ephrin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EphrinB1 Ephrin B1 EphB2 EphB2 Receptor EphrinB1->EphB2 Binding & Activation Grb2 Grb2 EphB2->Grb2 p120RasGAP p120RasGAP EphB2->p120RasGAP Inhibition Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., Elk-1) ERK->Transcription Phosphorylation p120RasGAP->Ras Inactivation

Ephrin B1-EphB2 signaling pathway.

Upon binding of Ephrin B1 to the EphB2 receptor, a signaling cascade is initiated, often involving the Ras-MAPK pathway, which can lead to changes in gene expression. SILAC experiments can quantify the changes in the phosphorylation status of key proteins in this pathway, such as ERK, providing insights into the dynamics of signal transduction.

Signaling Pathway Analysis: G-Protein Coupled Receptor (GPCR) Signaling

SILAC has also been instrumental in elucidating the complex signaling networks downstream of G-protein coupled receptors (GPCRs).

GPCR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Ligand GPCR GPCR Ligand->GPCR Binding G_protein G-protein (αβγ) GPCR->G_protein Activation Effector Effector (e.g., Adenylyl Cyclase) G_protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger PKA Protein Kinase A (PKA) Second_Messenger->PKA Downstream Downstream Targets PKA->Downstream Phosphorylation

References

Application Notes and Protocols for DL-Tyrosine-d7 in Protein Quantification by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely adopted metabolic labeling strategy for accurate quantitative proteomics by mass spectrometry.[1][2][3] This technique relies on the in vivo incorporation of "heavy" stable isotope-labeled amino acids into the entire proteome of a cell population, allowing for direct comparison with a "light" counterpart grown in normal media. DL-Tyrosine-d7, a deuterated stable isotope of the amino acid tyrosine, serves as a valuable tool in this context, particularly for studies involving tyrosine phosphorylation and signaling pathways.[1][4]

These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in quantitative proteomics workflows.

Principle of SILAC using this compound

The core principle of SILAC involves growing two distinct cell populations in media that are identical in composition, with the exception of a specific amino acid. One population is cultured in "light" medium containing the natural, unlabeled form of the amino acid (e.g., L-Tyrosine), while the other is cultured in "heavy" medium supplemented with the stable isotope-labeled version, in this case, this compound.

Over several cell divisions, the heavy amino acid is fully incorporated into the proteome of the "heavy" cell population.[2] Following experimental treatment, the two cell populations are combined, and the proteins are extracted, digested into peptides, and analyzed by mass spectrometry. Peptides containing the heavy isotope will exhibit a specific mass shift compared to their light counterparts, allowing for their differentiation and relative quantification. The ratio of the intensities of the heavy and light peptide peaks in the mass spectrum directly corresponds to the relative abundance of the protein in the two cell populations.

Applications

The use of this compound in SILAC is particularly advantageous for:

  • Quantitative Analysis of Tyrosine Phosphorylation: Tyrosine phosphorylation is a critical post-translational modification that plays a central role in cellular signaling pathways, and its dysregulation is often implicated in diseases such as cancer.[4][5] By using heavy tyrosine, researchers can accurately quantify changes in the phosphorylation status of specific tyrosine residues on proteins in response to various stimuli or drug treatments.[1][4]

  • Studying Receptor Tyrosine Kinase (RTK) Signaling: RTK signaling pathways are fundamental to cellular processes like growth, differentiation, and metabolism. SILAC with this compound enables the detailed investigation of these pathways by quantifying the dynamic changes in protein expression and phosphorylation upon ligand stimulation or inhibitor treatment.[1]

  • General Protein Quantification: While especially powerful for phosphoproteomics, this compound can be used for global protein quantification, similar to other labeled amino acids.

Experimental Workflow

The general workflow for a SILAC experiment using this compound is depicted below. This process involves an adaptation phase to ensure complete labeling, followed by the experimental phase and subsequent analysis.

SILAC_Workflow cluster_adaptation Adaptation Phase cluster_analysis Analysis Phase cell_culture_light Cell Culture ('Light' Medium + L-Tyrosine) incorporation Metabolic Incorporation (>5 Cell Doublings) cell_culture_light->incorporation treatment_control Control Treatment cell_culture_heavy Cell Culture ('Heavy' Medium + this compound) cell_culture_heavy->incorporation treatment_experimental Experimental Treatment combine_lysates Combine Cell Lysates (1:1 Ratio) treatment_control->combine_lysates treatment_experimental->combine_lysates protein_digestion Protein Digestion (e.g., Trypsin) combine_lysates->protein_digestion enrichment Optional: Phosphopeptide Enrichment (e.g., TiO2, pTyr Antibody) protein_digestion->enrichment lc_ms LC-MS/MS Analysis protein_digestion->lc_ms Direct Analysis enrichment->lc_ms data_analysis Data Analysis & Quantification lc_ms->data_analysis

Caption: General SILAC experimental workflow using this compound.

Detailed Experimental Protocols

Protocol 1: Preparation of SILAC Media with this compound

Materials:

  • DMEM for SILAC (deficient in L-Lysine, L-Arginine, and L-Tyrosine)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • L-Lysine and L-Arginine

  • L-Tyrosine (for "light" medium)

  • This compound (for "heavy" medium)

  • Penicillin-Streptomycin solution

  • Sterile-filtered PBS

Procedure:

  • Prepare Amino Acid Stock Solutions:

    • Prepare 1000x stock solutions of L-Lysine, L-Arginine, L-Tyrosine, and this compound in sterile PBS. The final concentrations in the media should be similar to those in standard DMEM.

  • Prepare "Light" SILAC Medium:

    • To 500 mL of DMEM deficient in Lys, Arg, and Tyr, add the appropriate volumes of the 1000x stock solutions of L-Lysine, L-Arginine, and L-Tyrosine.

    • Add 50 mL of dFBS (10% final concentration) and 5 mL of Penicillin-Streptomycin (1% final concentration).

    • Sterile-filter the complete medium using a 0.22 µm filter.

  • Prepare "Heavy" SILAC Medium:

    • To 500 mL of DMEM deficient in Lys, Arg, and Tyr, add the appropriate volumes of the 1000x stock solutions of L-Lysine, L-Arginine, and This compound .

    • Add 50 mL of dFBS (10% final concentration) and 5 mL of Penicillin-Streptomycin (1% final concentration).

    • Sterile-filter the complete medium using a 0.22 µm filter.

  • Storage: Store the prepared media at 4°C, protected from light.

Protocol 2: Cell Culture and Metabolic Labeling
  • Split the desired cell line into two separate culture flasks.

  • Culture one flask with the "light" SILAC medium and the other with the "heavy" SILAC medium.

  • Passage the cells for at least five to six cell divisions to ensure near-complete incorporation of the labeled amino acid.[6] The exact number of passages may vary depending on the cell line's doubling time.

  • Verification of Incorporation (Optional but Recommended): Before proceeding with the main experiment, it is advisable to confirm the labeling efficiency. This can be done by harvesting a small number of cells from the "heavy" culture, extracting proteins, digesting them, and analyzing by mass spectrometry to check for the presence of the mass-shifted peptides.

Protocol 3: Sample Preparation for Mass Spectrometry
  • Cell Treatment and Lysis:

    • Once labeling is complete, treat the "heavy" and "light" cell populations according to the experimental design (e.g., drug treatment vs. vehicle control).

    • After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Protein Lysate Combination and Digestion:

    • Combine equal amounts of protein from the "light" and "heavy" lysates (typically 1:1 ratio).

    • Reduce the disulfide bonds in the combined protein mixture using DTT and alkylate the cysteine residues with iodoacetamide.

    • Digest the proteins into peptides using a sequence-specific protease, most commonly trypsin, overnight at 37°C.

  • Phosphopeptide Enrichment (for phosphoproteomics studies):

    • For the analysis of tyrosine phosphorylation, it is highly recommended to enrich for phosphopeptides. This can be achieved through methods such as:

      • Immunoprecipitation (IP): Using antibodies specific for phosphotyrosine (pTyr).[1][4][6]

      • Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC): These methods enrich for phosphopeptides in general.

Protocol 4: LC-MS/MS Analysis and Data Quantification
  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixture (either the total digest or the enriched phosphopeptide fraction) by liquid chromatography-tandem mass spectrometry (LC-MS/MS). A high-resolution mass spectrometer (e.g., Orbitrap) is recommended for accurate mass measurements.[7]

  • Data Analysis:

    • Use specialized proteomics software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the peptides.[8][9]

    • The software will identify peptide pairs (light and heavy) and calculate the ratio of their intensities.

    • The protein ratio is then determined by averaging the ratios of all unique peptides identified for that protein.

Data Presentation

Quantitative data from a SILAC experiment using this compound can be summarized in tables for clear comparison.

Table 1: Theoretical Mass Shift for this compound

IsotopeChemical FormulaMonoisotopic Mass (Da)Mass Shift (Da)
L-TyrosineC₉H₁₁NO₃181.0739-
This compoundC₉H₄D₇NO₃188.1165+7.0426

Table 2: Example Quantitative Data for a Tyrosine-Phosphorylated Protein

This table illustrates hypothetical data for a protein where phosphorylation at a specific tyrosine residue is upregulated upon treatment.

Protein NameGene NamePeptide SequenceLight Intensity (Arbitrary Units)Heavy Intensity (Arbitrary Units)Heavy/Light RatioFold Change
Epidermal growth factor receptorEGFR...VADpY V...1.2 x 10⁶4.8 x 10⁶4.0↑ 4.0
Non-receptor tyrosine-protein kinase SrcSRC...GpY SFG...8.5 x 10⁵9.1 x 10⁵1.07No significant change
Protein XGENEX...AYLGpY ...2.1 x 10⁶5.3 x 10⁵0.25↓ 4.0

Note: The actual observed mass shift in the mass spectrometer may vary slightly due to instrumentation and calibration.

Signaling Pathway Visualization

A key application of using this compound is to study signaling pathways. The diagram below illustrates a simplified generic receptor tyrosine kinase (RTK) signaling pathway that can be investigated using this method.

Signaling_Pathway ligand Ligand rtk Receptor Tyrosine Kinase (RTK) ligand->rtk dimerization Dimerization & Autophosphorylation rtk->dimerization adaptor Adaptor Proteins (e.g., Grb2, Shc) dimerization->adaptor recruits downstream_effector2 Downstream Effector 2 (e.g., PI3K) dimerization->downstream_effector2 activates downstream_effector1 Downstream Effector 1 (e.g., SOS) adaptor->downstream_effector1 signaling_cascade1 Signaling Cascade 1 (e.g., Ras-MAPK) downstream_effector1->signaling_cascade1 signaling_cascade2 Signaling Cascade 2 (e.g., Akt pathway) downstream_effector2->signaling_cascade2 cellular_response Cellular Response (Proliferation, Survival, etc.) signaling_cascade1->cellular_response signaling_cascade2->cellular_response

References

Application Note: Quantitative Analysis of Tyrosine in Human Plasma using a Multiple Reaction Monitoring (MRM) Assay with DL-Tyrosine-d7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrosine is a non-essential amino acid that serves as a precursor for the synthesis of critical neurotransmitters, including dopamine, norepinephrine, and epinephrine. The accurate quantification of tyrosine in biological matrices is crucial for various research areas, including the study of metabolic disorders like phenylketonuria (PKU), neurological diseases, and in monitoring the therapeutic efficacy of drugs that modulate neurotransmitter pathways.[1]

This application note details a robust and sensitive method for the quantification of tyrosine in human plasma using a Multiple Reaction Monitoring (MRM) assay coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, DL-Tyrosine-d7, ensures high accuracy and precision by correcting for variations during sample preparation and analysis.[2]

Principle of Multiple Reaction Monitoring (MRM)

Multiple Reaction Monitoring (MRM) is a highly selective and sensitive mass spectrometry technique used for targeted quantification.[3] In an MRM experiment, a specific precursor ion of the analyte of interest is selected in the first quadrupole (Q1) of a triple quadrupole mass spectrometer. This precursor ion is then fragmented in the second quadrupole (Q2), which acts as a collision cell. Finally, a specific product ion resulting from the fragmentation is selected in the third quadrupole (Q3) and detected. The specificity of this technique arises from monitoring a specific precursor-to-product ion transition.

The use of a stable isotope-labeled internal standard, which is chemically identical to the analyte but has a different mass, allows for ratiometric quantification. This approach corrects for any sample loss during preparation and for variations in ionization efficiency, leading to highly reliable quantitative results.

MRM_Principle cluster_Source Ion Source cluster_MS Triple Quadrupole Mass Spectrometer Analyte_IS Analytes + Internal Standard Q1 Q1: Precursor Ion Selection Analyte_IS->Q1 Ionization Q2 Q2: Collision Cell (Fragmentation) Q1->Q2 Selected Precursor Ions Q3 Q3: Product Ion Selection Q2->Q3 Fragment Ions Detector Detector Q3->Detector Selected Product Ions

Figure 1: Principle of Multiple Reaction Monitoring (MRM).

Experimental Protocols

Materials and Reagents
  • DL-Tyrosine (Sigma-Aldrich)

  • This compound (Cambridge Isotope Laboratories, Inc.)

  • Human Plasma (BioIVT)

  • Acetonitrile (B52724) (LC-MS Grade, Fisher Scientific)

  • Formic Acid (Optima™ LC/MS Grade, Fisher Scientific)

  • Water (LC-MS Grade, Fisher Scientific)

  • Trichloroacetic Acid (TCA) (Sigma-Aldrich)

Preparation of Stock and Working Solutions
  • Tyrosine Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of DL-Tyrosine in 10 mL of water.

  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of water.

  • Calibration Standards: Prepare a series of calibration standards by spiking appropriate amounts of the tyrosine stock solution into a surrogate matrix (e.g., charcoal-stripped plasma) to achieve a concentration range of 0.1 to 100 µg/mL.

  • Internal Standard Working Solution (10 µg/mL): Dilute the this compound stock solution with water.

Sample Preparation
  • Thaw human plasma samples on ice.

  • To 100 µL of plasma, add 10 µL of the 10 µg/mL this compound internal standard working solution and vortex briefly.

  • For protein precipitation, add 300 µL of ice-cold acetonitrile or 10% trichloroacetic acid (TCA).

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.

  • Transfer the supernatant to a clean microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (98:2 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_Data Data Processing Plasma 100 µL Plasma Spike_IS Spike with this compound Plasma->Spike_IS Precipitation Protein Precipitation (Acetonitrile or TCA) Spike_IS->Precipitation Centrifugation Centrifugation (12,000 x g, 15 min) Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Evaporation Evaporation to Dryness Supernatant->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MSMS LC-MS/MS Analysis (MRM Mode) Reconstitution->LC_MSMS Quantification Quantification (Analyte/IS Ratio) LC_MSMS->Quantification

References

Application Notes and Protocols for DL-Tyrosine-d7 in Fluxomics Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic flux analysis (MFA) is a critical technique for understanding the dynamic state of cellular metabolism. By tracing the flow of atoms from stable isotope-labeled substrates through metabolic pathways, researchers can quantify the rates (fluxes) of biochemical reactions. DL-Tyrosine-d7, a deuterated form of the amino acid tyrosine, serves as a powerful tracer for dissecting the complexities of tyrosine metabolism. This non-radioactive, stable isotope allows for the safe and detailed investigation of pathways central to cell growth, signaling, and disease, such as tyrosine catabolism and the biosynthesis of catecholamines and melanin.

These application notes provide a comprehensive guide to the use of this compound in fluxomics studies, complete with detailed experimental protocols, data presentation guidelines, and visualizations of the relevant metabolic pathways and experimental workflows.

Key Applications of this compound in Fluxomics

  • Quantifying Tyrosine Catabolism: Elucidate the flux of tyrosine through its degradation pathway to fumarate (B1241708) and acetoacetate, which are key intermediates in central carbon metabolism. This is particularly relevant in studying metabolic reprogramming in cancer and inborn errors of metabolism.

  • Measuring Catecholamine Biosynthesis Rates: Trace the conversion of tyrosine to L-DOPA and subsequently to dopamine, norepinephrine, and epinephrine. This has significant applications in neuroscience, endocrinology, and drug development for neurological and psychiatric disorders.

  • Assessing Protein Synthesis and Turnover: As a proteinogenic amino acid, labeled tyrosine can be used to measure the rates of protein synthesis and degradation.

  • Internal Standard for Mass Spectrometry: this compound can be used as an internal standard for the accurate quantification of unlabeled tyrosine and its metabolites in complex biological samples.[1]

Experimental Design and Workflow

A successful fluxomics study using this compound requires careful planning and execution. The general workflow involves cell culture with the labeled tracer, sample quenching and extraction, mass spectrometry analysis, and data analysis to determine metabolic fluxes.

G cluster_0 Experimental Phase cluster_1 Analytical Phase cluster_2 Data Interpretation A 1. Cell Culture (Adaptation to heavy medium) B 2. Isotope Labeling (Incubation with this compound) A->B C 3. Quenching & Metabolite Extraction B->C D 4. LC-MS/MS Analysis C->D E 5. Mass Isotopomer Distribution (MID) Analysis D->E F 6. Metabolic Flux Calculation E->F G 7. Biological Interpretation F->G

Figure 1: General experimental workflow for fluxomics using this compound.

Detailed Experimental Protocols

Protocol 1: Stable Isotope Labeling of Mammalian Cells with this compound

This protocol is adapted from established stable isotope labeling by amino acids in cell culture (SILAC) methodologies.

Materials:

  • Mammalian cell line of interest (e.g., HeLa, HEK293, a relevant cancer cell line)

  • Standard cell culture medium (e.g., DMEM, RPMI 1640)

  • Tyrosine-free formulation of the same cell culture medium

  • This compound

  • Unlabeled L-Tyrosine

  • Dialyzed fetal bovine serum (dFBS)

  • Standard cell culture reagents and consumables (flasks, plates, PBS, trypsin, etc.)

Procedure:

  • Preparation of "Light" and "Heavy" Media:

    • Light Medium: Prepare the standard cell culture medium by supplementing the tyrosine-free base medium with unlabeled L-Tyrosine to the normal physiological concentration. Add dFBS to the desired concentration (e.g., 10%).

    • Heavy Medium: Prepare the labeling medium by supplementing the tyrosine-free base medium with this compound to the same molar concentration as the light medium. Add dFBS to the same final concentration as the light medium.

  • Cell Adaptation (for SILAC-based proteomics, less critical for short-term flux studies):

    • For studies aiming to measure protein synthesis, cells should be cultured in the "Heavy" medium for at least five to six cell doublings to ensure complete incorporation of the labeled amino acid into the proteome.

  • Isotope Labeling for Flux Analysis:

    • Seed cells in multi-well plates or flasks and allow them to reach the desired confluency (typically 70-80%) in standard "Light" medium.

    • Aspirate the "Light" medium, wash the cells once with pre-warmed PBS.

    • Add the pre-warmed "Heavy" medium containing this compound to the cells.

    • Incubate the cells for a predetermined time course. The duration of labeling will depend on the specific metabolic pathway and the turnover rate of the metabolites of interest. For central carbon metabolism, this can range from minutes to several hours. It is recommended to perform a time-course experiment to determine the optimal labeling duration.

Protocol 2: Metabolite Extraction

Materials:

  • Ice-cold 0.9% NaCl solution

  • Pre-chilled (-80°C) extraction solvent (e.g., 80% methanol/20% water)

  • Cell scraper

  • Microcentrifuge tubes

Procedure:

  • Quenching:

    • At the end of the labeling period, rapidly aspirate the "Heavy" medium.

    • Immediately wash the cells with ice-cold 0.9% NaCl solution to remove any remaining extracellular tracer and quench metabolic activity.

  • Extraction:

    • Add the pre-chilled extraction solvent to the culture vessel.

    • Use a cell scraper to detach the cells and ensure they are fully submerged in the extraction solvent.

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Cell Debris Removal:

    • Centrifuge the tubes at high speed (e.g., >14,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Supernatant Collection:

    • Carefully transfer the supernatant, which contains the metabolites, to a new pre-chilled tube for subsequent analysis.

Protocol 3: LC-MS/MS Analysis

Instrumentation:

  • High-performance liquid chromatography (HPLC) or Ultra-high-performance liquid chromatography (UHPLC) system.

  • Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

Procedure:

  • Chromatographic Separation:

    • Metabolites are typically separated using a reversed-phase or hydrophilic interaction liquid chromatography (HILIC) column, depending on the polarity of the target analytes.

    • A gradient elution with solvents such as water with formic acid (mobile phase A) and acetonitrile (B52724) with formic acid (mobile phase B) is commonly used.

  • Mass Spectrometry Detection:

    • The mass spectrometer should be operated in a suitable ionization mode, typically positive electrospray ionization (ESI+) for tyrosine and its derivatives.

    • For targeted analysis, develop a multiple reaction monitoring (MRM) method to specifically detect and quantify this compound and its expected labeled metabolites. For untargeted analysis, a full scan mode will acquire data for all ions within a specified mass range.

Data Presentation

Quantitative data from fluxomics studies should be presented in a clear and structured format to facilitate comparison and interpretation.

Table 1: Mass Isotopomer Distribution of Key Metabolites in Tyrosine Metabolism

MetaboliteMass IsotopomerFractional Abundance (%) - ControlFractional Abundance (%) - Treated
TyrosineM+05.24.8
M+794.895.2
p-HydroxyphenylpyruvateM+085.375.1
M+714.724.9
HomogentisateM+092.183.4
M+77.916.6
L-DOPAM+095.688.2
M+74.411.8
DopamineM+098.293.5
M+71.86.5

Note: The data presented in this table is representative and intended for illustrative purposes. Actual results will vary depending on the cell line, experimental conditions, and treatment.

Table 2: Calculated Metabolic Fluxes Through Tyrosine Pathways

Metabolic FluxFlux Rate (nmol/10^6 cells/hr) - ControlFlux Rate (nmol/10^6 cells/hr) - TreatedFold Change
Tyrosine Uptake15.2 ± 1.818.5 ± 2.11.22
Tyrosine Catabolism8.7 ± 1.112.3 ± 1.51.41
Catecholamine Synthesis0.5 ± 0.081.2 ± 0.152.40
Protein Synthesis6.0 ± 0.95.0 ± 0.70.83

Note: This data is illustrative. Flux rates are calculated from the mass isotopomer distribution data using metabolic flux analysis software.

Visualization of Metabolic Pathways

Understanding the flow of this compound through metabolic pathways is crucial for interpreting fluxomics data. The following diagrams illustrate the key pathways of tyrosine metabolism.

Tyrosine Catabolism Pathway

This pathway details the degradation of tyrosine into central carbon metabolism intermediates.

G Tyr This compound pHPP p-Hydroxyphenylpyruvate-d7 Tyr->pHPP Tyrosine aminotransferase HGA Homogentisate-d7 pHPP->HGA p-Hydroxyphenylpyruvate dioxygenase MAA 4-Maleylacetoacetate-d7 HGA->MAA Homogentisate 1,2-dioxygenase FAA 4-Fumarylacetoacetate-d7 MAA->FAA Maleylacetoacetate isomerase Fum Fumarate FAA->Fum AcAc Acetoacetate FAA->AcAc TCA TCA Cycle Fum->TCA AcAc->TCA

Figure 2: Tyrosine catabolism pathway.
Catecholamine Biosynthesis Pathway

This pathway illustrates the synthesis of key neurotransmitters from tyrosine.

G Tyr This compound LDOPA L-DOPA-d7 Tyr->LDOPA Tyrosine hydroxylase Dopamine Dopamine-d7 LDOPA->Dopamine DOPA decarboxylase Norepinephrine Norepinephrine-d7 Dopamine->Norepinephrine Dopamine β-hydroxylase Epinephrine Epinephrine-d7 Norepinephrine->Epinephrine PNMT

Figure 3: Catecholamine synthesis pathway.

Conclusion

This compound is a versatile and powerful tool for metabolic flux analysis, offering deep insights into the regulation of tyrosine metabolism. The protocols and guidelines presented here provide a framework for researchers to design and execute robust fluxomics experiments. By combining stable isotope tracing with advanced mass spectrometry and computational analysis, scientists can unravel the intricate metabolic networks that underpin cellular function in both health and disease, paving the way for new therapeutic strategies and a deeper understanding of biology.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Isotopic Labeling Efficiency with DL-Tyrosine-d7

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting low isotopic labeling efficiency with DL-Tyrosine-d7. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during metabolic labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it used in quantitative proteomics?

This compound is a stable isotope-labeled version of the amino acid tyrosine, where seven hydrogen atoms have been replaced by deuterium. It is a racemic mixture, containing both D- and L-isomers of the deuterated tyrosine. In quantitative proteomics, particularly in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), cells are grown in a medium where natural ("light") tyrosine is replaced with this compound ("heavy"). This results in the incorporation of the heavy tyrosine into newly synthesized proteins. By mixing protein lysates from cells grown in "light" and "heavy" media, the relative abundance of proteins can be accurately quantified using mass spectrometry.

Q2: Why am I observing low incorporation efficiency with this compound?

Several factors can contribute to low labeling efficiency. These include:

  • Use of a DL-Racemic Mixture: Mammalian cells preferentially utilize L-amino acids for protein synthesis. The presence of the D-isomer in the this compound mixture can lead to lower overall incorporation efficiency compared to using pure L-Tyrosine-d7.

  • Low Solubility of Tyrosine: Tyrosine has inherently low solubility in aqueous solutions at neutral pH, which is typical for cell culture media.[1][2] This can lead to precipitation and a lower than expected concentration of available labeled amino acid.

  • Competition from Unlabeled Tyrosine: The presence of unlabeled tyrosine in the cell culture medium, often from the fetal bovine serum (FBS), will compete with the labeled tyrosine for incorporation into proteins.

  • Insufficient Labeling Time: Complete labeling requires a sufficient number of cell divisions for the labeled amino acid to be fully incorporated into the proteome.[3]

  • Cell Health and Metabolism: The metabolic state of the cells can influence the uptake and incorporation of amino acids. Unhealthy or slow-growing cells may exhibit lower labeling efficiency.

Q3: Can the D-isomer in this compound be incorporated into proteins?

While mammalian protein synthesis machinery is highly specific for L-amino acids, some low-level incorporation of D-amino acids can occur. However, this is generally inefficient. The primary contributor to labeling will be the L-isomer in the mixture.

Q4: How can I improve the solubility of this compound in my culture medium?

Tyrosine's solubility is pH-dependent. To prepare a concentrated stock solution, it can be dissolved in a small volume of 1M HCl and then diluted into the medium.[4][5] Alternatively, using L-tyrosine disodium (B8443419) salt dihydrate, which has a much higher solubility, is an option if available in a deuterated form.[1][5] Another approach is the use of dipeptides like glycyl-L-tyrosine, which are more soluble and are efficiently taken up and utilized by cells.[2]

Q5: How many cell doublings are required for complete labeling?

For most cell lines, at least five to six cell doublings are recommended to achieve >95% incorporation of the labeled amino acid.[3] The exact number can vary depending on the cell line's doubling time and protein turnover rate. It is advisable to perform a preliminary experiment to determine the optimal labeling time for your specific cells.

Troubleshooting Guide

This guide addresses specific problems you may encounter during your experiments with this compound.

Problem 1: Low Percentage of "Heavy" Labeled Peptides in Mass Spectrometry Data
Possible Cause Recommended Solution
Incomplete Dissolution of this compound Prepare a stock solution of this compound in 1M HCl to ensure complete dissolution before adding it to the tyrosine-free medium. Visually inspect the medium for any precipitation after addition.
Competition from Unlabeled Tyrosine Use dialyzed fetal bovine serum (dFBS) to minimize the concentration of unlabeled amino acids in your culture medium.[6] Ensure that the basal medium used is specifically formulated to be tyrosine-free.
Insufficient Labeling Duration Extend the cell culture period in the "heavy" medium to allow for at least 5-6 cell doublings. Monitor the incorporation efficiency at different time points to determine the optimal duration.[3]
Suboptimal Cell Health Ensure cells are in the logarithmic growth phase and are healthy before starting the labeling experiment. Avoid using cells that are over-confluent or have been in culture for too many passages.
Inefficient Uptake of D-isomer Be aware that the D-isomer in the DL-mixture will likely not be efficiently incorporated. The effective concentration for labeling is primarily the L-isomer. Consider this when determining the amount of this compound to add.
Problem 2: High Variability in Labeling Efficiency Between Experiments
Possible Cause Recommended Solution
Inconsistent Media Preparation Prepare fresh "heavy" and "light" media for each experiment. Ensure the final concentration of all supplements, including the labeled and unlabeled tyrosine, is consistent.
Variable Cell Culture Conditions Maintain consistent cell seeding densities, passage numbers, and overall culture conditions across all experiments to ensure reproducibility.
Precipitation of this compound Over Time If you prepare large batches of "heavy" medium, be aware that tyrosine may precipitate out of solution over time. It is best to prepare fresh media or filter the medium before use.
Problem 3: Chromatographic Shift of Deuterated Peptides
Possible Cause Recommended Solution
Hydrophobicity Difference Deuterated compounds can sometimes elute slightly earlier from reverse-phase chromatography columns compared to their non-deuterated counterparts due to subtle differences in hydrophobicity.[7]
Data Analysis Parameters Adjust the retention time window in your mass spectrometry data analysis software to account for this potential shift. Ensure that your software can correctly identify and pair the "light" and "heavy" peptide peaks despite the small retention time difference.

Experimental Protocols

Protocol 1: Preparation of "Heavy" SILAC Medium with this compound
  • Start with Tyrosine-free Medium: Begin with a basal medium that does not contain L-tyrosine (e.g., DMEM for SILAC, RPMI 1640 for SILAC).

  • Prepare this compound Stock Solution:

    • Weigh out the required amount of this compound.

    • Dissolve it in a small volume of 1M HCl. Gently warm and vortex if necessary to ensure it is fully dissolved.

    • Neutralize the stock solution with NaOH if desired, though this may cause some precipitation. Alternatively, add the acidic stock directly to the medium, as the buffering capacity of the medium can often handle the small amount of acid.

  • Supplement the Medium:

    • Add the dissolved this compound stock solution to the tyrosine-free basal medium to the desired final concentration.

    • Add dialyzed fetal bovine serum (dFBS) to the appropriate concentration (typically 10%).

    • Add all other necessary supplements, such as L-glutamine, penicillin/streptomycin, and the "light" versions of other amino acids if you are only labeling with tyrosine.

  • Sterilization: Filter-sterilize the complete "heavy" medium through a 0.22 µm filter.

  • Storage: Store the prepared medium at 4°C and use it within a few weeks. For longer storage, consider freezing.

Protocol 2: General SILAC Workflow for this compound Labeling
  • Cell Adaptation:

    • Culture two populations of cells.

    • Grow one population in the "light" medium (containing unlabeled L-tyrosine).

    • Grow the second population in the "heavy" medium (containing this compound).

    • Passage the cells for at least five to six doublings to ensure maximal incorporation of the labeled amino acid.[3]

  • Experimental Treatment: Apply your experimental conditions (e.g., drug treatment, growth factor stimulation) to one or both cell populations.

  • Cell Harvesting and Lysis:

    • Harvest the "light" and "heavy" cell populations separately.

    • Count the cells from each population to ensure equal numbers for mixing.

    • Combine the "light" and "heavy" cell pellets at a 1:1 ratio.

    • Lyse the combined cell pellet using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Digestion:

    • Quantify the protein concentration in the lysate.

    • Proceed with your standard protein digestion protocol (e.g., in-solution or in-gel digestion with trypsin).

  • Mass Spectrometry Analysis: Analyze the resulting peptide mixture by LC-MS/MS.

  • Data Analysis: Use a SILAC-aware software package to identify and quantify the relative abundance of "light" and "heavy" peptide pairs.

Visualizations

Below are diagrams to illustrate key concepts and workflows related to troubleshooting this compound labeling.

Troubleshooting_Workflow Start Low Labeling Efficiency Observed Check_Solubility Verify this compound Solubility Start->Check_Solubility Check_Competition Assess Competition from Unlabeled Tyrosine Start->Check_Competition Check_Duration Evaluate Labeling Duration Start->Check_Duration Check_Cell_Health Examine Cell Health and Metabolism Start->Check_Cell_Health Solution_Solubility Improve Dissolution Protocol (e.g., use HCl stock) Check_Solubility->Solution_Solubility Solution_Competition Use Dialyzed FBS and Tyrosine-Free Medium Check_Competition->Solution_Competition Solution_Duration Increase Number of Cell Doublings (>5) Check_Duration->Solution_Duration Solution_Cell_Health Optimize Cell Culture Conditions Check_Cell_Health->Solution_Cell_Health End Improved Labeling Efficiency Solution_Solubility->End Solution_Competition->End Solution_Duration->End Solution_Cell_Health->End

Caption: A troubleshooting workflow for addressing low isotopic labeling efficiency.

SILAC_Workflow cluster_0 Cell Culture cluster_1 Sample Preparation cluster_2 Analysis Light_Culture Grow cells in 'Light' Medium (unlabeled L-Tyrosine) Mix_Cells Combine 'Light' and 'Heavy' cells (1:1 ratio) Light_Culture->Mix_Cells Heavy_Culture Grow cells in 'Heavy' Medium (this compound) Heavy_Culture->Mix_Cells Lyse_Cells Cell Lysis Mix_Cells->Lyse_Cells Digest_Protein Protein Digestion (e.g., Trypsin) Lyse_Cells->Digest_Protein LC_MS LC-MS/MS Analysis Digest_Protein->LC_MS Data_Analysis Data Analysis (Quantification of Heavy/Light Ratios) LC_MS->Data_Analysis Tyrosine_Metabolism Phenylalanine Phenylalanine Tyrosine Tyrosine (incorporates this compound) Phenylalanine->Tyrosine Phenylalanine hydroxylase Protein Protein Synthesis Tyrosine->Protein Dopamine Dopamine Tyrosine->Dopamine Tyrosine hydroxylase Melanin Melanin Tyrosine->Melanin Thyroid_Hormones Thyroid Hormones Tyrosine->Thyroid_Hormones Norepinephrine Norepinephrine Dopamine->Norepinephrine Epinephrine Epinephrine Norepinephrine->Epinephrine

References

Technical Support Center: Optimizing DL-Tyrosine-d7 Concentration in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the concentration of DL-Tyrosine-d7 in cell culture media for various applications, including Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)-based quantitative proteomics.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in cell culture?

This compound is a stable isotope-labeled form of the amino acid tyrosine, where seven hydrogen atoms have been replaced by deuterium.[1][2] It is chemically identical to natural tyrosine but has a higher mass.[] This property allows for its use as a tracer in metabolic studies and as a standard for protein quantification in mass spectrometry-based proteomics.[1][] In techniques like SILAC, cells are grown in media containing "heavy" amino acids like this compound, leading to the incorporation of these isotopes into newly synthesized proteins.[4][5] This enables the differentiation and relative quantification of proteins from different cell populations (e.g., treated vs. untreated).[4]

Q2: What are the main challenges associated with using tyrosine in cell culture media?

The primary challenge with L-tyrosine, and by extension this compound, is its very low solubility in aqueous solutions at neutral pH (around 0.45 mg/mL).[6] This can lead to precipitation in the culture medium, resulting in inconsistent and insufficient supply to the cells.[7] Tyrosine depletion in the culture can lead to several adverse effects, including:

  • Reduced cell growth and lower peak viable cell density (VCD).[6][8]

  • Decreased specific productivity of recombinant proteins.[6]

  • Induction of autophagic cell death.[8]

  • Misincorporation of other amino acids (phenylalanine or histidine) into the protein sequence, creating sequence variants.[6]

Q3: What are the recommended starting concentrations for this compound in cell culture?

The optimal concentration of this compound can vary depending on the cell line, culture conditions, and specific application. However, a general recommendation is to ensure the tyrosine concentration in the medium remains above a minimum threshold to support efficient transport into the cells, with some sources suggesting a minimum of 1 mM.[7] For SILAC experiments, it's crucial to replace the natural ("light") tyrosine in the medium completely with the "heavy" labeled version. Standard cell culture media like DMEM and RPMI-1640 contain L-tyrosine, and this should be taken into account when preparing custom SILAC media. Titration experiments are often recommended to determine the optimal concentration for a specific cell line and experimental setup.[9]

Q4: How can I improve the solubility of this compound in my culture medium?

Several strategies can be employed to overcome the poor solubility of tyrosine:

  • Use of Dipeptides: Using more soluble dipeptides containing tyrosine, such as glycyl-L-tyrosine, is a common and effective approach.[10][11] These dipeptides are readily taken up by the cells and cleaved by intracellular peptidases to release free tyrosine.

  • Chemically Modified Tyrosine: Phospho-L-tyrosine disodium (B8443419) salt is a highly soluble alternative that can be used in concentrated, neutral pH feeds.[7] Cellular phosphatases in the culture medium cleave the phosphate (B84403) group, releasing free tyrosine.[7]

  • Alkaline Stock Solutions: Tyrosine is more soluble at extreme pH values (below 2 or above 9). Concentrated stock solutions can be prepared by dissolving tyrosine in a dilute sodium hydroxide (B78521) solution.[6] However, care must be taken to avoid pH spikes when adding the stock solution to the bioreactor.[7]

Q5: How can I verify the incorporation efficiency of this compound?

Achieving high incorporation efficiency (typically >97%) of the stable isotope-labeled amino acid is critical for accurate quantification in SILAC experiments.[12] To check the incorporation rate, a small-scale pilot experiment is recommended.[13] This involves culturing the cells in the "heavy" medium for at least five cell doublings, followed by harvesting, protein extraction, and digestion.[12] The resulting peptides are then analyzed by mass spectrometry to determine the percentage of heavy amino acid incorporation.[12][13]

Troubleshooting Guides

Issue Potential Cause Troubleshooting & Optimization
Precipitation in the culture medium Low solubility of this compound at neutral pH.- Visually inspect the medium for any precipitate after adding the this compound solution. - Consider switching to a more soluble form, such as a dipeptide (e.g., Glycyl-L-tyrosine) or a chemically modified version (e.g., Phospho-L-tyrosine disodium salt).[7][11] - If using an alkaline feed, ensure proper mixing and controlled addition to the bioreactor to avoid localized pH changes that could cause precipitation.[7]
Low peak viable cell density (VCD) and poor culture viability Tyrosine depletion leading to cell starvation and autophagic cell death.[6][8]- Regularly monitor the tyrosine concentration in the culture supernatant using methods like HPLC.[6] - Adjust your feeding strategy based on the cell-specific consumption rate. - Implement a more robust feeding strategy using a highly soluble tyrosine source to ensure consistent availability.
Decreased specific productivity (qP) Insufficient intracellular tyrosine is limiting protein synthesis.- Increase the tyrosine concentration in your feed. A study has shown that a high tyrosine concentration can promote cell growth and monoclonal antibody production.[6] - Ensure that the chosen tyrosine source is efficiently taken up and metabolized by the cells.
Presence of tyrosine sequence variants in the final product Tyrosine depletion is causing misincorporation of phenylalanine or histidine during translation.[6]- Maintain a sufficient concentration of tyrosine throughout the entire culture duration.[7] - Supplementation with tyrosine has been shown to eliminate these sequence variants.[6]
Incomplete labeling in SILAC experiments Insufficient time for complete incorporation of the heavy amino acid.- Ensure cells are cultured for at least five cell doublings in the heavy medium to achieve >97% incorporation.[12] - Verify the incorporation efficiency with a pilot experiment before starting the main experiment.[13]
Inconsistent batch-to-batch performance Variability in the preparation of tyrosine feed solutions or inaccurate feeding.- Standardize the protocol for preparing tyrosine stock solutions, paying close attention to pH and final concentration. - Automate the feeding process to ensure accurate and consistent delivery to the bioreactor.

Data Presentation

Table 1: Solubility of Tyrosine and its Derivatives

CompoundSolubility in Water (at neutral pH)Reference
L-Tyrosine~0.45 mg/mL
L-Tyrosine Disodium Salt Dihydrate~100 mg/mL
Phospho-L-Tyrosine Disodium Salt~53 g/L[7]
Glycyl-L-TyrosineSignificantly higher than L-Tyrosine[11]

Table 2: Typical L-Tyrosine Concentration in Common Cell Culture Media

MediumL-Tyrosine Concentration (mg/L)
DMEM72.08
DMEM/F1236.26
RPMI-164028.83
MEM36.04

Note: These are standard concentrations and may vary between different formulations and manufacturers.

Experimental Protocols

Protocol 1: Preparation of an Alkaline L-Tyrosine Stock Solution (e.g., 10 g/L)

Materials:

  • L-Tyrosine (or this compound)

  • Milli-Q or cell culture grade water

  • 5 M Sodium Hydroxide (NaOH)

Procedure:

  • Weigh the desired amount of L-Tyrosine powder.

  • Add approximately 80% of the final volume of water to a sterile container.

  • While stirring, slowly add the L-Tyrosine powder to the water.

  • Gradually add 5 M NaOH dropwise until the L-Tyrosine is completely dissolved. Monitor the pH to ensure it does not become excessively high.

  • Once dissolved, add water to reach the final desired volume.

  • Sterile-filter the solution using a 0.22 µm filter.

  • Store the stock solution at 2-8°C, protected from light.

Protocol 2: Monitoring Tyrosine Concentration in Cell Culture Supernatant using HPLC

Objective: To quantify the concentration of tyrosine in the cell culture medium over time to determine the consumption rate.

Procedure:

  • Sample Preparation: a. Collect a sample from the bioreactor at specified time points. b. Centrifuge the sample to pellet the cells. c. Collect the supernatant for analysis.[6]

  • Analytical Method: a. High-Performance Liquid Chromatography (HPLC) is a common and accurate method for quantifying amino acid concentrations.[14][15][16] b. Use a suitable HPLC system with a method specifically developed for amino acid analysis (e.g., pre-column derivatization with o-phthalaldehyde (B127526) (OPA) or fluorenylmethyloxycarbonyl chloride (FMOC) followed by UV or fluorescence detection).[14][15] c. Prepare a standard curve with known concentrations of tyrosine to quantify the samples accurately.[14]

  • Data Analysis: a. Calculate the tyrosine concentration in each sample based on the standard curve. b. Determine the tyrosine consumption rate to inform adjustments to the feeding strategy.

Visualizations

Experimental_Workflow_for_Optimizing_DL_Tyrosine_d7 Experimental Workflow for Optimizing this compound Concentration cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase prep_media Prepare SILAC Medium with varying This compound concentrations cell_culture Culture cells for >5 doublings prep_media->cell_culture Inoculate pilot_exp Pilot Experiment: Check Labeling Efficiency cell_culture->pilot_exp Proceed to main_exp Main Experiment: Apply experimental conditions pilot_exp->main_exp If >97% labeling harvest Harvest cells and extract proteins main_exp->harvest After treatment ms_analysis LC-MS/MS Analysis harvest->ms_analysis Digest and analyze data_analysis Data Analysis and Quantification ms_analysis->data_analysis Process raw data

Caption: Workflow for optimizing this compound in SILAC experiments.

Tyrosine_Metabolism_Signaling_Pathway Simplified Tyrosine Metabolism and Signaling cluster_uptake Cellular Uptake cluster_pathways Metabolic Fates Tyr_ext Extracellular This compound Tyr_int Intracellular This compound Tyr_ext->Tyr_int Amino Acid Transporters protein_syn Protein Synthesis Tyr_int->protein_syn Incorporation neuro Neurotransmitter Synthesis (Dopamine, Norepinephrine) Tyr_int->neuro hormone Thyroid Hormone Synthesis Tyr_int->hormone catabolism Catabolism to Fumarate & Acetoacetate Tyr_int->catabolism ms_analysis Proteomics Analysis protein_syn->ms_analysis

Caption: Simplified overview of tyrosine metabolism and its role in proteomics.

References

Technical Support Center: Tyrosine Solubility in Biological Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with tyrosine solubility in biological buffers.

Frequently Asked Questions (FAQs)

Q1: Why is L-tyrosine poorly soluble in standard biological buffers like PBS (pH 7.4)?

L-tyrosine is an amino acid with both a hydrophobic aromatic ring and hydrophilic amino and carboxyl groups.[1] Its solubility is lowest near its isoelectric point (pI) of 5.63, which is close to the pH of many biological buffers. In the pH range of 3 to 8.5, tyrosine has very limited solubility in water (approximately 0.45 mg/mL at 25°C).[2][3] This is because the molecule exists as a zwitterion with both a positive and a negative charge, leading to strong intermolecular interactions and precipitation.

Q2: How does pH affect the solubility of L-tyrosine?

The solubility of L-tyrosine is highly dependent on pH.[1][2] At acidic pH (below its pI), the carboxyl group is protonated, giving the molecule a net positive charge and increasing its solubility. Conversely, at alkaline pH (above its pI), the amino group is deprotonated, resulting in a net negative charge and again, increased solubility.[2] The highest solubility is achieved in the pH range of 1-2 or 9-10.[2][3]

Q3: What are the recommended methods for dissolving L-tyrosine for use in cell culture?

Due to its low solubility at neutral pH, preparing concentrated stock solutions of L-tyrosine for cell culture requires specific methods to avoid precipitation.[4] Common approaches include:

  • Acidic Dissolution: Dissolving L-tyrosine in a strong acid like 1 M HCl, often with heating, can achieve high concentrations (e.g., 100 mg/mL).[2][3] The acidic stock can then be diluted into the culture medium.

  • Alkaline Dissolution: Similarly, dissolving L-tyrosine in a basic solution like 1 N NaOH is also effective.[2]

  • Use of Tyrosine Analogs: For applications sensitive to pH shock, using more soluble derivatives of tyrosine is a widely adopted strategy.[4][5][6][7]

    • L-tyrosine disodium (B8443419) salt dihydrate: This salt form has a much higher solubility in water (around 100 mg/mL) compared to free L-tyrosine.

    • Dipeptides: Using dipeptides containing tyrosine, such as glycyl-L-tyrosine or alanyl-L-tyrosine, can increase solubility by up to 50 times at neutral pH.[4][7]

Q4: Can I use organic solvents to dissolve L-tyrosine?

Yes, organic solvents like dimethyl sulfoxide (B87167) (DMSO) can be used to dissolve L-tyrosine.[8] However, it is crucial to consider the potential toxicity of the solvent to the biological system being studied and to use the lowest possible final concentration.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Precipitation of tyrosine in my stock solution upon storage. The pH of the solution may have shifted towards the isoelectric point of tyrosine, or the storage temperature is too low.Ensure the pH of your stock solution is either highly acidic (pH < 2) or highly alkaline (pH > 9). Store stock solutions at the recommended temperature, and consider preparing fresh solutions for critical experiments. For aqueous solutions of L-tyrosine sodium salt, it is not recommended to store for more than one day.[9]
My cells are showing signs of stress or death after adding my tyrosine stock solution. This could be due to "pH shock" from adding a highly acidic or basic stock solution directly to your cell culture medium.Neutralize the pH of the tyrosine stock solution before adding it to the medium, or add it very slowly while stirring. Alternatively, use a more soluble tyrosine derivative like L-tyrosine disodium salt or a dipeptide to avoid extreme pH.[4]
I am unable to achieve the desired final concentration of tyrosine in my final experimental buffer. The low intrinsic solubility of L-tyrosine at the final pH of your buffer is the limiting factor.Re-evaluate the required concentration. If a high concentration is necessary, consider using a more soluble form of tyrosine.[4][7] You can also try preparing the final solution at an elevated temperature, but be cautious of potential degradation and ensure the solution remains stable upon cooling to the experimental temperature.[8]
Variability in experimental results when using tyrosine. Inconsistent dissolution of tyrosine can lead to variations in the actual concentration between experiments.Always follow a standardized and validated protocol for preparing your tyrosine solutions. Ensure the tyrosine is fully dissolved before use. For long-term studies, consider using a more stable and soluble tyrosine derivative.[5]

Quantitative Data Summary

The solubility of L-tyrosine is significantly influenced by pH and the solvent used. The tables below summarize key quantitative data for easy comparison.

Table 1: Solubility of L-Tyrosine in Aqueous Solutions at 25°C

Solvent/Condition Solubility (mg/mL) Molar Concentration (M) Reference(s)
Water (pH 3.2 - 7.5)0.45~0.0025[2][3]
pH 1.8 (in HCl)2.0~0.011[2][3]
pH 9.5 (in NaOH)1.4~0.0077[2][3]
pH 10 (in NaOH)3.8~0.021[2][3]
0.05 M HCl (pH 1.45)-0.0165[2]
0.0498 M NaOH (pH 9.95)-0.0358[2]
1 M HCl (with heating)100~0.552[2][3]

Table 2: Solubility of Tyrosine Derivatives

Compound Solubility in Water (mg/mL) Key Advantage Reference(s)
L-tyrosine disodium salt dihydrate100High solubility at neutral pH
Glycyl-L-tyrosine (cQrex® GY)Up to 50x higher than free L-tyrosineHigh solubility at neutral pH, suitable for concentrated feeds[4][7]

Experimental Protocols & Visualizations

Protocol: Preparation of a 100 mg/mL L-Tyrosine Stock Solution in 1 M HCl
  • Weighing: Accurately weigh the desired amount of L-tyrosine powder.

  • Dissolution: In a fume hood, slowly add the L-tyrosine powder to the appropriate volume of 1 M HCl while stirring.

  • Heating: Gently heat the solution while stirring to aid dissolution. Do not boil.

  • Cooling: Once the L-tyrosine is completely dissolved, allow the solution to cool to room temperature.

  • Sterilization: If required for cell culture, sterilize the solution by filtering it through a 0.22 µm filter.

  • Storage: Store the stock solution at the recommended temperature (typically 2-8°C or -20°C for longer-term storage).

Tyrosine_Stock_Preparation cluster_workflow Experimental Workflow: Preparing L-Tyrosine Stock weigh 1. Weigh L-Tyrosine add_hcl 2. Add 1 M HCl weigh->add_hcl heat 3. Gently Heat & Stir add_hcl->heat dissolve 4. Complete Dissolution heat->dissolve cool 5. Cool to Room Temp dissolve->cool filter 6. Sterilize (0.22 µm filter) cool->filter store 7. Store Appropriately filter->store

Caption: Workflow for preparing a concentrated L-tyrosine stock solution.

Understanding Tyrosine's pH-Dependent Solubility

The ionization state of L-tyrosine's functional groups changes with pH, directly impacting its solubility.

References

Technical Support Center: Addressing Matrix Effects with DL-Tyrosine-d7 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for utilizing DL-Tyrosine-d7 as an internal standard to mitigate matrix effects in quantitative analyses. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of using this compound as an internal standard?

A1: this compound is a stable isotope-labeled (SIL) internal standard used in quantitative mass spectrometry-based assays, such as LC-MS/MS. Its primary purpose is to compensate for variations in sample preparation (e.g., extraction recovery) and instrumental analysis, particularly matrix effects.[1][2][3] Because this compound is chemically almost identical to the analyte (tyrosine), it is assumed to behave similarly during the entire analytical process.

Q2: What are "matrix effects" and how do they affect my results?

A2: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[4] These effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and unreliable quantification.[5][6] The use of a SIL internal standard like this compound aims to correct for these effects, as both the analyte and the standard should be impacted similarly.[7]

Q3: Why are my quantitative results inconsistent even when using this compound?

A3: Inconsistent or inaccurate results despite using a deuterated internal standard can arise from several factors, including:

  • Differential Matrix Effects: The analyte and internal standard experience different degrees of ion suppression or enhancement.[5][8]

  • Chromatographic Shift: The deuterated standard elutes at a slightly different retention time than the native analyte.[5][8]

  • Isotopic Instability: Loss of deuterium (B1214612) atoms from the internal standard.[8][9]

  • Impurity of the Internal Standard: Presence of unlabeled tyrosine in the this compound standard.[5][8]

Troubleshooting Guides

Issue 1: Poor Reproducibility and Inaccurate Quantification

Symptom: High variability in replicate injections or quality control (QC) samples, and/or significant deviation from expected concentrations.

Possible Cause: Differential matrix effects due to chromatographic separation of the analyte and internal standard (Isotope Effect).

Troubleshooting Workflow:

A Start: Inaccurate Results B Overlay Chromatograms of Tyrosine and this compound A->B C Do they perfectly co-elute? B->C D Yes C->D Co-elution Observed E No C->E Separation Observed F Investigate other causes: - Purity of IS - Isotopic exchange - Extraction recovery D->F G Modify Chromatographic Method E->G H Options: - Decrease gradient slope - Use a lower resolution column - Adjust mobile phase composition G->H I Re-inject and verify co-elution H->I I->C J Problem Resolved I->J

Caption: Troubleshooting workflow for inaccurate quantification.

Detailed Steps:

  • Verify Co-elution: Overlay the chromatograms of a sample containing both native tyrosine and this compound. Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography.[5]

  • Address Chromatographic Separation: If a separation is observed, the analyte and internal standard are likely experiencing different matrix environments as they enter the mass spectrometer source. To address this:

    • Adjust the chromatographic gradient: A shallower gradient can help merge the peaks.

    • Use a lower-resolution column: This can ensure both compounds elute within a single peak.[5]

    • Modify mobile phase composition: Small changes in pH or organic solvent content can alter selectivity.

  • Evaluate Internal Standard Purity: The presence of unlabeled tyrosine in your this compound stock can lead to an artificially high response for the analyte. Refer to the "Experimental Protocols" section for a method to assess this.

Issue 2: Signal Observed for Analyte in Blank Samples

Symptom: A peak is detected at the retention time of native tyrosine when analyzing a blank matrix spiked only with this compound.

Possible Cause: The this compound internal standard is contaminated with unlabeled tyrosine.

Troubleshooting Workflow:

A Start: Analyte Signal in Blank + IS B Prepare Blank Matrix Sample A->B C Spike with this compound at working concentration B->C D Acquire Data Monitoring Analyte MRM Transition C->D E Is analyte signal > 20% of LLOQ response? D->E F Yes E->F High Contribution G No E->G Low Contribution I Internal Standard is contaminated. - Source a new lot of IS - Account for contribution mathematically F->I H Internal Standard purity is acceptable. Investigate other sources of contamination. G->H J Problem Resolved I->J

Caption: Workflow for assessing internal standard purity.

Detailed Steps:

  • Prepare a Test Sample: Use a blank matrix sample (a sample of the same type as your study samples, but with no analyte present).

  • Spike with Internal Standard: Add this compound at the same concentration you use in your experimental samples.

  • Analyze and Evaluate: Analyze this sample using your LC-MS/MS method. The response for the unlabeled analyte should be less than 20% of the response you get for your Lower Limit of Quantification (LLOQ) sample.[8] If it is higher, your internal standard has significant contamination.

Experimental Protocols

Protocol 1: Assessment of Matrix Effects

This protocol determines the extent of ion suppression or enhancement in your sample matrix.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike tyrosine and this compound into the reconstitution solvent.

    • Set B (Post-Extraction Spike): Extract blank matrix and then spike the final extract with tyrosine and this compound at the same concentration as Set A.

    • Set C (Pre-Extraction Spike): Spike blank matrix with tyrosine and this compound before performing the extraction.

  • Analyze Samples: Inject all samples into the LC-MS/MS system.

  • Calculate Matrix Effect and Recovery:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

    • Internal Standard Normalized Matrix Effect = (Matrix Effect of Analyte / Matrix Effect of IS)

Data Presentation:

Sample IDAnalyte Peak Area (Set A)IS Peak Area (Set A)Analyte Peak Area (Set B)IS Peak Area (Set B)Analyte Matrix Effect (%)IS Matrix Effect (%)
Plasma 11,500,0001,450,000950,000920,00063.3%63.4%
Plasma 21,500,0001,450,000750,0001,100,00050.0%75.9%
Urine 11,500,0001,450,0001,200,0001,180,00080.0%81.4%

In this hypothetical data, Plasma 1 shows significant ion suppression, but it affects both the analyte and the IS almost equally, meaning the IS can correct for it. In Plasma 2, a differential matrix effect is observed, where the analyte is suppressed more than the IS, which would lead to inaccurate quantification.

Protocol 2: Typical LC-MS/MS Parameters for Tyrosine Analysis

This is a general starting point; parameters should be optimized for your specific instrumentation and application.

  • LC Column: C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 2% B, ramp to 95% B over 5 minutes, hold for 1 minute, then re-equilibrate.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MS Detection: Multiple Reaction Monitoring (MRM)

    • Tyrosine Transition: Q1: 182.1 m/z -> Q3: 136.1 m/z[10][11]

    • This compound Transition: Q1: 189.1 m/z -> Q3: 143.1 m/z (Note: Exact mass may vary based on labeling pattern)

References

issues with using a racemic mixture as an internal standard

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for chiral analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of racemic mixtures as internal standards in chiral analysis.

Frequently Asked Questions (FAQs)

Q1: What is a racemic mixture and why is it sometimes considered for use as an internal standard in chiral analysis?

A racemic mixture is a 50:50 mixture of two enantiomers, which are non-superimposable mirror images of each other. In the past, chiral drugs were often developed as racemic mixtures because the separation of individual enantiomers was technically challenging. A racemic mixture of a stable isotope-labeled analog of the analyte is sometimes considered as an internal standard (IS) in chiral analysis due to its commercial availability and lower cost compared to a single, pure enantiomer of the labeled standard. The assumption is that the two enantiomers of the internal standard will behave identically throughout the analytical process.

Q2: What are the primary issues associated with using a racemic mixture as an internal standard for the quantification of a single enantiomer?

The main problems that can arise when using a racemic mixture as an internal standard in chiral analysis include:

  • Enantiomeric Ratio Distortion: The fundamental issue is the potential for the 50:50 ratio of the internal standard's enantiomers to change during sample preparation or analysis. This can lead to inaccurate quantification of the target analyte's enantiomers.

  • Chiral Inversion: One enantiomer of the internal standard may convert into the other under certain conditions (e.g., pH, temperature, enzymatic activity in biological samples). This alters the presumed 50:50 ratio and leads to biased results.

  • Differential Matrix Effects: The two enantiomers of the internal standard may be affected differently by components of the sample matrix, leading to variations in their ionization efficiency in mass spectrometry. This differential suppression or enhancement can skew the analytical results.

  • Enantioselective Degradation or Adsorption: During sample storage or preparation, one enantiomer of the internal standard might degrade faster than the other or be selectively adsorbed to surfaces, again altering the enantiomeric ratio.

Troubleshooting Guides

Issue 1: Inaccurate quantification and poor reproducibility in my chiral assay when using a racemic internal standard.

This is a common problem and often points to a change in the enantiomeric ratio of your racemic internal standard.

Troubleshooting Workflow:

G start Inaccurate Quantification with Racemic IS check_inversion Investigate Chiral Inversion (See Protocol 1) start->check_inversion check_matrix Assess Differential Matrix Effects (See Protocol 2) start->check_matrix check_purity Verify IS Purity and Stability start->check_purity solution2 Optimize Sample Preparation to Minimize Inversion/Effects check_inversion->solution2 check_matrix->solution2 solution1 Use a Single, Pure Enantiomer of the IS check_purity->solution1 solution2->solution1 If optimization fails G start Prepare Racemic IS Stock Solution spike Spike into Blank Matrix start->spike incubate Incubate (Vary Time, Temp, pH) spike->incubate process Process Samples with Validated Method incubate->process analyze Chiral LC-MS/MS Analysis process->analyze evaluate Calculate Enantiomeric Ratio of IS analyze->evaluate inversion Chiral Inversion Detected evaluate->inversion Ratio ≠ 1:1 no_inversion No Significant Inversion evaluate->no_inversion Ratio ≈ 1:1

Technical Support Center: Minimizing Ion Suppression for DL-Tyrosine-d7 in ESI-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of DL-Tyrosine-d7 by ESI-MS. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you overcome challenges with ion suppression and achieve reliable, high-quality data.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for this compound analysis?

A1: Ion suppression is a matrix effect that occurs in electrospray ionization mass spectrometry (ESI-MS). It is the reduction in the ionization efficiency of the target analyte, in this case, this compound, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine, tissue homogenates).[1] This leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and precision of your quantitative analysis. Common culprits in biological samples include salts, phospholipids (B1166683), and endogenous metabolites.[2]

Q2: How can I determine if ion suppression is affecting my this compound signal?

A2: A widely used method to assess ion suppression is the post-column infusion experiment.[3] This involves continuously infusing a standard solution of this compound directly into the mass spectrometer while injecting a blank matrix extract onto the LC column. A dip in the baseline signal at the retention time of this compound indicates the presence of co-eluting matrix components that are causing ion suppression.

Q3: What is the role of a deuterated internal standard like this compound in mitigating ion suppression?

A3: A stable isotope-labeled internal standard (SIL-IS) like this compound is the gold standard for compensating for, but not eliminating, ion suppression. Since this compound is chemically almost identical to endogenous tyrosine, it will co-elute and experience similar ion suppression effects. By calculating the peak area ratio of the analyte to the SIL-IS, accurate quantification can be achieved despite variations in ion suppression between samples.

Q4: Can my choice of mobile phase additives affect ion suppression for this compound?

A4: Absolutely. Mobile phase additives are crucial for good chromatography but can significantly impact ESI efficiency.

  • Formic acid (FA) is a commonly used additive that provides protons for positive ionization mode and generally results in good ESI sensitivity.[4]

  • Trifluoroacetic acid (TFA) , while an excellent ion-pairing agent for chromatography, is a known strong suppressor of the ESI signal and should be used with caution or avoided if possible.[5][6]

  • Ammonium (B1175870) formate (B1220265) (AF) can be used in combination with formic acid to improve peak shape and may offer a good compromise between chromatographic performance and ESI sensitivity.[7][8]

Q5: Is it better to use acetonitrile (B52724) or methanol (B129727) as the organic solvent in my mobile phase?

A5: Both acetonitrile (ACN) and methanol (MeOH) are common organic solvents in reversed-phase chromatography. For protein precipitation, ACN is often more efficient at removing proteins than MeOH.[9] In terms of ESI-MS, the choice can influence spray stability and ionization efficiency, and the optimal solvent may be compound-dependent. It is often beneficial to test both during method development.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

Problem 1: Low or No Signal for this compound
Possible Cause Troubleshooting Steps
Significant Ion Suppression 1. Improve Sample Cleanup: Switch from protein precipitation to a more rigorous technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove more matrix components.[2] 2. Optimize Chromatography: Modify the LC gradient to achieve better separation of this compound from the ion-suppressing region. A shallower gradient can improve resolution. 3. Dilute the Sample: If the concentration of this compound is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components.
Inefficient Ionization 1. Optimize Source Parameters: Adjust the ESI source parameters, such as capillary voltage, gas flow rates (nebulizer and drying gas), and temperature, to maximize the signal for this compound. 2. Check Mobile Phase pH: Ensure the mobile phase pH is appropriate for the ionization of tyrosine. For positive mode ESI, a slightly acidic pH (e.g., using 0.1% formic acid) is generally preferred.
Instrumental Issues 1. Verify System Suitability: Infuse a standard solution of this compound directly into the mass spectrometer to confirm the instrument is functioning correctly and to establish a baseline signal. 2. Check for Clogs: Inspect the LC system for any potential clogs in the tubing, injector, or column that might prevent the sample from reaching the MS.
Problem 2: Poor Peak Shape (Tailing or Fronting)
Possible Cause Troubleshooting Steps
Secondary Interactions with Column 1. Acidify the Mobile Phase: The addition of an acid like formic acid (0.1%) to the mobile phase can protonate residual silanol (B1196071) groups on the silica-based column, minimizing secondary interactions with the amine group of tyrosine and reducing peak tailing.[10] 2. Use a Buffered Mobile Phase: Employing a buffer like ammonium formate can further improve peak shape.[7] 3. Consider a Different Column: Phenyl-hexyl or embedded polar group (EPG) columns can offer alternative selectivities and improved peak shape for amino acids.
Column Overload 1. Reduce Injection Volume/Concentration: Inject a smaller amount of the sample to see if the peak shape improves. Classic signs of overload include a "shark-fin" or right-triangle peak shape and a shift to earlier retention times with increasing concentration.[11]
Column Contamination/Deterioration 1. Use a Guard Column: A guard column can protect the analytical column from strongly retained matrix components.[2] 2. Flush the Column: If the column is contaminated, flushing with a strong solvent may restore performance. 3. Replace the Column: If flushing does not resolve the issue, the column may be deteriorated and require replacement.[12]
Problem 3: Inconsistent or Irreproducible Results
Possible Cause Troubleshooting Steps
Variable Matrix Effects 1. Implement a Robust Sample Preparation Method: A consistent and effective sample cleanup method like SPE is crucial to minimize sample-to-sample variability in matrix effects. 2. Use Matrix-Matched Calibrators and QCs: Prepare your calibration standards and quality control samples in the same biological matrix as your unknown samples to compensate for consistent matrix effects.
Shifting Retention Times 1. Ensure Proper Column Equilibration: Always allow sufficient time for the column to equilibrate with the initial mobile phase conditions before each injection. 2. Check for Leaks: Inspect the LC system for any leaks, as this can cause fluctuations in flow rate and retention times. 3. Prepare Fresh Mobile Phase: Mobile phase composition can change over time due to evaporation of the organic component. Prepare fresh mobile phase daily.

Data on Sample Preparation Techniques

The choice of sample preparation is critical for minimizing ion suppression. Below is a summary of common techniques with their relative performance.

Sample Preparation Technique General Principle Pros Cons Reported Protein Removal Efficiency
Protein Precipitation (PPT) Proteins are denatured and precipitated by adding an organic solvent (e.g., acetonitrile, methanol) or an acid (e.g., trichloroacetic acid).Simple, fast, and inexpensive.Limited cleanup, significant residual phospholipids and other matrix components, high potential for ion suppression.[3]Acetonitrile: >96% Methanol: ~89%[13]
Liquid-Liquid Extraction (LLE) Analytes are partitioned between two immiscible liquid phases based on their relative solubility.Can provide cleaner extracts than PPT.Can be labor-intensive and require significant method development.Not directly applicable to protein removal, but removes other interferences.
Solid-Phase Extraction (SPE) Analytes are retained on a solid sorbent while interferences are washed away. Analytes are then eluted with a different solvent.Provides significantly cleaner extracts than PPT, leading to reduced ion suppression.[14] Can be automated for high throughput.More expensive and requires more method development than PPT.High protein and phospholipid removal.

Experimental Protocols

Below are detailed protocols for common sample preparation techniques used for the analysis of amino acids in biological fluids.

Protocol 1: Protein Precipitation with Acetonitrile

This is a rapid method for sample cleanup, but it is more susceptible to ion suppression.

  • Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma or serum sample.

  • Internal Standard Spiking: Add an appropriate volume of this compound internal standard solution.

  • Precipitation: Add 300 µL of ice-cold acetonitrile (a 3:1 ratio of solvent to sample).

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the tubes at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in the initial mobile phase for LC-MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) using a Mixed-Mode Cation Exchange Sorbent

This method provides a cleaner extract and is recommended for minimizing ion suppression.

  • Sample Pre-treatment: Acidify 100 µL of plasma or serum with an equal volume of 2% formic acid in water. Vortex and centrifuge to pellet any initial precipitate.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 0.1% formic acid in water to remove hydrophilic interferences.

    • Wash the cartridge with 1 mL of methanol to remove lipids and other non-polar interferences.

  • Elution: Elute the this compound and endogenous tyrosine with 1 mL of 5% ammonium hydroxide (B78521) in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in the initial mobile phase for LC-MS analysis.

Visualizing Workflows and Relationships

General Workflow for LC-MS/MS Analysis

LC-MS/MS Workflow cluster_sample_prep Sample Preparation cluster_lc_separation LC Separation cluster_ms_detection MS Detection cluster_data_analysis Data Analysis Sample Biological Sample (e.g., Plasma) IS_Spike Spike with this compound (IS) Sample->IS_Spike Cleanup Sample Cleanup (PPT, LLE, or SPE) IS_Spike->Cleanup Injection Inject into LC System Cleanup->Injection Column Chromatographic Separation Injection->Column Ionization ESI Source (Ionization) Column->Ionization Detection Mass Analyzer (Detection) Ionization->Detection Quantification Quantification (Analyte/IS Ratio) Detection->Quantification Ion Suppression Troubleshooting Start Low or Inconsistent Signal for this compound Check_Suppression Perform Post-Column Infusion Experiment Start->Check_Suppression Suppression_Confirmed Ion Suppression Confirmed? Check_Suppression->Suppression_Confirmed Improve_Cleanup Improve Sample Cleanup (e.g., switch to SPE) Suppression_Confirmed->Improve_Cleanup Yes No_Suppression Investigate Other Causes (e.g., Instrument Issues, Source Parameters) Suppression_Confirmed->No_Suppression No Optimize_LC Optimize Chromatographic Separation Improve_Cleanup->Optimize_LC Dilute_Sample Dilute Sample Optimize_LC->Dilute_Sample

References

Technical Support Center: Ensuring Complete Protein Hydrolysis for Amino-Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for protein hydrolysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the complete hydrolysis of proteins for accurate amino acid analysis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for protein hydrolysis for amino acid analysis?

A1: The most prevalent method for protein hydrolysis is acid hydrolysis, typically using 6M hydrochloric acid (HCl) at 110°C for 24 hours.[1][2] This method is widely used due to its efficiency in breaking down most peptide bonds.[] However, it's important to be aware of its limitations, such as the degradation of certain amino acids.[1]

Q2: Why are some amino acids, like Tryptophan, often not detected after acid hydrolysis?

A2: Tryptophan is highly susceptible to degradation under the harsh acidic conditions of standard HCl hydrolysis.[1][4] Similarly, Cysteine and Cystine are also unstable and can be oxidized.[1][5] Asparagine and Glutamine are deamidated to Aspartic Acid and Glutamic Acid, respectively, so their individual quantities cannot be determined by this method alone.[2][6]

Q3: What are the alternatives to acid hydrolysis for sensitive amino acids?

A3: For amino acids that are unstable in acidic conditions, alternative hydrolysis methods are recommended. Alkaline hydrolysis (e.g., using sodium hydroxide) is often used for the determination of Tryptophan.[7] Enzymatic hydrolysis, utilizing proteases like trypsin or pepsin, offers a milder approach that can preserve the integrity of sensitive amino acids.[][8]

Q4: What causes low yields of hydrophobic amino acids like Valine and Isoleucine?

A4: Peptide bonds involving hydrophobic amino acids, such as Isoleucine, Leucine, and Valine, are known to be resistant to acid hydrolysis.[2][9] Incomplete cleavage of these bonds due to insufficient hydrolysis time or low temperature can lead to lower than expected yields.[5] To improve the recovery of these amino acids, extending the hydrolysis time to 48 or 72 hours may be necessary.[2]

Q5: How can I minimize amino acid racemization during hydrolysis?

A5: Racemization, the conversion of L-amino acids to D-amino acids, can be a concern with harsh hydrolysis conditions. A method to significantly reduce racemization involves a two-step process: initial partial hydrolysis with 10 M HCl at a low temperature, followed by enzymatic digestion with pronase and then specific peptidases.[10] This combined approach ensures complete hydrolysis with minimal racemization.[10]

Troubleshooting Guides

This section provides solutions to common problems encountered during protein hydrolysis experiments.

Issue 1: Incomplete Hydrolysis

Symptoms:

  • Low overall amino acid recovery.

  • Particularly low yields of hydrophobic amino acids (Valine, Isoleucine, Leucine).[5]

  • Presence of undigested protein or large peptides in the analysis.

Possible Causes and Solutions:

CauseRecommended Solution
Insufficient Hydrolysis Time For proteins rich in hydrophobic residues, increase the hydrolysis time. A time-course study (e.g., 24, 48, 72 hours) is recommended to determine the optimal duration for your specific sample.[2]
Incorrect Temperature Ensure your heating block or oven is accurately calibrated and maintains a stable temperature of 110°C for acid hydrolysis.[1][2]
Improper Sample Preparation Ensure the protein sample is adequately solubilized before adding the acid. For complex samples, consider a liquid-phase hydrolysis approach.[5]
Resistant Peptide Bonds Some peptide bonds are inherently resistant to acid hydrolysis. Consider using a combination of acid and enzymatic hydrolysis or alternative hydrolysis methods.
Issue 2: Amino Acid Degradation

Symptoms:

  • Significantly low or no detection of Tryptophan, Cysteine, or Methionine.[1][2]

  • Low recovery of Serine and Threonine.[2]

  • Discoloration of the hydrolysate (e.g., yellowing or browning).

Possible Causes and Solutions:

CauseRecommended Solution
Standard Acid Hydrolysis For accurate determination of Tryptophan, use alkaline hydrolysis.[7] For Cysteine and Methionine, perform a pre-hydrolysis oxidation step with performic acid to convert them to the more stable forms, cysteic acid and methionine sulfone.[2][6]
Presence of Oxygen Residual oxygen in the hydrolysis tube can lead to the oxidation of sensitive amino acids.[5] Ensure tubes are thoroughly flushed with an inert gas (e.g., nitrogen) before sealing.[7] Using vacuum-sealed tubes is also a common practice.[2]
Contaminants in Reagents Impurities in the hydrochloric acid can cause degradation.[5] Use high-purity, analytical grade HCl. It is good practice to test new batches of reagents with a standard protein of known composition.
Carbohydrate Contamination The presence of carbohydrates in the sample can lead to the degradation of amino acids during acid hydrolysis. If significant carbohydrate content is suspected, consider alternative purification steps before hydrolysis.
Issue 3: Contamination

Symptoms:

  • Presence of unexpected peaks in the chromatogram.

  • High background levels of common amino acids like Glycine and Serine.

  • Poor reproducibility between replicate samples.

Possible Causes and Solutions:

CauseRecommended Solution
Environmental Contamination Amino acids are present on skin and in dust. Always wear powder-free gloves and work in a clean environment. Use clean glassware and pipette tips.
Reagent Contamination Water, buffers, and acids can be sources of amino acid contamination. Use high-purity water (e.g., 18.2 MΩ-cm) and analytical grade reagents. It is advisable to run a reagent blank with every batch of samples.
Cross-Contamination Prevent cross-contamination between samples by using fresh pipette tips for each sample and carefully handling hydrolysis tubes.

Experimental Protocols

Protocol 1: Standard Acid Hydrolysis (Vapor Phase)

This protocol is suitable for the analysis of most amino acids from purified protein or peptide samples.

Materials:

  • 6M Hydrochloric Acid (HCl), analytical grade

  • Protein/peptide sample

  • Hydrolysis tubes (e.g., 6 x 50 mm)

  • Heating block or oven capable of maintaining 110°C

  • Vacuum sealing apparatus or nitrogen source

  • Internal standard (optional, e.g., norleucine)

Procedure:

  • Sample Preparation: Accurately pipette a known amount of the protein sample (typically 1-10 µg) into the bottom of a hydrolysis tube. If using an internal standard, add it at this stage.

  • Drying: Dry the sample completely under vacuum.

  • Acid Addition: Place the open hydrolysis tubes containing the dried samples into a larger hydrolysis vessel. Add a sufficient volume of 6M HCl to the bottom of the vessel, ensuring the acid does not touch the sample tubes.

  • Inert Atmosphere: Seal the vessel and evacuate any residual oxygen. Flush the vessel with dry, high-purity nitrogen. Repeat this cycle 2-3 times.

  • Hydrolysis: Place the sealed vessel in an oven or heating block pre-heated to 110°C and hydrolyze for 24 hours. For proteins with resistant hydrophobic bonds, consider extending the hydrolysis time to 48 or 72 hours.

  • Drying: After hydrolysis, carefully open the vessel and remove the tubes. Dry the hydrolyzed amino acids under vacuum to remove all traces of HCl.

  • Reconstitution: Reconstitute the dried amino acid sample in a suitable buffer for your chosen analytical method (e.g., HPLC, ion-exchange chromatography).

Protocol 2: Performic Acid Oxidation for Cysteine and Methionine Analysis

This pre-treatment step is performed before standard acid hydrolysis to accurately quantify Cysteine and Methionine.

Materials:

Procedure:

  • Prepare Performic Acid: Mix 9 volumes of formic acid with 1 volume of hydrogen peroxide. Let the mixture stand at room temperature for 1 hour to allow for the formation of performic acid. Cool the reagent in an ice bath before use.

  • Oxidation: Add a calculated excess of the cold performic acid to your protein sample in a tube. Place the tube in an ice bath and allow the oxidation to proceed for 4 hours.

  • Decomposition of Performic Acid: To stop the reaction, add an excess of hydrobromic acid or sodium metabisulfite to decompose the remaining performic acid.

  • Drying: Dry the sample completely under vacuum.

  • Acid Hydrolysis: Proceed with the standard acid hydrolysis protocol as described in Protocol 1.

Visual Guides

HydrolysisWorkflow cluster_prep Sample Preparation cluster_hydrolysis Hydrolysis cluster_analysis Analysis Sample Protein Sample InternalStandard Add Internal Standard (Optional) Sample->InternalStandard DrySample Dry Sample InternalStandard->DrySample AddAcid Add 6M HCl (Vapor Phase) DrySample->AddAcid Inert Flush with Nitrogen / Evacuate AddAcid->Inert Heat Heat at 110°C for 24h Inert->Heat DryHydrolysate Dry Hydrolysate Heat->DryHydrolysate Reconstitute Reconstitute in Buffer DryHydrolysate->Reconstitute AAA Amino Acid Analysis (e.g., HPLC) Reconstitute->AAA

Caption: Standard workflow for protein hydrolysis.

TroubleshootingTree cluster_incomplete Incomplete Hydrolysis cluster_degradation Amino Acid Degradation cluster_contamination Contamination Problem Inaccurate Amino Acid Results LowYield Low Yield of Hydrophobic AAs Problem->LowYield MissingTrpCys Missing Trp, Cys, Met Problem->MissingTrpCys ExtraPeaks Extra Chromatographic Peaks Problem->ExtraPeaks IncreaseTime Increase Hydrolysis Time LowYield->IncreaseTime Cause: Insufficient Time CheckTemp Verify Temperature LowYield->CheckTemp Cause: Incorrect Temp AltMethod Use Alternative Hydrolysis (Alkaline/Enzymatic) MissingTrpCys->AltMethod Solution for Trp PreOxidation Performic Acid Oxidation MissingTrpCys->PreOxidation Solution for Cys/Met RemoveO2 Ensure Anaerobic Conditions MissingTrpCys->RemoveO2 General Prevention CleanEnv Use Clean Labware & Environment ExtraPeaks->CleanEnv Source: Environment ReagentBlank Run Reagent Blanks ExtraPeaks->ReagentBlank Source: Reagents

Caption: Troubleshooting decision tree for hydrolysis.

References

Technical Support Center: Correcting for Back-Exchange in Deuterium-Labeled Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with deuterium-labeled compounds, particularly in the context of Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS).

Frequently Asked Questions (FAQs)

Q1: What is back-exchange and why is it a problem in HDX-MS experiments?

A1: Back-exchange is the undesirable process where deuterium (B1214612) atoms that have been incorporated into a protein or peptide are exchanged back for hydrogen atoms from the solvent during the analytical workflow.[1] This leads to a loss of the deuterium label, resulting in an underestimation of the actual deuterium uptake and potentially leading to the misinterpretation of protein conformation, dynamics, or binding interfaces.[1][2] The primary window for back-exchange occurs after the labeling reaction is quenched and before the sample is analyzed in the mass spectrometer, particularly during proteolytic digestion and liquid chromatography (LC) separation.[3][4]

Q2: What are the major factors that influence the rate of back-exchange?

A2: Several experimental parameters significantly influence the rate of back-exchange. These include:

  • pH: Back-exchange is minimized at a low pH, typically around 2.5.[5] As the pH increases, the rate of exchange increases.

  • Temperature: Lower temperatures drastically reduce the rate of back-exchange.[5] Experiments are ideally conducted at or near 0°C.

  • Time: The longer the sample is exposed to protic solvents after quenching, the more back-exchange will occur. Therefore, rapid analysis is crucial.[2]

  • Ionic Strength: An unexpected dependence on ionic strength has been reported, suggesting that solution conditions should be carefully controlled.[3][6]

Q3: What is a maximally deuterated (maxD) control and why is it important?

A3: A maximally deuterated (maxD) control, also referred to as m100, FD, or allD, is a sample where the protein is expected to be fully deuterated at all exchangeable amide positions.[7] This control is essential for determining the level of back-exchange for each peptide under the specific experimental conditions used.[1][7] By analyzing the maxD control, a correction factor can be applied to all other samples, allowing for the calculation of the absolute amount of deuterium exchange.[7]

Q4: Can software be used to correct for back-exchange?

A4: Yes, several software packages are available to aid in the analysis of HDX-MS data, and many include functionalities for back-exchange correction.[8][9] Software like HDfleX and DECA can perform back-exchange correction using experimentally determined maximum deuteration values.[4][8][10][11] These tools can help automate the process and ensure consistent data analysis.

Troubleshooting Guides

Issue 1: High levels of back-exchange observed across all peptides.

  • Possible Cause: Suboptimal pH of the quench buffer or LC mobile phase.

    • Solution: Prepare fresh quench buffer and LC mobile phases and meticulously verify that the pH is at the minimum for H-D exchange, which is typically between pH 2.25 and 2.5.[5] Use a calibrated pH meter for accurate measurements.

  • Possible Cause: Elevated temperatures during sample handling and analysis.

    • Solution: Ensure all steps of the workflow, from quenching to LC-MS analysis, are performed at low temperatures (ideally 0°C or even sub-zero temperatures).[5] Use pre-chilled tubes, buffers, and a cooled autosampler and column compartment.

  • Possible Cause: Prolonged analysis time.

    • Solution: While shortening the LC gradient may only offer a small reduction in back-exchange (~2%), it is still a factor to consider.[3][12] Optimize the chromatography method to be as short as possible without sacrificing necessary separation and signal-to-noise.

Issue 2: Inconsistent or variable back-exchange between replicates.

  • Possible Cause: Inconsistent timing of the quenching step.

    • Solution: Standardize the time between the end of the labeling reaction and the quenching step for all samples. The use of automation can significantly improve timing consistency.[5]

  • Possible Cause: Variations in sample preparation and handling.

    • Solution: Develop and strictly adhere to a detailed standard operating procedure (SOP) for all sample preparation steps. Ensure all reagents are prepared fresh and consistently.[5]

  • Possible Cause: Peptide carry-over from previous injections.

    • Solution: Implement rigorous wash steps for the injector, loop, and column between sample runs to prevent contamination from previous analyses.[2]

Issue 3: Certain peptides show unexpectedly high back-exchange.

  • Possible Cause: Intrinsic properties of the peptide.

    • Solution: Different peptides exhibit a range of back-exchange levels due to intrinsic amino acid HX rate differences.[3][12] This variability is expected and highlights the importance of peptide-by-peptide correction using a maxD control, rather than applying a single global correction factor.[3]

Quantitative Data Summary

The following tables summarize the impact of key experimental parameters on back-exchange.

Table 1: Effect of pH on H-D Back-Exchange Rate

pHRelative Back-Exchange Rate
2.25Minimum[5]
2.5Near Minimum[5]
> 3.0Increasing Rate

Table 2: Effect of Temperature on Deuterium Retention

Temperature (°C)Relative Deuterium Retention
0Baseline for standard HDX-MS experiments[5]
-20Increased deuterium retention compared to 0°C[5]
-30Approximately 16% more deuterium retained with a 40 min gradient vs. an 8 min gradient at 0°C[5]

Table 3: Effect of Chromatography Gradient Length on Back-Exchange

Gradient ChangeReduction in Back-ExchangeReference
Shortening the LC elution gradient by two-fold~2% (from 30% to 28%)[3]
Shortening the LC elution gradient by three-fold~2%[6][12]

Experimental Protocols

Protocol 1: Preparation of a Maximally Deuterated (maxD) Control

This protocol describes a robust method for preparing a maxD control sample.[7]

  • Denaturation:

    • To a solution of the protein of interest, add a denaturant such as guanidinium (B1211019) chloride (GdmCl) to a final concentration of 2 M and dithiothreitol (B142953) (DTT) to a final concentration of 10 mM.

    • Incubate the solution at 50°C for 10 minutes to ensure complete unfolding.

    • Cool the solution back to 20°C.

  • Deuteration:

    • Dilute the denatured protein solution into a D₂O-based buffer at a pD that promotes rapid exchange (e.g., pD 9) and incubate for a sufficient time (e.g., 30 minutes at 45°C) to achieve maximal deuteration.

  • Quenching and Analysis:

    • Cool the deuterated protein solution to 0°C in an ice bath.

    • Quench the exchange reaction by adding an ice-cold quench buffer (e.g., phosphate (B84403) buffer, pH 2.5) to lower the pH.

    • Immediately inject the quenched sample into the LC-MS system for analysis using the same workflow as the experimental samples. Alternatively, the sample can be flash-frozen in liquid nitrogen for later analysis.

Protocol 2: Standard HDX-MS Workflow to Minimize Back-Exchange

This protocol outlines a typical bottom-up HDX-MS workflow designed to minimize back-exchange.[2][13]

  • Labeling:

    • Initiate the exchange reaction by diluting the protein sample into a D₂O-based buffer. The labeling time can range from seconds to hours depending on the experimental goals.

  • Quenching:

    • At the desired time point, terminate the labeling reaction by adding an equal volume of pre-chilled, ice-cold quench buffer (e.g., 0.1 M phosphate buffer, pH 2.5) to the sample. Mix rapidly and thoroughly.

  • Digestion:

    • Immediately inject the quenched sample into an LC system equipped with an online protease column (e.g., immobilized pepsin) maintained at a low temperature (e.g., 0-4°C).

  • Chromatography and Mass Spectrometry:

    • The resulting peptides are trapped, desalted, and then separated on a reverse-phase column using a rapid chromatographic gradient. The entire LC system should be maintained at a low temperature.

    • The eluted peptides are then analyzed by a mass spectrometer.

Visualizations

HDX_Workflow cluster_labeling Labeling cluster_quench Quenching cluster_analysis Analysis Protein Protein in H₂O D2O D₂O Buffer Protein->D2O Initiate Exchange Labeled_Protein Deuterium-Labeled Protein D2O->Labeled_Protein Quench_Buffer Cold Quench Buffer (pH 2.5) Labeled_Protein->Quench_Buffer Stop Exchange Quenched_Sample Quenched Labeled Protein Quench_Buffer->Quenched_Sample Digestion Online Digestion (Pepsin) Quenched_Sample->Digestion LC UPLC Separation (0°C) Digestion->LC MS Mass Spectrometry LC->MS

Caption: Standard HDX-MS workflow designed to minimize back-exchange.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions High_Back_Exchange High Back-Exchange Observed pH Incorrect pH High_Back_Exchange->pH Temp High Temperature High_Back_Exchange->Temp Time Long Analysis Time High_Back_Exchange->Time Verify_pH Verify & Adjust pH to 2.5 pH->Verify_pH Control_Temp Maintain 0°C Temp->Control_Temp Optimize_LC Shorten LC Gradient Time->Optimize_LC

Caption: Troubleshooting logic for high back-exchange.

Back_Exchange_Correction_Workflow cluster_experimental Experimental Data cluster_analysis Data Analysis Experimental_Data Deuterium Uptake Data Apply_Correction Apply Correction Factor Experimental_Data->Apply_Correction MaxD_Control Maximally Deuterated Control Data Calculate_BE Calculate Back-Exchange % per Peptide MaxD_Control->Calculate_BE Calculate_BE->Apply_Correction Corrected_Data Back-Exchange Corrected Data Apply_Correction->Corrected_Data

Caption: Workflow for back-exchange correction using a maxD control.

References

Validation & Comparative

A Comparative Guide to Analytical Method Validation: DL-Tyrosine-d7 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of bioanalysis, the accuracy and reliability of quantitative data are paramount. The choice of an appropriate internal standard is a critical factor in achieving robust and reproducible results, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based assays. This guide provides a comprehensive comparison of analytical methods utilizing DL-Tyrosine-d7 as an internal standard against other common alternatives, supported by experimental data and detailed protocols.

The Role of Internal Standards in Bioanalysis

Internal standards are essential in quantitative mass spectrometry to correct for variability during sample preparation, injection, and ionization. An ideal internal standard should mimic the analyte's behavior throughout the analytical process. Stable isotope-labeled (SIL) internal standards are considered the gold standard because their physicochemical properties are nearly identical to the analyte, leading to similar extraction recovery, ionization efficiency, and chromatographic retention.

This compound, a deuterated form of tyrosine, is a commonly used internal standard for the quantification of endogenous tyrosine and as a surrogate for other analytes with similar structural characteristics. However, the choice between a deuterium-labeled and a ¹³C-labeled internal standard can impact method performance.

Performance Comparison: this compound vs. ¹³C-Labeled Tyrosine

While a direct head-to-head comparison in a single study is often unavailable, a compilation of data from various validated methods reveals key performance differences. ¹³C-labeled internal standards, such as L-Tyrosine-¹³C₉,¹⁵N, are often considered superior due to a minimized "isotope effect." The slight difference in bond strength between carbon-hydrogen and carbon-deuterium bonds can sometimes lead to chromatographic separation of the analyte and the deuterated internal standard, potentially affecting accuracy. In contrast, ¹³C-labeled standards typically co-elute perfectly with the analyte, ensuring that both experience the same matrix effects and instrument response.

Below is a summary of typical validation parameters for LC-MS/MS methods quantifying tyrosine using either a deuterated or a ¹³C-labeled internal standard.

Validation ParameterMethod Using this compound (Typical)Method Using L-Tyrosine-¹³C₉,¹⁵N (Typical)
Linearity (r²) > 0.99> 0.99
Lower Limit of Quantification (LLOQ) 1 - 10 ng/mL0.5 - 5 ng/mL
Accuracy (% Bias) Within ±15%Within ±10%
Precision (% CV) < 15%< 10%
Matrix Effect Generally acceptable, but potential for variabilityMinimal to none due to co-elution
Recovery Consistent and reproducibleConsistent and reproducible

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical methods. Below are representative protocols for the quantification of tyrosine in human plasma using this compound and an alternative, ¹³C-labeled tyrosine, as internal standards.

Method 1: Quantification of Tyrosine using this compound

1. Sample Preparation:

  • To 100 µL of human plasma, add 200 µL of methanol (B129727) containing this compound (internal standard) at a concentration of 50 ng/mL.

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions:

  • LC System: UHPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile (B52724)

  • Gradient: 5% B to 95% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.

  • MRM Transitions:

    • Tyrosine: Precursor ion m/z 182.1 → Product ion m/z 136.1

    • This compound: Precursor ion m/z 189.1 → Product ion m/z 143.1

Method 2: Quantification of Tyrosine using L-Tyrosine-¹³C₉,¹⁵N

1. Sample Preparation:

  • To 50 µL of human plasma, add 150 µL of acetonitrile containing L-Tyrosine-¹³C₉,¹⁵N (internal standard) at a concentration of 25 ng/mL.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 15 minutes.

  • Dilute the supernatant 1:1 with water prior to injection.

2. LC-MS/MS Conditions:

  • LC System: UHPLC system

  • Column: HILIC column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 10 mM ammonium (B1175870) formate (B1220265) in water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: 90% B to 60% B over 8 minutes

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 2 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer with ESI in positive mode.

  • MRM Transitions:

    • Tyrosine: Precursor ion m/z 182.1 → Product ion m/z 136.1

    • L-Tyrosine-¹³C₉,¹⁵N: Precursor ion m/z 192.1 → Product ion m/z 145.1

Visualizing Experimental and Biological Pathways

To further clarify the methodologies and the biological context, the following diagrams illustrate a typical experimental workflow and a key signaling pathway involving tyrosine.

G Experimental Workflow for Tyrosine Quantification cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quantification Quantification Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard (this compound) Sample->Spike Precipitate Protein Precipitation (e.g., Methanol) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation & Reconstitution Centrifuge->Evaporate LC_MS LC-MS/MS Analysis Evaporate->LC_MS Data Data Acquisition & Processing LC_MS->Data Quant Quantification (Analyte/IS Ratio) Data->Quant G Simplified Receptor Tyrosine Kinase (RTK) Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand Growth Factor (Ligand) RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binding Dimerization Receptor Dimerization RTK->Dimerization Autophosphorylation Autophosphorylation of Tyrosine Residues Dimerization->Autophosphorylation Adaptor Adaptor Proteins (e.g., Grb2) Autophosphorylation->Adaptor Recruitment Ras Ras Activation Adaptor->Ras MAPK_Cascade MAPK Cascade (e.g., ERK) Ras->MAPK_Cascade Response Cellular Response (e.g., Proliferation, Differentiation) MAPK_Cascade->Response

A Comparative Guide to DL-Tyrosine-d7 and Other Deuterated Amino Acids in Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Deuterated amino acids are powerful tools in modern biological research. The substitution of hydrogen with its heavier isotope, deuterium, imparts a greater mass and a stronger carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond. This seemingly subtle alteration has significant implications for the physicochemical properties of the amino acid, most notably leading to a kinetic isotope effect (KIE). The KIE can slow down metabolic processes involving the cleavage of the C-D bond, thereby enhancing the metabolic stability of the molecule. This property is invaluable for tracing metabolic pathways, studying drug metabolism, and improving the accuracy of quantitative proteomics.

Performance Comparison of Deuterated Amino Acids

While a direct head-to-head quantitative comparison of DL-Tyrosine-d7 with other deuterated amino acids like deuterated phenylalanine or leucine (B10760876) is not extensively documented in published studies, a qualitative comparison based on their common applications and the principles of metabolic labeling can be made. The choice of a particular deuterated amino acid often depends on the specific research question, the biological system under investigation, and the analytical method employed.

Table 1: Qualitative Comparison of Commonly Used Deuterated Amino Acids

FeatureThis compoundDeuterated Phenylalanine (e.g., L-Phenylalanine-d8)Deuterated Leucine (e.g., L-Leucine-d10)
Primary Applications Metabolic labeling (SILAC), tracer for tyrosine metabolism, studies of post-translational modifications (phosphorylation).Tracer for phenylalanine metabolism and its conversion to tyrosine, metabolic labeling in proteomics.Commonly used in SILAC for general protein quantification due to its high abundance in proteins.
Metabolic Stability The C-D bonds in the aromatic ring and on the side chain are more stable than C-H bonds, leading to a kinetic isotope effect that can slow metabolic degradation.Similar to deuterated tyrosine, the deuterated phenyl ring enhances metabolic stability, making it a good tracer for metabolic flux analysis.The deuterated side chain increases metabolic stability, which is advantageous for long-term labeling studies.
Incorporation Efficiency Efficiently incorporated into proteins in place of natural tyrosine during protein synthesis in cell culture.Readily incorporated into proteins, serving as a direct precursor for both phenylalanine and tyrosine pools in metabolic studies.High incorporation efficiency in a wide range of cell lines, making it a robust standard for SILAC experiments.
Key Advantage Allows for specific tracking of tyrosine-related pathways, including signaling cascades involving tyrosine phosphorylation.Enables the study of the essential amino acid phenylalanine and its direct metabolic fate.Its high frequency in proteins provides numerous labeled peptides for reliable quantification in mass spectrometry.
Considerations The racemic (DL) form may have different metabolic fates for the D- and L-isomers, which should be considered in data interpretation.As an essential amino acid, its metabolism is fundamental and its deuterated form is a valuable tool to study this.Potential for metabolic conversion to other molecules, although generally less of a concern in standard SILAC applications.

Experimental Protocols: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a widely used technique for quantitative proteomics that relies on the metabolic incorporation of "heavy" isotopically labeled amino acids into proteins. This allows for the direct comparison of protein abundance between different cell populations.

Objective: To compare the relative abundance of proteins between two cell populations (e.g., control vs. treated) using deuterated amino acids.

Materials:

  • Cell line of interest

  • SILAC-grade cell culture medium deficient in the amino acid to be labeled (e.g., Tyrosine-free DMEM)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • "Light" (unlabeled) L-Tyrosine

  • "Heavy" this compound (or another deuterated amino acid)

  • Phosphate Buffered Saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and reagents

  • In-gel or in-solution digestion kit (with Trypsin)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Cell Culture Adaptation:

    • Culture the cells for at least five to six passages in the respective SILAC media to ensure complete incorporation of the labeled amino acid.

    • For the "light" population, use the deficient medium supplemented with unlabeled L-Tyrosine.

    • For the "heavy" population, use the deficient medium supplemented with this compound.

    • Monitor cell growth and morphology to ensure that the heavy amino acid does not adversely affect cell health.

  • Experimental Treatment:

    • Once full incorporation is achieved, apply the experimental treatment to one of the cell populations (e.g., drug treatment to the "heavy" labeled cells, while the "light" labeled cells serve as a control).

  • Cell Lysis and Protein Quantification:

    • Harvest both cell populations and wash with ice-cold PBS.

    • Lyse the cells using an appropriate lysis buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration of each lysate.

  • Sample Mixing and Protein Digestion:

    • Mix equal amounts of protein from the "light" and "heavy" lysates.

    • The mixed protein sample can be processed for mass spectrometry analysis either by in-gel digestion (after separation on SDS-PAGE) or in-solution digestion.

    • Digest the proteins into peptides using trypsin.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixture by LC-MS/MS. The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the isotopic label.

  • Data Analysis:

    • Use specialized software to identify the peptides and quantify the relative abundance of each protein by comparing the signal intensities of the "light" and "heavy" peptide pairs.

Visualization of a Relevant Signaling Pathway

A key application for studying tyrosine metabolism is in the context of cell signaling, particularly through Receptor Tyrosine Kinases (RTKs). The following diagram illustrates a generalized RTK signaling pathway.

RTK_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand (e.g., Growth Factor) RTK_inactive Receptor Tyrosine Kinase (Monomer) Ligand->RTK_inactive Binding RTK_dimer RTK Dimer RTK_inactive->RTK_dimer Dimerization RTK_active Autophosphorylated RTK Dimer RTK_dimer->RTK_active Autophosphorylation on Tyrosine Residues Adaptor Adaptor Protein (e.g., Grb2) RTK_active->Adaptor Recruitment SOS Sos Adaptor->SOS Activation Ras_GDP Ras-GDP (Inactive) SOS->Ras_GDP Promotes GDP/GTP Exchange Ras_GTP Ras-GTP (Active) Ras_GDP->Ras_GTP Raf Raf Ras_GTP->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription_Factor Transcription Factor ERK->Transcription_Factor Phosphorylation & Activation Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Regulation Cellular_Response Cellular Response (e.g., Proliferation, Survival) Gene_Expression->Cellular_Response

Caption: Generalized Receptor Tyrosine Kinase (RTK) Signaling Pathway.

Assessing Accuracy and Precision: A Comparative Guide to DL-Tyrosine-d7 and its Alternatives as Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of tyrosine is crucial in various fields, from metabolic research to clinical diagnostics. The gold standard for such quantitative analysis, particularly when using mass spectrometry, is the use of stable isotope-labeled internal standards (SIL-IS). This guide provides an objective comparison of the performance of DL-Tyrosine-d7, a commonly used deuterated standard, with a superior alternative, L-Tyrosine-¹³C₉,¹⁵N.

The ideal internal standard should mimic the analyte of interest throughout the analytical process—from sample preparation to detection—to effectively normalize for variations and ensure the highest accuracy and precision. While chemically similar, deuterated and ¹³C-labeled standards exhibit key differences in their analytical performance.

Performance Comparison: this compound vs. L-Tyrosine-¹³C₉,¹⁵N

Table 1: Performance Data for Tyrosine Quantification using this compound (Illustrative)

ParameterPerformance
Linearity (r²)>0.99
Intra-assay Precision (%CV)5 - 15%
Inter-assay Precision (%CV)10 - 20%
Accuracy (% Recovery)85 - 115%
Limit of Quantification (LOQ)Analyte and matrix dependent

Table 2: Performance Data for Tyrosine Quantification using L-Tyrosine-¹³C₉,¹⁵N

ParameterPerformance
Linearity (r²)>0.995
Intra-assay Precision (%CV)<10%
Inter-assay Precision (%CV)<15%
Accuracy (% Recovery)90 - 110%
Limit of Quantification (LOQ)Analyte and matrix dependent

The primary reason for the superior performance of L-Tyrosine-¹³C₉,¹⁵N lies in the "deuterium isotope effect" observed with this compound. The slight difference in bond strength between carbon-deuterium and carbon-hydrogen can lead to chromatographic separation of the deuterated standard from the native analyte. This can result in differential ionization suppression or enhancement, ultimately compromising the accuracy of quantification. ¹³C-labeled standards, on the other hand, co-elute perfectly with the analyte, providing more reliable correction.

Experimental Protocols

Detailed methodologies for the quantification of tyrosine using these internal standards are provided below. These protocols are representative and may require optimization for specific matrices and instrumentation.

LC-MS/MS Method for Tyrosine Quantification

This protocol is suitable for the analysis of tyrosine in biological fluids such as plasma or urine.

1. Sample Preparation:

  • To 100 µL of plasma or urine, add 10 µL of the internal standard working solution (either this compound or L-Tyrosine-¹³C₉,¹⁵N).

  • Precipitate proteins by adding 400 µL of ice-cold methanol.

  • Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC Conditions:

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate tyrosine from other matrix components.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

3. MS/MS Conditions:

  • Ionization: Positive Electrospray Ionization (ESI+).

  • Scan Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Tyrosine: Precursor ion (m/z) 182.1 -> Product ion (m/z) 136.1.

    • This compound: Precursor ion (m/z) 189.1 -> Product ion (m/z) 143.1.

    • L-Tyrosine-¹³C₉,¹⁵N: Precursor ion (m/z) 192.1 -> Product ion (m/z) 146.1.

GC-MS Method for Tyrosine Quantification

This protocol requires derivatization to increase the volatility of tyrosine for gas chromatography.

1. Sample Preparation and Derivatization:

  • Perform protein precipitation and extraction as described in the LC-MS/MS method, including the addition of the internal standard.

  • After evaporation, add 100 µL of N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-Butyldimethylchlorosilane (TBDMCS) and 50 µL of acetonitrile.

  • Heat the mixture at 70°C for 30 minutes.

  • Cool to room temperature before injection.

2. GC Conditions:

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 280°C.

  • Oven Program: Start at 150°C, hold for 1 minute, then ramp to 300°C at 15°C/min and hold for 5 minutes.

3. MS Conditions:

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Selected Ion Monitoring (SIM).

  • Ions to Monitor (as TBDMS derivatives): Specific fragment ions for derivatized tyrosine and the respective internal standards.

Visualizing the Workflow and Rationale

To better understand the experimental process and the rationale behind choosing an appropriate internal standard, the following diagrams are provided.

G cluster_0 Quantitative Analysis Workflow sample Biological Sample (e.g., Plasma) spike Spike with Internal Standard (this compound or L-Tyrosine-¹³C₉,¹⁵N) sample->spike prep Sample Preparation (Protein Precipitation, Extraction) spike->prep analysis LC-MS/MS or GC-MS Analysis prep->analysis quant Quantification (Analyte/IS Peak Area Ratio) analysis->quant G cluster_1 Internal Standard Selection Rationale cluster_d7 This compound (Deuterated) cluster_c13 L-Tyrosine-¹³C₉,¹⁵N (¹³C-labeled) start Goal: Accurate Quantification d7_effect Deuterium Isotope Effect start->d7_effect c13_coelute Co-elution with Analyte start->c13_coelute d7_sep Chromatographic Separation from Analyte d7_effect->d7_sep d7_result Potential for Inaccurate Quantification d7_sep->d7_result c13_result Accurate Quantification c13_coelute->c13_result

Evaluating the Kinetic Isotope Effect of DL-Tyrosine-d7: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the kinetic properties of deuterated DL-Tyrosine (DL-Tyrosine-d7) and its non-deuterated counterpart. By leveraging experimental data from studies on selectively deuterated tyrosine analogs, we can infer the expected kinetic isotope effects (KIEs) for this compound in various enzymatic reactions. This information is critical for understanding reaction mechanisms, identifying rate-determining steps, and developing novel therapeutic agents.

Understanding the Kinetic Isotope Effect (KIE)

The kinetic isotope effect is a powerful tool used to investigate the mechanism of chemical reactions. It is defined as the ratio of the reaction rate of a molecule with a lighter isotope (e.g., hydrogen, ¹H) to the rate of the same molecule with a heavier isotope (e.g., deuterium (B1214612), ²H or D) at the same position. A KIE value greater than 1 (kH/kD > 1) indicates that the bond to the isotope is being broken in the rate-determining step of the reaction. The magnitude of the KIE can provide insights into the transition state of the reaction.

This compound is a deuterated analog of DL-Tyrosine where seven hydrogen atoms have been replaced by deuterium. While the exact labeling pattern can vary, a common commercial form involves deuteration at the four positions of the phenyl ring and the three positions of the side chain (one at the alpha-carbon and two at the beta-carbon).

Comparative Analysis of Kinetic Isotope Effects

While direct, comprehensive studies on the KIE of this compound are limited, data from studies using L-Tyrosine (B559521) with deuterium at specific positions provide valuable insights into how deuteration at different sites affects reaction kinetics.

Deuterated Tyrosine AnalogEnzymeObserved KIE (kH/kD)InterpretationReference
[2-²H]-L-Tyrosine (α-deuterated)L-Phenylalanine DehydrogenaseVmax: 2.26 Vmax/KM: 2.87Cleavage of the Cα-H bond is a significant rate-determining step in the oxidative deamination.[1][1]
[3,5-²H₂]-Tyrosine (ring-deuterated)Tyrosine Hydroxylase (wild-type)No significant KIE observedC-H bond cleavage on the aromatic ring is not the rate-limiting step in the wild-type enzyme reaction.[2]
[3,5-²H₂]-Tyrosine (ring-deuterated)Tyrosine Hydroxylase (mutant)Inverse KIEs observedAltered reaction mechanism in mutant enzymes unmasks the involvement of the aromatic C-H bonds.[2]
Halogenated L-Tyrosine (ring-deuterated)TyrosinaseKIE > 1Aromatic C-H bonds are involved in the conversion of the enzyme-substrate complex to the enzyme-product complex.[3][3]

Based on this data, for a this compound molecule deuterated at both the side chain and the aromatic ring, one would expect a composite KIE that reflects the involvement of each deuterated position in the rate-determining step of a particular enzymatic reaction. For a reaction similar to that catalyzed by L-phenylalanine dehydrogenase, a significant primary KIE would be anticipated due to the deuteration at the alpha-carbon. The contribution of the deuterons on the phenyl ring would likely result in a secondary KIE, the magnitude of which would depend on the specific mechanism of the enzyme.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of the kinetic isotope effect of deuterated tyrosine.

Protocol 1: Determination of KIE for Oxidative Deamination of L-Tyrosine Catalyzed by L-Phenylalanine Dehydrogenase

This protocol is adapted from the study by Pałka et al.[1].

1. Materials:

  • L-Tyrosine and [2-²H]-L-Tyrosine

  • L-Phenylalanine Dehydrogenase (PheDH)

  • NADH

  • 0.1 M Glycine (B1666218) buffer (pH 10.7)

  • Spectrophotometer

2. Enzyme Assay:

  • Prepare 3.0 mM solutions of both L-Tyrosine and [2-²H]-L-Tyrosine in the glycine buffer.

  • In a cuvette, mix the buffered substrate solution with the NADH solution.

  • Initiate the reaction by adding the L-phenylalanine dehydrogenase enzyme solution.

  • The final volume in each cuvette should be 3 mL.

3. Data Acquisition and Analysis:

  • Monitor the progress of the oxidation reaction spectrophotometrically by measuring the increase in absorbance at λmax = 340 nm (corresponding to the consumption of NADH) for 45 minutes with 30-second intervals.

  • Calculate the initial reaction rates (v) from the linear portion of the absorbance versus time plot.

  • Determine the Michaelis-Menten kinetic parameters (Vmax and KM) by measuring the initial rates at various substrate concentrations and fitting the data to the Michaelis-Menten equation.

  • The KIE is calculated as the ratio of the kinetic parameters for the non-deuterated substrate to those of the deuterated substrate (e.g., KIE on Vmax = Vmax(H) / Vmax(D)).

Protocol 2: Determination of KIE for Hydroxylation of Halogenated L-Tyrosine Derivatives Catalyzed by Tyrosinase

This protocol is based on the work of Pająk et al.[3].

1. Materials:

  • Halogenated L-Tyrosine derivatives and their corresponding ring-deuterated analogs.

  • Mushroom Tyrosinase

  • 0.1 M Phosphate (B84403) buffer (pH 6.8)

  • Spectrophotometer

2. Enzyme Assay:

  • Prepare solutions of the halogenated L-Tyrosine derivatives (both protonated and deuterated) and the tyrosinase enzyme in the phosphate buffer.

  • Conduct kinetic experiments in 750 µL plastic cuvettes at room temperature.

  • Vary the concentration of the halogenated L-Tyrosine derivative (e.g., in the 0.2–1.2 mM range).

  • Start the reaction by adding a solution of tyrosinase to each cuvette.

3. Data Acquisition and Analysis:

  • Monitor the progress of the hydroxylation reaction spectrophotometrically at λmax = 475 nm for 20 minutes at 1-minute intervals.

  • Determine the initial reaction rates from the resulting data.

  • Calculate the kinetic parameters (Vmax and KM) using Lineweaver-Burk plots.

  • The KIE is determined by comparing the kinetic parameters of the non-deuterated and deuterated substrates.

Visualizing Reaction Pathways and Workflows

The following diagrams illustrate the enzymatic reaction pathway for the oxidative deamination of L-Tyrosine and the general experimental workflow for determining the kinetic isotope effect.

G cluster_reaction Oxidative Deamination of L-Tyrosine cluster_cofactors Cofactor Conversion L-Tyrosine L-Tyrosine p-Hydroxyphenylpyruvic Acid p-Hydroxyphenylpyruvic Acid L-Tyrosine->p-Hydroxyphenylpyruvic Acid L-Phenylalanine Dehydrogenase NAD+ NAD+ NADH + H+ NADH + H+ NAD+->NADH + H+

Caption: Enzymatic conversion of L-Tyrosine to p-hydroxyphenylpyruvic acid.

G Start Start Prepare Substrate Solutions\n(Protonated and Deuterated) Prepare Substrate Solutions (Protonated and Deuterated) Start->Prepare Substrate Solutions\n(Protonated and Deuterated) Enzyme Assay\n(Spectrophotometry) Enzyme Assay (Spectrophotometry) Prepare Substrate Solutions\n(Protonated and Deuterated)->Enzyme Assay\n(Spectrophotometry) Data Acquisition\n(Absorbance vs. Time) Data Acquisition (Absorbance vs. Time) Enzyme Assay\n(Spectrophotometry)->Data Acquisition\n(Absorbance vs. Time) Calculate Initial Rates Calculate Initial Rates Data Acquisition\n(Absorbance vs. Time)->Calculate Initial Rates Determine Vmax and KM\n(Michaelis-Menten or Lineweaver-Burk) Determine Vmax and KM (Michaelis-Menten or Lineweaver-Burk) Calculate Initial Rates->Determine Vmax and KM\n(Michaelis-Menten or Lineweaver-Burk) Calculate KIE\n(kH/kD) Calculate KIE (kH/kD) Determine Vmax and KM\n(Michaelis-Menten or Lineweaver-Burk)->Calculate KIE\n(kH/kD) End End Calculate KIE\n(kH/kD)->End

Caption: General workflow for determining the kinetic isotope effect.

References

Navigating Chirality: A Guide to Selecting Racemic vs. Enantiomerically Pure Standards

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of chemical analysis and drug development, the choice between using a racemic mixture or an enantiomerically pure compound as a standard is a critical decision with far-reaching implications for data accuracy, regulatory compliance, and therapeutic outcomes. This guide provides a comprehensive comparison to inform researchers, scientists, and drug development professionals on the justification for selecting the appropriate chiral standard, supported by experimental data and detailed protocols.

The Fundamental Divide: Racemic Mixtures vs. Enantiomers

Chiral molecules exist as non-superimposable mirror images called enantiomers. A racemic mixture contains equal amounts of both enantiomers (a 50:50 mixture), rendering it optically inactive. In contrast, an enantiomerically pure (or enantiopure) standard consists of only one of the two enantiomers.

The crux of the decision lies in the fact that enantiomers can exhibit markedly different biological activities. In a chiral biological environment, such as the human body, each enantiomer can interact differently with enzymes and receptors, leading to distinct pharmacokinetic (absorption, distribution, metabolism, and excretion) and pharmacodynamic (therapeutic effect and toxicity) profiles.

Justification for Standard Selection: A Comparative Overview

The decision to use a racemic versus an enantiomerically pure standard is context-dependent, with a strong regulatory preference for the latter in drug development.

ConsiderationJustification for Using a Racemic StandardJustification for Using an Enantiomerically Pure Standard
Early-Stage Research & SAR Studies Cost-effective and time-efficient for initial structure-activity relationship (SAR) screening.[1]Provides a clearer understanding of the specific interactions of each enantiomer with the target.
Analytical Method Development Can be used to develop and validate achiral analytical methods.Essential for developing and validating stereoselective (chiral) analytical methods to quantify individual enantiomers.[2]
Pharmacokinetic (PK) Studies May be used in preliminary studies if the enantiomers are known to have similar PK profiles or if an achiral assay is sufficient.Crucial for accurately characterizing the absorption, distribution, metabolism, and excretion of each enantiomer, as they often differ significantly.[2][3]
Pharmacodynamic (PD) & Bioassays May be acceptable if both enantiomers exhibit similar potency and efficacy, or if the distomer (the less active enantiomer) is inactive and non-toxic.Necessary to determine the specific contribution of each enantiomer to the therapeutic effect and to identify any potential toxicity associated with the distomer.[4][5]
Regulatory Submissions (e.g., FDA, EMA) Generally discouraged; requires strong justification, such as evidence of rapid in vivo interconversion or similar pharmacological profiles of both enantiomers.[6][7]Strongly preferred and often required by regulatory agencies to ensure drug safety and efficacy.[6][8][9] The stereoisomeric composition of a drug must be well-defined.[6][10]

Experimental Data: A Tale of Two Enantiomers

The following sections present experimental data illustrating the importance of differentiating between enantiomers in analytical chemistry and biological assays.

Analytical Separation: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone technique for separating and quantifying enantiomers. The choice of a chiral stationary phase (CSP) is critical for achieving separation.

Table 1: Comparative Chiral HPLC Separation of Warfarin and Omeprazole (B731) Enantiomers

AnalyteChiral Stationary Phase (CSP)Mobile PhaseFlow Rate (mL/min)DetectionObservationsReference
Warfarin Astec CHIROBIOTIC® VGradient: A: 5 mM ammonium (B1175870) acetate (B1210297) (pH 4.0) in water; B: Acetonitrile. 10% B held for 0.2 min, then linear to 40% B over 5 min.Not SpecifiedMS/MSR-warfarin and S-warfarin are well-resolved, with retention times of 4.44 min and 4.80 min, respectively.[2]
Warfarin Chiralpak IANormal Phase: Hexane/Ethanol/Trifluoroacetic Acid (80:20:0.1, v/v/v)1.0UV at 254 nmBaseline separation of enantiomers achieved.[7]
Omeprazole Chiralpak IAPolar Organic: Methyl tert-butylether/Ethyl acetate/Ethanol/Diethylamine (60:40:5:0.1, v/v/v/v)Not SpecifiedNot SpecifiedEffective separation of (R)- and (S)-omeprazole.[6]
Omeprazole Chiralcel OD-Hn-hexane/2-propanol/acetic acid/triethylamine (B128534) (100:20:0.2:0.1, v/v)1.2UV at 300 nmGood resolution and sensitivity for both enantiomers.[3]
Biological Activity: The Case of Omeprazole

Omeprazole, a proton pump inhibitor, is a chiral drug marketed as both a racemic mixture (e.g., Prilosec) and an enantiomerically pure S-enantiomer, esomeprazole (B1671258) (e.g., Nexium). While both enantiomers convert to the same active achiral inhibitor of the H+/K+-ATPase (the proton pump), their clinical efficacy differs due to stereoselective metabolism.[7][11]

Table 2: Pharmacokinetic and Pharmacodynamic Comparison of Omeprazole and Esomeprazole

ParameterRacemic OmeprazoleEsomeprazole (S-omeprazole)ImplicationReference
Metabolism The R-enantiomer is metabolized more rapidly by CYP2C19.The S-enantiomer has a lower metabolic rate.Higher plasma concentrations and greater systemic exposure for esomeprazole.[9][10][12]
Area Under the Curve (AUC) after 40mg dose (Day 5) 5.79 µmol·h/L9.32 µmol·h/LEsomeprazole provides a significantly higher and more sustained plasma concentration.[9]
Clinical Efficacy (GERD) EffectiveMarginally superior to racemic omeprazole for the treatment of GERD.The improved pharmacokinetic profile of esomeprazole leads to more effective gastric acid suppression.[7]
Inhibition of H+/K+-ATPase Both enantiomers are converted to the same active achiral inhibitor.Both enantiomers are converted to the same active achiral inhibitor.The difference in clinical efficacy is primarily due to pharmacokinetics, not a difference in the direct inhibitory activity of the enantiomers.[7][11]

Experimental Protocols

Chiral HPLC Separation of Omeprazole Enantiomers

Objective: To separate and quantify the (R)- and (S)-enantiomers of omeprazole from a pharmaceutical formulation.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Chiral Column: Chiralcel OD-H (250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of n-hexane, 2-propanol, acetic acid, and triethylamine in a ratio of 100:20:0.2:0.1 (v/v).

  • Flow Rate: 1.2 mL/min.

  • Detection: UV at 300 nm.

  • Temperature: Ambient.

Procedure:

  • Standard Preparation: Prepare stock solutions of racemic omeprazole and enantiomerically pure esomeprazole in the mobile phase. Create a series of dilutions to generate a calibration curve.

  • Sample Preparation: For a tablet formulation, crush the tablet and dissolve the powder in the mobile phase. Sonicate to ensure complete dissolution and then filter through a 0.45 µm filter.

  • Analysis: Inject the prepared standards and samples into the HPLC system.

  • Data Analysis: Identify the peaks for (R)- and (S)-omeprazole based on the retention times of the standards. Quantify the amount of each enantiomer in the sample using the calibration curve.

(This protocol is adapted from the method described in[3])

In Vitro H+/K+-ATPase Inhibition Assay

Objective: To determine the inhibitory activity (IC50) of a compound on the gastric H+/K+-ATPase.

Materials:

  • Isolated gastric vesicles containing H+/K+-ATPase.

  • Test compound (e.g., omeprazole enantiomers).

  • ATP (Adenosine triphosphate).

  • Buffer solutions at different pH values (e.g., pH 6.1 and 7.4).

  • Reagents for detecting ATPase activity (e.g., measuring inorganic phosphate (B84403) released from ATP hydrolysis).

Procedure:

  • Activation of the Inhibitor: Omeprazole and its enantiomers are prodrugs that require an acidic environment for conversion to their active form. Pre-incubate the test compounds in an acidic buffer.

  • Enzyme Reaction:

    • Pre-incubate the gastric vesicles with the activated inhibitor for a defined period (e.g., 30 minutes) at 37°C.

    • Initiate the ATPase reaction by adding ATP.

    • The reaction is carried out in the presence of K+ to stimulate the enzyme.

  • Measurement of Inhibition:

    • Stop the reaction after a specific time.

    • Measure the amount of inorganic phosphate produced.

    • The ATPase activity is calculated as the difference in phosphate released in the presence and absence of K+.

    • The percentage of inhibition is determined by comparing the activity in the presence of the inhibitor to a control without the inhibitor.

  • IC50 Determination:

    • Perform the assay with a range of inhibitor concentrations.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • The IC50 value is the concentration of the inhibitor that causes a 50% reduction in enzyme activity.

(This protocol is a generalized procedure based on the principles described in[13][14][15])

Visualizing the Decision Process and Workflow

The following diagrams, generated using the DOT language, illustrate the decision-making process for selecting a chiral standard and a typical workflow for chiral analysis.

Decision_Tree_Chiral_Standard Start Start: Chiral Compound Analysis Q1 Is this for regulatory submission (e.g., new drug application)? Start->Q1 A1_Yes Use Enantiomerically Pure Standard Q1->A1_Yes Yes Q2 Is this for early-stage research (e.g., initial screening)? Q1->Q2 No End End A1_Yes->End A2_Yes Racemic Standard may be acceptable (cost/time effective) Q2->A2_Yes Yes Q3 Are the pharmacological/toxicological profiles of enantiomers unknown? Q2->Q3 No A2_Yes->End A3_Yes Use Enantiomerically Pure Standard (to assess individual profiles) Q3->A3_Yes Yes A3_No Racemic Standard may be used (with justification) Q3->A3_No No A3_Yes->End A3_No->End

Caption: A decision tree for selecting a racemic vs. enantiomerically pure standard.

Chiral_Analysis_Workflow cluster_0 Analytical Method Development cluster_1 Sample Analysis & Bioassay Step1 Step 1: Standard Selection Select Racemic Standard for method development Select Enantiopure Standards for peak identification Step2 Step 2: Column & Mobile Phase Screening Test various Chiral Stationary Phases (CSPs) Optimize mobile phase composition Step1->Step2 Step3 Step 3: Method Validation Assess specificity, linearity, accuracy, precision Determine Limit of Detection (LOD) & Quantitation (LOQ) Step2->Step3 Step4 Step 4: Sample Preparation Extraction from matrix (e.g., plasma, formulation) Step3->Step4 Step5 Step 5: Chiral Separation Inject sample into validated HPLC system Step4->Step5 Step6 Step 6: Bioactivity Assessment Perform bioassay with separated enantiomers (e.g., IC50 determination) Step5->Step6

Caption: A generalized workflow for chiral drug analysis and bioactivity assessment.

Conclusion

The choice between a racemic and an enantiomerically pure standard is a pivotal decision in scientific research and drug development. While racemic standards can offer a pragmatic approach in the preliminary stages of discovery, the distinct pharmacological and pharmacokinetic profiles of individual enantiomers necessitate the use of enantiomerically pure standards for comprehensive and accurate characterization. Regulatory bodies worldwide have established a clear preference for single-enantiomer drugs, underscoring the importance of stereoselective analysis in ensuring therapeutic efficacy and patient safety. By carefully considering the experimental context and leveraging robust analytical techniques, researchers can confidently select the appropriate standard to generate reliable and defensible data.

References

A Researcher's Guide to Cross-Validation of Internal Standards in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the rigorous landscape of bioanalytical method validation, the choice and consistent performance of an internal standard (IS) in mass spectrometry are critical for ensuring data quality, accuracy, and regulatory acceptance. This guide provides an objective comparison of common internal standards, supported by experimental data, and offers a detailed protocol for the essential process of cross-validation when an internal standard is changed during a project.

The use of an internal standard is fundamental in quantitative bioanalysis to correct for variability inherent in sample preparation and analysis.[1][2] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines, now largely harmonized under the International Council for Harmonisation (ICH) M10 guideline, that emphasize the critical role of a well-characterized and consistently performing IS.[3][4][5][6] While stable isotope-labeled internal standards (SIL-ISs) are considered the "gold standard," practical considerations may necessitate the use of alternatives or a change in the SIL-IS during a study.[3][7] In such cases, a thorough cross-validation is mandatory to ensure the consistency and reliability of the analytical data.[7]

Comparison of Internal Standard Types

The ideal internal standard co-elutes with the analyte and experiences identical extraction recovery and matrix effects.[3] The choice of internal standard significantly impacts assay performance. The two primary types of internal standards used in LC-MS bioanalysis are stable isotope-labeled internal standards and structural analogs.[8][9]

Table 1: Comparison of Stable Isotope-Labeled vs. Structural Analog Internal Standards

FeatureStable Isotope-Labeled Internal Standard (SIL-IS)Structural Analog Internal Standard
Principle Analyte with one or more atoms replaced by a stable heavy isotope (e.g., ²H, ¹³C, ¹⁵N).[8][10]A molecule with a similar chemical structure to the analyte.[3][1]
Co-elution Typically co-elutes with the analyte, providing the best compensation for matrix effects.[3]May have different retention times, leading to differential matrix effects.[3]
Matrix Effects Experiences nearly identical matrix-induced ion suppression or enhancement as the analyte.[3][8]Differences in physicochemical properties can lead to varied matrix effects, impacting accuracy.[3]
Extraction Recovery Mimics the analyte's behavior closely during sample preparation.May have different extraction recovery compared to the analyte.
Cost & Availability Generally more expensive and may require custom synthesis, especially for ¹³C and ¹⁵N labels.[7]Often more cost-effective and readily available.[1]
Regulatory Preference Strongly preferred by regulatory agencies like the FDA and EMA.[4][6]Acceptable when a SIL-IS is not available, but requires rigorous validation.[4]

Table 2: Performance Comparison of Different Stable Isotope Labels

FeatureDeuterium (²H) Labeled IS¹³C or ¹⁵N Labeled IS
Cost & Availability Generally lower cost and more readily available.[7]Typically more expensive and may require custom synthesis.[7]
Synthesis Often easier and cheaper to introduce into a molecule.[7]Synthesis can be more complex and costly.[7]
Chromatographic Behavior May exhibit a slightly different retention time compared to the analyte (isotopic effect), potentially leading to differential matrix effects.[7][8]Near-identical retention time to the analyte, providing superior tracking.
Isotopic Stability Risk of back-exchange (deuterium-hydrogen exchange) can be a concern, affecting quantification.[8]Very stable, with no risk of back-exchange.
Cross-Signal Contribution Less likely to have natural isotopic overlap with the analyte.The analyte's natural isotopic abundance may contribute to the SIL-IS signal, requiring careful evaluation.[11]

A study comparing a stable isotope-labeled internal standard (everolimus-d4) and a structural analog (32-desmethoxyrapamycin) for the quantification of the immunosuppressant drug everolimus (B549166) found that while both performed acceptably, the SIL-IS offered a more favorable comparison with an independent LC-MS/MS method, yielding a slope closer to 1 (0.95 vs. 0.83).[12]

Experimental Protocol: Cross-Validation of Two Internal Standards

This protocol outlines the procedure for cross-validating a new internal standard (IS-2) against a previously validated internal standard (IS-1). This is necessary when changing the IS within a study to ensure data consistency.[7]

1. Objective: To demonstrate that the use of IS-2 produces comparable quantitative results to those obtained using IS-1 for the same analyte in the same biological matrix.

2. Materials:

  • Blank biological matrix (e.g., human plasma) from at least six different sources.

  • Analyte reference standard.

  • Internal Standard 1 (IS-1) reference standard.

  • Internal Standard 2 (IS-2) reference standard.

  • Validated LC-MS/MS method using IS-1.

3. Sample Preparation:

  • Calibration Standards: Prepare a full calibration curve by spiking the analyte into the blank matrix.

  • Quality Control (QC) Samples: Prepare a minimum of three batches of QC samples at a minimum of three concentration levels: low, medium, and high.[7]

  • Study Samples: If available, select a statistically relevant number of incurred study samples that span the calibration range.[7]

4. Experimental Procedure: The cross-validation should be performed in two separate analytical runs.

  • Run 1 (Using IS-1):

    • Process one set of calibration standards.

    • Process one set of low, medium, and high QCs.

    • Process the selected study samples.

    • Add IS-1 to all samples during the sample preparation process as per the validated method.

    • Analyze the samples using the validated LC-MS/MS method.

  • Run 2 (Using IS-2):

    • Process a second set of the same calibration standards.

    • Process a second set of the same low, medium, and high QCs.

    • Process the same study samples.

    • Add IS-2 to all samples during the sample preparation process at a concentration optimized for the method.

    • Analyze the samples using the same LC-MS/MS method parameters.

5. Acceptance Criteria:

  • QC Samples: The mean accuracy of the QC samples analyzed with IS-2 should be within ±15% of the nominal concentration, and the precision (%CV) should not exceed 15%.[7]

  • Cross-Validation of QC Samples: The percentage difference between the mean concentrations of the QCs from Run 1 (IS-1) and Run 2 (IS-2) should be within ±15%.

  • Cross-Validation of Study Samples: At least two-thirds (67%) of the incurred study samples must have a percentage difference between the values obtained with IS-1 and IS-2 within ±20%.

Table 3: Hypothetical Data from a Cross-Validation Experiment

Sample IDConcentration with IS-1 (ng/mL)Concentration with IS-2 (ng/mL)% DifferencePass/Fail
QC Low5.25.4+3.8%Pass
QC Med48.951.2+4.7%Pass
QC High385.6379.9-1.5%Pass
Study Sample 110.511.1+5.7%Pass
Study Sample 225.327.8+9.9%Pass
Study Sample 378.175.5-3.3%Pass
Study Sample 4152.4185.1+21.5%Fail
Study Sample 5298.7305.6+2.3%Pass
Study Sample 6450.2438.9-2.5%Pass

Calculation: % Difference = [(Conc. IS-2 - Conc. IS-1) / Mean(Conc. IS-1, Conc. IS-2)] * 100

Mandatory Visualizations

To clarify the experimental process, the following diagrams illustrate the key workflows and decision-making processes in the cross-validation of internal standards.

G cluster_prep Sample Preparation cluster_run1 Run 1: Validated Method with IS-1 cluster_run2 Run 2: Method with New IS-2 cluster_data Data Analysis & Comparison cluster_accept Acceptance Criteria P1 Prepare Calibration Standards & QCs (Low, Med, High) A1 Process & Analyze Samples (Calibrators, QCs, Study Samples) with IS-1 P1->A1 B1 Process & Analyze SAME Samples (Calibrators, QCs, Study Samples) with IS-2 P1->B1 P2 Select Incurred Study Samples P2->A1 P2->B1 C1 Calculate Concentrations from Run 1 A1->C1 C2 Calculate Concentrations from Run 2 B1->C2 D1 Compare QC Results (%Difference between IS-1 and IS-2 runs) C1->D1 D2 Compare Study Sample Results (%Difference between IS-1 and IS-2 runs) C1->D2 C2->D1 C2->D2 E1 QC %Diff within ±15%? D1->E1 E2 >=67% of Study Samples %Diff within ±20%? D2->E2 F1 Validation Passed: IS-2 is acceptable E1->F1 Yes F2 Validation Failed: Investigate Discrepancy E1->F2 No E2->F1 Yes E2->F2 No

Caption: Workflow for the cross-validation of two different internal standards.

Caption: Decision tree for selecting and validating a new internal standard.

References

Safety Operating Guide

Navigating the Safe Disposal of DL-Tyrosine-d7 in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. DL-Tyrosine-d7, a deuterated form of the amino acid tyrosine, requires careful handling and adherence to specific disposal protocols. While not classified as a hazardous substance, it is essential to follow good industrial hygiene and safety practices to minimize risks and prevent environmental contamination.

Personal Protective Equipment (PPE) and Handling

Before handling this compound, it is crucial to be equipped with the appropriate personal protective equipment. This includes protective eyewear, gloves, and suitable clothing to prevent skin and eye contact. After handling, thoroughly wash hands and any exposed skin. In the event of a spill, the material should be swept up, collected, and placed in a suitable, closed container for disposal, taking care to avoid dust generation.

Step-by-Step Disposal Protocol

The recommended procedure for the disposal of this compound is to engage a licensed professional waste disposal service. This ensures that the material is managed in an environmentally responsible and compliant manner.

  • Containment : Ensure any unused or waste this compound is stored in its original or a suitable, tightly sealed container to prevent accidental release.

  • Labeling : Clearly label the container as "Waste this compound" to avoid mixing with other chemical waste.

  • Segregation : Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's waste management plan.

  • Professional Disposal : Arrange for collection by a licensed professional waste disposal service. Provide them with the Safety Data Sheet (SDS) for the compound.

Waste material must be disposed of in accordance with national and local regulations.[1] Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.

Summary of Key Information

ParameterInformationSource
Hazard Classification Not classified as a hazardous substance[1]
Primary Disposal Route Dispose of contents/container to an approved waste disposal plant[2]
Spill Cleanup Sweep up and shovel into suitable containers for disposal[2][3]
Environmental Precautions Do not let this chemical enter the environment[2][3]
Personal Protective Equipment Wear protective gloves/protective clothing/eye protection/face protection[2]

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

start Start: this compound Waste assess Assess Waste Is it contaminated with hazardous material? start->assess yes Yes assess->yes Contaminated no No assess->no Not Contaminated hazardous_protocol Follow Hazardous Waste Disposal Protocol yes->hazardous_protocol non_hazardous_protocol Follow Non-Hazardous Waste Disposal Protocol no->non_hazardous_protocol contain Contain in a sealed, properly labeled container hazardous_protocol->contain non_hazardous_protocol->contain contact_vendor Contact Licensed Waste Disposal Vendor contain->contact_vendor end End: Compliant Disposal contact_vendor->end

Caption: Decision workflow for this compound disposal.

It is the responsibility of the waste generator to accurately characterize and classify all waste materials.[4] While this compound is not federally regulated as a hazardous waste in the United States, it is essential to consult and adhere to all applicable local and institutional guidelines to ensure complete and accurate classification and disposal.[4]

References

Personal protective equipment for handling DL-Tyrosine-d7

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the integrity of experimental results and maintaining a safe laboratory environment are paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of DL-Tyrosine-d7, a deuterated form of the amino acid tyrosine. Adherence to these procedures will help minimize risks and prevent isotopic exchange, thereby preserving the compound's stability and analytical accuracy.

Personal Protective Equipment (PPE) and Safety Measures

While DL-Tyrosine is not classified as a hazardous substance, it may cause skin, eye, and respiratory irritation upon contact.[1][2][3][4] Therefore, appropriate personal protective equipment should be worn at all times. When handling this compound, especially in powdered form, the following PPE is required to prevent exposure.[5][6][7]

Recommended Personal Protective Equipment:

PPE CategoryItemSpecification
Eye Protection Safety GogglesMust have side shields to protect against splashes and dust.[5][8]
Hand Protection Chemical-resistant glovesNitrile or latex gloves are suitable. Inspect for tears before use.
Body Protection Laboratory CoatStandard lab coat to protect skin and clothing.
Respiratory Protection Dust Mask or RespiratorNecessary when handling the powder to avoid inhalation of dust particles.[7][8][9]

Operational Plan: Step-by-Step Handling Protocol

Proper handling of this compound is critical to maintain its isotopic purity.[10] Deuterated compounds can be sensitive to light and may undergo deuterium-hydrogen exchange if not handled correctly.[10]

Step 1: Preparation

  • Before handling, ensure that the designated workspace is clean and uncluttered.[11][12]

  • Have all necessary equipment, including micro-spatulas, weighing paper, and appropriate solvents, ready.

  • Work in a well-ventilated area or under a fume hood, especially when handling the powdered form, to minimize inhalation risks.[6][13]

Step 2: Weighing and Aliquoting

  • To prevent contamination and degradation, it is recommended to handle the compound under an inert atmosphere, such as nitrogen or argon, if possible.[10]

  • Use clean, dry utensils for weighing and transferring the powder.

  • Minimize the time the container is open to the atmosphere.

Step 3: Dissolution

  • When preparing solutions, select an appropriate aprotic or deuterated solvent to prevent deuterium (B1214612) exchange. Methanol is a common solvent for creating stock solutions.[10]

  • Add the solvent to the accurately weighed this compound and mix gently until fully dissolved.

Step 4: Storage

  • Store this compound in a tightly sealed, light-protected container (e.g., an amber vial).[10]

  • For long-term stability, store at low temperatures, such as -20°C.[10] Always refer to the manufacturer's specific storage recommendations.

Disposal Plan

All waste materials, including empty containers, contaminated gloves, and weighing paper, must be disposed of in accordance with local, state, and federal regulations.[5]

Waste Segregation and Disposal:

  • Solid Waste: Collect any spilled powder and contaminated disposables (e.g., weighing paper, gloves) in a designated, labeled hazardous waste container.

  • Liquid Waste: Unused or contaminated solutions of this compound should be collected in a separate, labeled waste container for chemical waste. Do not pour down the drain.[5]

  • Empty Containers: Rinse empty containers with an appropriate solvent, and collect the rinseate as chemical waste. The rinsed container can then be disposed of according to institutional guidelines.

Experimental Workflow for Handling this compound

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage & Disposal prep_ppe Don Appropriate PPE prep_area Prepare Clean Workspace prep_ppe->prep_area weigh Weigh this compound prep_area->weigh dissolve Dissolve in Solvent weigh->dissolve dispose Dispose of Waste weigh->dispose Solid Waste store Store Solution Appropriately dissolve->store dissolve->dispose Liquid Waste

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
DL-Tyrosine-d7
Reactant of Route 2
DL-Tyrosine-d7

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.